2,5-Dimethylcinnamic acid
Description
The exact mass of the compound this compound is 176.083729621 g/mol and the complexity rating of the compound is 208. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(2,5-dimethylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8-3-4-9(2)10(7-8)5-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIBVLSPNAHVSQ-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601257909 | |
| Record name | (2E)-3-(2,5-Dimethylphenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601257909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155814-17-8 | |
| Record name | (2E)-3-(2,5-Dimethylphenyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155814-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(2,5-Dimethylphenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601257909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2,5-Dimethylcinnamic Acid from 2,5-Dimethylbenzaldehyde: A Methodological Whitepaper
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dimethylcinnamic acid is a substituted aromatic carboxylic acid, a derivative of the naturally occurring cinnamic acid. Cinnamic acid and its analogues are of significant interest in medicinal chemistry and materials science, exhibiting a wide range of pharmacological activities including anti-inflammatory, antioxidant, antimicrobial, and anti-tumor properties.[1][2] Their structural backbone serves as a valuable scaffold in drug design and a functional moiety in the development of advanced polymers. This guide provides a comprehensive, in-depth technical overview of the synthesis of this compound, starting from 2,5-dimethylbenzaldehyde. We will focus on the most robust and scientifically vetted method—the Knoevenagel-Doebner condensation—while also providing context on alternative synthetic strategies. This document is intended to be a practical resource for researchers, offering not just protocols, but the causal logic behind the experimental choices, ensuring both reproducibility and a foundational understanding of the reaction dynamics.
Strategic Selection of Synthesis Route: The Knoevenagel-Doebner Condensation
While several classic organic reactions can yield cinnamic acids, including the Perkin and Wittig reactions, the Knoevenagel condensation, particularly the Doebner modification, stands out as the preferred method for this specific transformation.[3][4]
Causality for Method Selection:
-
Substrate Suitability: The starting material, 2,5-dimethylbenzaldehyde, features two electron-donating methyl groups on the aromatic ring. The Knoevenagel condensation is highly effective for such aldehydes. In contrast, the Perkin reaction can sometimes yield lower efficiencies with electron-rich aldehydes.[3]
-
Directness and Atom Economy: The Doebner modification utilizes malonic acid as the active methylene compound. The reaction proceeds through a condensation-decarboxylation cascade in a single pot, directly yielding the desired cinnamic acid, which is an efficient and streamlined approach.[4]
-
High Yields and Purity: This method is well-documented to produce high yields of the target α,β-unsaturated acid with good purity after a straightforward work-up and recrystallization.[5]
The Reaction Mechanism: A Step-by-Step Analysis
The Knoevenagel-Doebner condensation is a base-catalyzed reaction.[6][7] In the classic setup, pyridine serves as both the solvent and a mild base, while a catalytic amount of a stronger, non-nucleophilic base like piperidine is used to initiate the key deprotonation step.[8]
The mechanism unfolds in four key stages:
-
Enolate Formation: Piperidine, being a stronger base than pyridine, deprotonates the α-carbon of malonic acid, which is highly acidic due to the two flanking carboxyl groups. This generates a nucleophilic enolate ion.[9]
-
Nucleophilic Attack (Condensation): The enolate attacks the electrophilic carbonyl carbon of 2,5-dimethylbenzaldehyde, forming a tetrahedral alkoxide intermediate.[9]
-
Dehydration: The intermediate is protonated and subsequently undergoes dehydration (elimination of a water molecule) to form an α,β-unsaturated dicarboxylic acid intermediate.[9]
-
Decarboxylation: Under the heat of the reaction and facilitated by pyridine, one of the carboxylic acid groups is eliminated as carbon dioxide, yielding the final, stable product: this compound.[4]
Caption: Figure 1: Knoevenagel-Doebner Reaction Mechanism
Experimental Protocol and Workflow
This protocol is a self-validating system designed for clarity and reproducibility. It is adapted from established procedures for similar substituted benzaldehydes.[10][11]
Reagents and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Molar Ratio |
| 2,5-Dimethylbenzaldehyde | 134.18 | 5.00 g | 0.0373 | 1.0 |
| Malonic Acid | 104.06 | 4.65 g | 0.0447 | 1.2 |
| Pyridine (Solvent/Base) | 79.10 | 10 mL | - | - |
| Piperidine (Catalyst) | 85.15 | 0.5 mL | 0.005 | 0.13 |
| Hydrochloric Acid (10% aq.) | 36.46 | ~30 mL | - | - |
| Ethyl Acetate (Extraction) | 88.11 | ~100 mL | - | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | - |
| Ethanol (Recrystallization) | 46.07 | As needed | - | - |
Equipment: 100 mL round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, separatory funnel, Büchner funnel, standard glassware.
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2,5-dimethylbenzaldehyde (5.00 g), malonic acid (4.65 g), and pyridine (10 mL).
-
Catalyst Addition: To the stirring mixture, add piperidine (0.5 mL) dropwise. Causality: Piperidine is a significantly stronger base than pyridine and is the primary catalyst for enolate formation. Adding it last to the prepared mixture ensures a controlled start to the reaction.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 115-120°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 3 hours. Causality: The elevated temperature is crucial for both the dehydration and the final decarboxylation step, driving the reaction to completion.
-
Reaction Quench and Acidification: After cooling the reaction mixture to room temperature, slowly pour it into a beaker containing 50 mL of cold water and 30 mL of 10% hydrochloric acid. A precipitate of the crude product should form. Causality: The acidic work-up protonates the carboxylate product, making it insoluble in water, and also neutralizes the basic pyridine and piperidine, forming water-soluble salts.
-
Isolation/Extraction: If a solid precipitates, collect it via vacuum filtration using a Büchner funnel. If the product oils out or precipitation is incomplete, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water (2 x 20 mL) and then with brine (1 x 20 mL). Dry the organic phase over anhydrous sodium sulfate. Causality: Washing removes residual acid and water-soluble impurities. Drying removes dissolved water before solvent evaporation.
-
Solvent Removal: Filter off the drying agent and remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude solid product.
-
Purification: Recrystallize the crude solid from a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified white crystals of this compound by vacuum filtration, wash with a small amount of cold ethanol, and air dry. An expected yield is typically in the range of 75-85%.
Caption: Figure 2: Experimental Synthesis Workflow
Alternative Synthetic Approaches
For a comprehensive understanding, it is valuable to recognize alternative pathways, even if they are not the primary recommendation for this specific target molecule.
Perkin Reaction
The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride, catalyzed by the alkali salt of the corresponding acid.[12][13] For this synthesis, 2,5-dimethylbenzaldehyde would be reacted with acetic anhydride in the presence of sodium acetate at high temperatures (170-180°C).[7][14]
-
Critique: This method requires higher temperatures and can be less clean, sometimes leading to side products from self-condensation of the anhydride.[15] It is generally less favored for aldehydes bearing strong electron-donating groups.[3]
Wittig Reaction
The Wittig reaction provides an unambiguous method for forming carbon-carbon double bonds.[16] The synthesis of this compound via this route would be a two-step process:
-
Olefination: Reaction of 2,5-dimethylbenzaldehyde with a stabilized phosphorus ylide, such as (carbethoxymethylene)triphenylphosphorane, to form ethyl 2,5-dimethylcinnamate.[17][18] This reaction generally shows high selectivity for the desired (E)-isomer.[19]
-
Hydrolysis: Saponification of the resulting ester using a base (e.g., NaOH), followed by acidic work-up to yield the final carboxylic acid.
-
Critique: While highly reliable and stereoselective, this is a two-step process. The generation of triphenylphosphine oxide as a byproduct can sometimes complicate purification.
Conclusion
The synthesis of this compound from 2,5-dimethylbenzaldehyde is most effectively and directly achieved using the Knoevenagel-Doebner condensation with malonic acid. This method offers high yields, operational simplicity, and is well-suited for the electron-rich nature of the substrate. The detailed mechanism and experimental protocol provided in this guide serve as a robust framework for laboratory synthesis. By understanding the chemical principles behind each step, from catalyst selection to work-up strategy, researchers can confidently execute and adapt this procedure for the synthesis of this and other valuable cinnamic acid derivatives for applications in drug discovery and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. Application of cinnamic acid in the structural modification of natural products: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. pure.tue.nl [pure.tue.nl]
- 6. fvs.com.py [fvs.com.py]
- 7. bepls.com [bepls.com]
- 8. youtube.com [youtube.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. prepchem.com [prepchem.com]
- 11. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Perkin reaction - Wikipedia [en.wikipedia.org]
- 13. byjus.com [byjus.com]
- 14. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 15. jocpr.com [jocpr.com]
- 16. community.wvu.edu [community.wvu.edu]
- 17. researchgate.net [researchgate.net]
- 18. webassign.net [webassign.net]
- 19. www1.udel.edu [www1.udel.edu]
Introduction: Situating 2,5-Dimethylcinnamic Acid in Modern Research
An In-depth Technical Guide to the Physical and Chemical Properties of 2,5-Dimethylcinnamic Acid
Prepared by: Gemini, Senior Application Scientist
Cinnamic acid and its derivatives represent a cornerstone class of molecules in medicinal chemistry and materials science. These α,β-unsaturated aromatic carboxylic acids, found widely in the plant kingdom, serve as versatile scaffolds for drug development due to their established safety profile and diverse biological activities.[1] This guide focuses on a specific, synthetically accessible member of this family: This compound (CAS No. 95883-10-6) .
While the parent molecule, cinnamic acid, is known for its antioxidant, antimicrobial, and anticancer properties, the strategic placement of substituents on the phenyl ring allows for the fine-tuning of its physicochemical and pharmacological profiles.[1][2] The introduction of two methyl groups at the C2 and C5 positions, as in this compound, imparts a distinct lipophilic character and steric hindrance compared to its hydroxylated or methoxylated cousins. Understanding the fundamental properties of this specific analogue is critical for researchers aiming to leverage its unique structure in rational drug design, polymer synthesis, or as a chemical intermediate.
This document provides a comprehensive technical overview of this compound, moving beyond a simple data sheet to offer field-proven insights into its characterization, synthesis, and potential utility for professionals in drug development and chemical research.
Section 1: Core Physicochemical and Structural Characteristics
The foundational properties of a molecule dictate its behavior in both chemical and biological systems. For this compound, the interplay between the rigid aromatic ring, the electron-withdrawing carboxylic acid group, and the lipophilic methyl substituents defines its solubility, melting point, and acidity. These parameters are crucial for predicting its absorption and distribution in biological systems and for designing appropriate formulation and analytical strategies.
Key Physical and Chemical Identifiers
The following table summarizes the essential physicochemical data for this compound. This data serves as the primary reference for its handling, characterization, and use in experimental design.
| Property | Value | Source(s) |
| IUPAC Name | (2E)-3-(2,5-dimethylphenyl)prop-2-enoic acid | N/A |
| CAS Number | 95883-10-6 | [3][4][5] |
| Molecular Formula | C₁₁H₁₂O₂ | [5][6] |
| Molecular Weight | 176.22 g/mol | [5][6] |
| Appearance | Solid | [5] |
| Melting Point | 129-131 °C | [3][4][5] |
| Boiling Point | 307.0 ± 11.0 °C (Predicted) | [4] |
| Water Solubility | Insoluble | [3] |
| pKa | 4.53 ± 0.10 (Predicted) | [4] |
| Chemical Stability | Stable under normal conditions | [5] |
Expert Insights: The melting point of 129-131 °C indicates a crystalline solid with moderate intermolecular forces. Its insolubility in water is expected due to the dominance of the nonpolar dimethylphenyl group and is a key consideration for biological assays, often requiring co-solvents like DMSO or ethanol. The predicted pKa of ~4.5 suggests it is a weak acid, similar to benzoic acid, and will be predominantly in its deprotonated, carboxylate form at physiological pH (7.4). This has significant implications for membrane transport and interaction with biological targets.
Section 2: Predicted Spectroscopic Profile for Structural Verification
While dedicated experimental spectra for this compound are not widely published, its structure allows for a highly accurate prediction of its spectroscopic signatures. These predictions are indispensable for confirming the identity and purity of newly synthesized or purchased material.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be highly informative, with distinct signals for each proton environment. The trans-configuration of the alkene is confirmed by a large coupling constant (~16 Hz) between the vinylic protons.
-
Carboxylic Acid (1H): A broad singlet, typically downfield, δ > 11.0 ppm.
-
Vinylic Protons (2H): Two doublets. Hβ (alpha to the ring) will be further downfield than Hα (alpha to the carbonyl) due to deshielding by the aromatic ring. Expect δ ~7.7 ppm (d, 1H, J ≈ 16 Hz) and δ ~6.4 ppm (d, 1H, J ≈ 16 Hz).
-
Aromatic Protons (3H): A complex multiplet or set of distinct signals between δ 7.0-7.4 ppm.
-
Methyl Protons (6H): Two sharp singlets, each integrating to 3H, in the upfield region, likely between δ 2.2-2.5 ppm.
¹³C NMR Spectroscopy
The carbon spectrum complements the ¹H NMR for full structural confirmation.
-
Carbonyl Carbon (C=O): Weak signal, δ ~168-172 ppm.
-
Aromatic & Vinylic Carbons (C=C): Multiple signals in the δ 115-145 ppm region. The C-ipso carbons attached to the methyl groups will be distinct.
-
Methyl Carbons (-CH₃): Two strong signals in the upfield region, δ ~19-22 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is essential for confirming the presence of key functional groups. The spectrum will be dominated by the carboxylic acid and alkene moieties.[7]
-
O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.[7]
-
C=O Stretch: A strong, sharp absorption at ~1680-1700 cm⁻¹, indicative of a conjugated carboxylic acid.[7]
-
C=C Stretch (Alkene): A distinct peak around ~1620-1640 cm⁻¹.[7]
-
C=C Stretch (Aromatic): Peaks around ~1600 and ~1500 cm⁻¹.
-
=C-H Bending (trans-alkene): A strong out-of-plane bend near 980 cm⁻¹.
Section 3: Synthesis and Chemical Reactivity
The reliable synthesis of this compound is crucial for its availability in research. The most direct and widely used method is the Knoevenagel condensation.
Recommended Synthesis: Knoevenagel Condensation
This reaction provides a high-yield, straightforward route from commercially available starting materials: 2,5-dimethylbenzaldehyde and malonic acid.[8][9] The reaction is typically catalyzed by a mild base like piperidine, often with pyridine or another organic solvent.[10]
Mechanism Rationale: The reaction proceeds via the formation of a carbanion from malonic acid, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration and decarboxylation lead to the formation of the α,β-unsaturated carboxylic acid. The use of pyridine as a solvent and piperidine as a catalyst is a classic combination that effectively facilitates both the condensation and subsequent decarboxylation steps.[8]
Caption: Knoevenagel condensation pathway for synthesis.
Reactivity Profile
The chemistry of this compound is dominated by three main features:
-
Carboxylic Acid Group: Undergoes standard reactions such as esterification (with an alcohol and acid catalyst), conversion to an acid chloride (with thionyl chloride), and amidation.
-
Alkene Double Bond: Susceptible to electrophilic addition reactions (e.g., hydrogenation to form 2,5-dimethylhydrocinnamic acid) and can participate in polymerization or cycloaddition reactions under appropriate conditions.
-
Aromatic Ring: The electron-donating methyl groups activate the ring towards electrophilic aromatic substitution, although the substitution pattern will be directed by both methyl groups and the deactivating propenoic acid side chain.
Section 4: Authoritative Experimental Protocols
Trustworthy data relies on robust and validated analytical methods. The following protocols are based on established methodologies for cinnamic acid derivatives and are directly applicable to this compound.
Protocol: Purity and Quantification by Reverse-Phase HPLC-UV
This method is designed for the quantitative analysis and purity assessment of this compound in research samples. It is adapted from validated methods for similar analytes.[11][12]
Rationale: Reverse-phase HPLC is the gold standard for analyzing small organic molecules of moderate polarity. A C18 column provides excellent retention and separation based on hydrophobicity. The mobile phase, a mixture of acetonitrile and acidified water, allows for fine-tuning of the retention time. Acetic acid is added to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape. UV detection at 270 nm is chosen as it is near the absorbance maximum for the conjugated system, providing high sensitivity.[12]
Caption: Workflow for HPLC-UV quantitative analysis.
Step-by-Step Methodology:
-
Instrumentation and Conditions:
-
Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound in HPLC-grade methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Analysis:
-
Dissolve the unknown sample in methanol and dilute with the mobile phase to fall within the calibration range.
-
Filter all standards and samples through a 0.22 µm syringe filter before injection.
-
Inject the standards to generate a calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) of ≥ 0.995.
-
Inject the unknown samples. Determine the concentration by interpolating their peak areas from the calibration curve.
-
Section 5: Relevance and Applications in Drug Development
While specific biological activities of this compound are not extensively documented, the broader class of cinnamic acid derivatives is a subject of intense investigation in pharmacology. The structural motif is a "privileged scaffold," appearing in numerous compounds with significant therapeutic potential.[13]
-
Anticancer Activity: Many cinnamic acid derivatives exhibit cytotoxic effects against various cancer cell lines. Their mechanisms often involve inducing apoptosis, inhibiting angiogenesis, or targeting specific signaling pathways.[1][13]
-
Antimicrobial and Antifungal Properties: The conjugated system and carboxylic acid group can interfere with microbial cell membranes and key metabolic enzymes, making these compounds promising leads for new antibiotics and antifungals.[2]
-
Anti-inflammatory and Antioxidant Effects: Cinnamic acids can scavenge free radicals and modulate inflammatory pathways, suggesting potential applications in treating chronic inflammatory diseases.[14]
-
Antidiabetic Potential: Certain substituted cinnamic acids have been shown to improve insulin sensitivity and glucose metabolism, making them attractive for the development of novel antidiabetic agents.[1][14]
Expert Insights: The 2,5-dimethyl substitution pattern increases the lipophilicity of the molecule compared to hydroxylated or methoxylated analogs. This may enhance its ability to cross cell membranes, potentially increasing bioavailability and intracellular target engagement. Researchers developing novel therapeutics based on a cinnamic acid scaffold should consider this compound as a valuable building block to explore the effects of lipophilicity and steric bulk on target binding and overall activity.
Conclusion
This compound is a well-defined chemical entity with predictable physicochemical and spectroscopic properties. Its straightforward synthesis via Knoevenagel condensation and its structural relationship to a class of compounds with proven, diverse biological activities make it a molecule of significant interest. This guide provides the foundational knowledge and practical protocols necessary for researchers, scientists, and drug development professionals to confidently incorporate this compound into their research and development programs, paving the way for new discoveries in medicine and materials science.
References
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemwhat.com [chemwhat.com]
- 4. This compound CAS#: 95883-10-6 [m.chemicalbook.com]
- 5. aksci.com [aksci.com]
- 6. scbt.com [scbt.com]
- 7. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. asianpubs.org [asianpubs.org]
- 10. rsc.org [rsc.org]
- 11. d-nb.info [d-nb.info]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review | Research, Society and Development [rsdjournal.org]
- 14. jocpr.com [jocpr.com]
2,5-Dimethylcinnamic acid spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 2,5-Dimethylcinnamic Acid
Introduction
This compound (C₁₁H₁₂O₂) is a derivative of cinnamic acid, a class of organic compounds widely distributed in the plant kingdom that serves as a key intermediate in the shikimic acid pathway.[1] Cinnamic acid and its derivatives are of significant interest to researchers in drug development, cosmetics, and food science due to their diverse biological activities, including antioxidant and antimicrobial properties.[1][2] Accurate structural elucidation and characterization are paramount for quality control, synthesis validation, and understanding structure-activity relationships.
This technical guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. As a Senior Application Scientist, this document is structured to provide not just raw data, but a field-proven interpretation, explaining the causality behind experimental choices and data correlation to the molecular structure, ensuring a self-validating analytical approach.
Molecular Structure and Spectroscopic Overview
The structure of this compound features a carboxylic acid group conjugated with a propenoic acid side chain, which is attached to a 1,2,5-trisubstituted benzene ring. This specific arrangement of functional groups gives rise to a unique spectroscopic fingerprint.
-
NMR Spectroscopy will be instrumental in mapping the proton and carbon skeleton, confirming the trans configuration of the alkene, and verifying the substitution pattern on the aromatic ring.
-
IR Spectroscopy will confirm the presence of key functional groups: the carboxylic acid (O-H and C=O bonds) and the conjugated alkene/aromatic system.
-
Mass Spectrometry will determine the molecular weight and provide structural information through analysis of fragmentation patterns.
Caption: Molecular Structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are required to unambiguously assign the structure.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent.
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice.
-
Expertise & Experience: Unlike CDCl₃, DMSO-d₆ is a polar aprotic solvent that readily dissolves carboxylic acids. Crucially, it allows for the observation of the exchangeable carboxylic acid proton (-COOH), which often exchanges too rapidly with residual water in other solvents to be observed clearly.[3] The residual solvent peak for DMSO-d₆ appears at ~2.50 ppm in ¹H NMR and ~39.52 ppm in ¹³C NMR.[4][5]
-
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard and defined as 0.00 ppm for both ¹H and ¹³C NMR spectra.
-
Instrumentation: Data is acquired on a 400 MHz (or higher) spectrometer to ensure adequate signal dispersion, particularly for the aromatic protons.
-
Data Acquisition: Standard pulse programs are used to acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (like COSY and HSQC) to confirm assignments.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~12.3 | Singlet, broad | 1H | - | -COOH |
| ~7.85 | Doublet | 1H | ~16.0 | Ar-CH= |
| ~7.60 | Singlet | 1H | - | Ar-H (H6) |
| ~7.20 | Doublet | 1H | ~8.0 | Ar-H (H4) |
| ~7.10 | Doublet | 1H | ~8.0 | Ar-H (H3) |
| ~6.55 | Doublet | 1H | ~16.0 | =CH-COOH |
| ~2.40 | Singlet | 3H | - | Ar-CH₃ (at C5) |
| ~2.35 | Singlet | 3H | - | Ar-CH₃ (at C2) |
Interpretation:
-
Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield (~12.3 ppm) is characteristic of a carboxylic acid proton, which is highly deshielded and subject to hydrogen bonding.[6] Its broadness is due to chemical exchange.
-
Vinyl Protons (-CH=CH-): Two doublets are observed at ~7.85 and ~6.55 ppm. The large coupling constant (J ≈ 16.0 Hz) is definitive proof of a trans (E) configuration across the double bond. A cis (Z) configuration would exhibit a much smaller coupling constant (typically 10-12 Hz). The proton alpha to the carbonyl (at ~6.55 ppm) is upfield relative to the beta-proton due to the anisotropic effect of the carbonyl group.
-
Aromatic Protons (Ar-H): The 1,2,5-trisubstituted pattern gives rise to three distinct aromatic signals. Based on substituent effects, the proton at H6 (between two methyl-bearing carbons) is expected to be the most distinct, likely a singlet or narrowly split signal around 7.60 ppm. The other two protons (H3 and H4) would appear as a pair of coupled doublets.
-
Methyl Protons (Ar-CH₃): Two sharp singlets, each integrating to 3 protons, are observed around 2.35-2.40 ppm, confirming the presence of two magnetically non-equivalent methyl groups attached to the aromatic ring.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment.
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~168.0 | C=O (Carboxylic Acid) |
| ~143.5 | Ar-C (C1) |
| ~138.0 | Ar-C (C5) |
| ~134.5 | Ar-C (C2) |
| ~131.0 | Ar-CH (C6) |
| ~129.5 | Ar-CH (C4) |
| ~127.0 | Ar-CH (C3) |
| ~125.0 | =CH-COOH |
| ~120.0 | Ar-CH= |
| ~21.0 | Ar-CH₃ (at C5) |
| ~19.5 | Ar-CH₃ (at C2) |
Interpretation:
-
Carbonyl Carbon (C=O): The signal for the carboxylic acid carbonyl carbon appears downfield at ~168.0 ppm, which is a characteristic chemical shift for this functional group.[7]
-
Aromatic and Alkene Carbons: The carbons of the benzene ring and the double bond appear in the typical range of 120-145 ppm. The signals for the quaternary carbons (C1, C2, C5) are generally weaker than those of the protonated carbons. The specific assignments can be confirmed with 2D NMR techniques.
-
Methyl Carbons (-CH₃): The two methyl carbons appear upfield at ~19.5 and ~21.0 ppm, consistent with alkyl groups attached to an aromatic ring.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR
-
Methodology: The spectrum is typically acquired using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.
-
Expertise & Experience: ATR is often preferred for its simplicity and speed, requiring minimal sample preparation. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide), and pressure is applied to ensure good contact.
-
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to scan the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Acquisition: A background spectrum of the empty ATR crystal is collected first, followed by the sample spectrum. The instrument software automatically ratios the sample spectrum to the background to produce the final absorbance or transmittance spectrum.
IR Spectral Data and Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid |
| ~3030 | C-H stretch (sp²) | Aromatic & Alkene |
| 2850-2960 | C-H stretch (sp³) | Methyl (-CH₃) |
| ~1685 | C=O stretch | Conjugated Carboxylic Acid |
| ~1625 | C=C stretch | Alkene (conjugated) |
| ~1580, ~1450 | C=C stretch | Aromatic Ring |
Interpretation:
-
O-H Stretch: The most prominent feature for a carboxylic acid is the extremely broad absorption band from ~2500-3300 cm⁻¹. This breadth is a direct result of extensive intermolecular hydrogen bonding in the dimeric form of the acid.[8]
-
C=O Stretch: The carbonyl stretch appears at a relatively low frequency (~1685 cm⁻¹) compared to a non-conjugated carboxylic acid (~1710 cm⁻¹).[9] This shift is caused by resonance with the adjacent C=C double bond and the aromatic ring, which delocalizes the pi-electrons and weakens the C=O bond, lowering its vibrational frequency.
-
C=C Stretches: The alkene C=C bond, being conjugated with the ring, gives a characteristic peak around 1625 cm⁻¹.[7] The aromatic ring itself produces characteristic absorptions, typically around 1580 and 1450 cm⁻¹.
-
C-H Stretches: Absorptions just above 3000 cm⁻¹ are indicative of C-H bonds where the carbon has sp² hybridization (alkene and aromatic).[9] The peaks just below 3000 cm⁻¹ are from the sp³ hybridized C-H bonds of the two methyl groups.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.
Experimental Protocol: MS
-
Ionization Method: Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules. Electrospray Ionization (ESI) is also highly effective, particularly in negative ion mode (-ESI) which readily deprotonates the carboxylic acid.
-
Expertise & Experience: For this molecule, EI would provide valuable fragmentation data. ESI in negative mode is excellent for confirming the molecular weight via the [M-H]⁻ ion.
-
-
Instrumentation: The sample is introduced into a mass spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer).
-
Data Acquisition: The instrument scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and its fragments.
MS Spectral Data and Interpretation
-
Molecular Weight: 176.22 g/mol [10]
-
Molecular Ion Peak (M⁺˙): In EI-MS, the molecular ion peak is expected at m/z = 176 .
-
Key Fragment Ions (Predicted):
| m/z | Proposed Fragment | Loss |
| 161 | [M - CH₃]⁺ | Loss of a methyl radical |
| 131 | [M - COOH]⁺ | Loss of the carboxyl radical |
| 115 | [C₉H₇]⁺ | Subsequent loss of methyl or other fragments |
| 91 | [C₇H₇]⁺ | Tropylium ion, common in alkylbenzenes |
digraph "MS_Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontsize=10];M [label="[M]⁺˙\nm/z = 176\n(C₁₁H₁₂O₂)"]; F1 [label="[M - COOH]⁺\nm/z = 131"]; F2 [label="[M - CH₃]⁺\nm/z = 161"]; F3 [label="Tropylium Ion\nm/z = 91"];
M -> F1 [label="- •COOH"]; M -> F2 [label="- •CH₃"]; F1 -> F3 [label="- C₃H₄"]; }
Caption: Predicted EI-MS Fragmentation for this compound.
Interpretation:
The fragmentation pattern provides a confirmatory structural fingerprint. The loss of a carboxyl group (•COOH, 45 Da) to give a fragment at m/z 131 is a highly characteristic fragmentation pathway for aromatic carboxylic acids. The presence of a peak at m/z 161, corresponding to the loss of a methyl group (•CH₃, 15 Da), further supports the proposed structure.
Summary and Conclusion
The combination of NMR, IR, and MS provides a robust and self-validating system for the characterization of this compound.
-
¹H and ¹³C NMR confirm the complete carbon-hydrogen framework, the trans-alkene geometry, and the specific 1,2,5-substitution pattern.
-
IR spectroscopy validates the presence of the key carboxylic acid and conjugated alkene/aromatic functional groups.
-
Mass spectrometry confirms the molecular weight of 176.22 g/mol and reveals characteristic fragmentation patterns consistent with the structure.
This multi-technique approach ensures the unambiguous identification and structural verification of this compound, a critical requirement for any research or development application.
References
- 1. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ckgas.com [ckgas.com]
- 4. NMR Deuterated Solvent Properties Reference Chart [sigmaaldrich.com]
- 5. bkinstruments.co.kr [bkinstruments.co.kr]
- 6. ekwan.github.io [ekwan.github.io]
- 7. researchgate.net [researchgate.net]
- 8. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. scbt.com [scbt.com]
A Technical Guide to the Solubility of 2,5-Dimethylcinnamic Acid in Common Laboratory Solvents
Introduction
2,5-Dimethylcinnamic acid (CAS No. 95883-10-6) is an organic compound belonging to the cinnamic acid family, characterized by a carboxylic acid group attached to an acrylic acid backbone, which is substituted with a 2,5-dimethylphenyl group.[1] Its molecular structure dictates its physicochemical properties, including its solubility, which is a critical parameter for its application in scientific research and development. Understanding the solubility of this compound is fundamental for a range of applications, including reaction chemistry, purification by crystallization, formulation development, and analytical method development.
Given the limited availability of specific quantitative solubility data in public literature, this guide provides a comprehensive analysis based on first principles of chemical structure and polarity. Furthermore, it details robust, field-proven experimental protocols to enable researchers to empirically determine the solubility of this compound in any solvent system of interest. This document is designed to serve as a practical resource for scientists and professionals who require a deep, functional understanding of this compound's behavior in solution.
Part 1: Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is governed by the fundamental principle of "like dissolves like," where solutes dissolve best in solvents that have similar intermolecular forces.[2][3][4] The molecular structure of this compound contains distinct regions of varying polarity, which results in a nuanced solubility profile.
Structural Analysis:
-
Nonpolar Moiety: The benzene ring substituted with two methyl groups (-CH₃) forms a significant nonpolar, lipophilic region. This part of the molecule will favor interactions with nonpolar solvents through London dispersion forces.
-
Polar Functional Group: The carboxylic acid (-COOH) group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. This group promotes solubility in polar solvents.
-
Ionizable Nature: The carboxylic acid is acidic and will deprotonate in the presence of a base to form a highly polar carboxylate anion (-COO⁻). This transformation dramatically increases aqueous solubility.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 95883-10-6 | [1] |
| Molecular Formula | C₁₁H₁₂O₂ | [1] |
| Molecular Weight | 176.22 g/mol | [1] |
| Structure | (Structure based on IUPAC name) | |
| (E)-3-(2,5-dimethylphenyl)prop-2-enoic acid | ||
Predicted Solubility in Common Lab Solvents:
Based on this structural analysis, a qualitative solubility profile can be predicted.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Solubility in water is expected to be very low. The large, nonpolar dimethylphenyl group outweighs the hydrating effect of the single carboxylic acid group. Solubility will be higher in alcohols like ethanol and methanol, which possess both a polar hydroxyl group to interact with the carboxylic acid and a nonpolar alkyl chain to interact with the aromatic ring.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): Good solubility is predicted in these solvents. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent at solvating a wide range of compounds due to their large dipole moments. Acetone and Acetonitrile should also be effective solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Moderate to low solubility is expected. The nonpolar character of the dimethylphenyl ring will promote some solubility in solvents like toluene. However, the highly polar carboxylic acid group will disfavor dissolution in extremely nonpolar solvents like hexane.
-
Aqueous Basic Solutions (e.g., 5% NaOH, 5% NaHCO₃): High solubility is predicted. The carboxylic acid will react with the base to form the sodium 2,5-dimethylcinnamate salt. This ionic salt is significantly more polar than the neutral acid, leading to high solubility in water.[5]
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water | Very Low | Large nonpolar moiety dominates. |
| Methanol, Ethanol | Moderate to High | Solvents have both polar and nonpolar character. | |
| Polar Aprotic | DMSO, DMF, Acetone | High | Strong dipole-dipole interactions solvate the molecule effectively. |
| Nonpolar | Toluene, Dichloromethane | Moderate | Solvents interact well with the nonpolar aromatic ring. |
| Hexane, Cyclohexane | Low | Mismatch in polarity between solvent and carboxylic acid group. | |
| Aqueous Base | 5% Sodium Hydroxide | Very High | Formation of a water-soluble carboxylate salt. |
Part 2: Experimental Determination of Solubility
While predictions are useful, empirical determination is essential for obtaining accurate, quantitative solubility data. The following protocols describe robust methods for this purpose, beginning with a simple classification scheme and progressing to the gold-standard equilibrium shake-flask method.
Overall Experimental Workflow
The logical progression for characterizing solubility involves first performing rapid qualitative tests to classify the compound, followed by a more rigorous quantitative method for precise measurements in selected solvents.
Caption: Logical workflow for solubility determination.
Protocol 1: Qualitative Solubility Classification
This protocol provides a rapid assessment of the compound's acidic/basic character and general solubility, following established qualitative analysis schemes.[5][6]
Objective: To classify this compound based on its solubility in acidic, basic, and neutral aqueous solutions.
Materials:
-
This compound
-
Test tubes and rack
-
Spatula
-
Solvents: Deionized Water, 5% w/v Sodium Hydroxide (NaOH), 5% w/v Sodium Bicarbonate (NaHCO₃), 5% v/v Hydrochloric Acid (HCl)
Procedure:
-
Water Solubility: Add approximately 25 mg of this compound to a test tube containing 0.75 mL of deionized water. Vigorously shake the tube for 60 seconds. Observe if the solid dissolves completely.
-
Expected Result: Insoluble. This confirms the presence of a significant nonpolar part of the molecule.
-
-
5% NaOH Solubility: To a new test tube, add 25 mg of the compound and 0.75 mL of 5% NaOH solution. Shake vigorously. Observe for dissolution.
-
Expected Result: Soluble. The solubility in a strong base is a strong indicator of an acidic functional group. The formation of the sodium salt renders it water-soluble.
-
-
5% NaHCO₃ Solubility: To a new test tube, add 25 mg of the compound and 0.75 mL of 5% NaHCO₃ solution. Shake and observe for both dissolution and any effervescence (CO₂ gas release).
-
Expected Result: Soluble, possibly with effervescence. Solubility in a weak base like bicarbonate indicates a sufficiently strong acid, characteristic of carboxylic acids.
-
-
5% HCl Solubility: To a new test tube, add 25 mg of the compound and 0.75 mL of 5% HCl solution. Shake vigorously.
-
Expected Result: Insoluble. The compound lacks a basic functional group (like an amine) that would be protonated by acid.
-
Protocol 2: Quantitative Determination by the Equilibrium Shake-Flask Method
The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility, providing the most reliable and reproducible data.[7]
Objective: To determine the precise concentration of a saturated solution of this compound in a chosen solvent at a specific temperature.
Principle: An excess of the solid compound is agitated in a solvent for a prolonged period until the concentration of the dissolved solute in the solution reaches a constant value. This represents the equilibrium between the dissolved and undissolved states.[8][9] The concentration of the resulting saturated solution is the solubility.
Caption: The Equilibrium Shake-Flask Method workflow.
Materials and Equipment:
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Thermostatically controlled orbital shaker or incubator[8]
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis Spectrophotometer[3][8]
Step-by-Step Methodology:
-
Preparation of Standard Solutions:
-
Accurately prepare a stock solution of this compound of known concentration in the chosen solvent (or a miscible strong solvent like acetonitrile).
-
From the stock solution, prepare a series of at least five standard solutions of decreasing concentration via serial dilution. These will be used to generate a calibration curve.
-
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. "Excess" means enough solid remains visible at the end of the experiment. A general rule is to add approximately 2-3 times the expected amount.
-
Accurately add a known volume of the desired solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically required.[10] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) in initial studies to confirm that equilibrium has been reached (i.e., the concentration no longer increases).
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand briefly for heavy solids to settle.
-
To completely separate the undissolved solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).
-
Carefully draw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean analysis vial.[3][10] This step is critical to remove any microscopic particulates that could falsely elevate the measured concentration.
-
-
Quantification:
-
Calibration Curve: Analyze the prepared standard solutions using HPLC-UV or UV-Vis. Plot the instrument response (e.g., peak area) against the known concentration of each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a valid curve.
-
Sample Analysis: Accurately dilute the filtered saturated solution with the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample using the same analytical method as the standards.
-
-
Calculation and Reporting:
-
Use the measured instrument response of the diluted sample and the equation from the calibration curve to calculate its concentration.
-
Multiply this concentration by the dilution factor to determine the concentration of the original, undiluted saturated solution.
-
The result is the equilibrium solubility, typically reported in mg/mL or mol/L at the specified temperature. For trustworthiness, the experiment should be performed in triplicate.[8]
-
References
- 1. scbt.com [scbt.com]
- 2. chem.ws [chem.ws]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Potential Biological Activities of 2,5-Dimethylcinnamic Acid Derivatives
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Substituted Cinnamic Acids
Cinnamic acid, a naturally occurring aromatic carboxylic acid found in plants like cinnamon, serves as a privileged scaffold in medicinal chemistry.[1] Its structure, featuring a phenyl ring, a reactive α,β-unsaturated carbonyl system, and a carboxylic acid moiety, is readily amenable to chemical modification, giving rise to a vast library of derivatives with a wide spectrum of biological activities.[2][3] These derivatives have garnered significant interest for their potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[1][4]
This guide focuses on the potential biological activities of disubstituted cinnamic acid derivatives, with a particular emphasis on the 2,5-dimethyl substitution pattern. While extensive research exists for a variety of substituted cinnamic acids, it is important to note that the scientific literature specifically detailing the biological activities of 2,5-dimethylcinnamic acid derivatives is currently limited. Therefore, this guide will provide a comprehensive overview of the established biological activities of disubstituted cinnamic acid derivatives as a predictive framework for the potential of 2,5-dimethyl analogues. We will delve into the mechanistic underpinnings of their therapeutic effects and provide detailed, field-proven experimental protocols for their evaluation.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Cinnamic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[5][6] Their mechanisms of action are multifaceted, often involving the induction of apoptosis (programmed cell death) and cell cycle arrest.[6][7]
Mechanistic Insights
The anticancer effects of cinnamic acid derivatives are often attributed to their ability to induce oxidative stress within cancer cells, leading to DNA damage and the activation of apoptotic pathways.[6] Some derivatives have been shown to interfere with key signaling pathways involved in cell survival and proliferation, such as the NF-κB pathway.[4] The substitution pattern on the phenyl ring plays a crucial role in determining the potency and selectivity of these compounds. For instance, the presence of electron-withdrawing groups can enhance cytotoxic effects on malignant cells while showing selectivity against healthy cells.[7]
Data Presentation: In Vitro Cytotoxicity of Cinnamic Acid Derivatives
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of various disubstituted cinnamic acid derivatives against different cancer cell lines. This data provides a comparative overview of their potential anticancer efficacy.
| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Hybrid Cinnamic Acid/Thiohydantoin | MCF-7 (Breast) | 15.28 µg/mL | [5] |
| Dihydroxy-dimethylchalcone | HeLa (Cervical) | 10.05 ± 0.22 | [8] |
| Cinnamic Acid Amide | HeLa (Cervical) | 0.033 | [9] |
| Cinnamic Acid Sulfonamide | MCF-7 (Breast) | 0.17 µg/mL | [9] |
| N-cinnamoyl-N'-(substituted)acryloyl hydrazide | A549 (Lung) | 5.09 | [10] |
| N-cinnamoyl-N'-(substituted)acryloyl hydrazide | PC-3 (Prostate) | 4.17 | [10] |
| N-cinnamoyl-N'-(substituted)acryloyl hydrazide | HepG2 (Liver) | 5.99 | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds. The principle of this assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative (or other test compound)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). From this stock, prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations for treatment.
-
Cell Treatment: After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only). Incubate the plate for another 48-72 hours.
-
MTT Addition: After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Combating Pathogenic Microorganisms
Cinnamic acid and its derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[11][12] The structural modifications of the cinnamic acid scaffold, such as esterification or amidation, can significantly influence their antimicrobial potency.[13][14]
Mechanistic Insights
The antimicrobial mechanism of cinnamic acid derivatives is not fully elucidated but is thought to involve the disruption of microbial cell membranes, leading to increased permeability and leakage of intracellular components.[15] Some derivatives may also interfere with essential enzymatic activities or inhibit biofilm formation, a key virulence factor for many pathogens.[2] The lipophilicity of the derivatives often correlates with their antimicrobial activity, as more lipophilic compounds can more easily penetrate the microbial cell membrane.
Data Presentation: In Vitro Antimicrobial Activity of Cinnamic Acid Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of various cinnamic acid derivatives against common pathogenic microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| Cinnamic Acid Ester | S. aureus | 1-4 | [16] |
| Cinnamic Acid Ester | E. coli | 1-4 | [16] |
| Cinnamic Acid Ester | C. albicans | >500 | [12] |
| Cinnamic Acid Amide | S. aureus | 458.15 µM | [17] |
| Cinnamic Acid Amide | P. aeruginosa | 1075.63 µM | [17] |
| 4-Hydroxycinnamic Acid | M. tuberculosis | 366 µM | [1] |
| 2-Hydroxycinnamic Acid | M. tuberculosis | 122 µM | [1] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard and quantitative technique used to determine the MIC of an antimicrobial agent. It involves challenging a standardized inoculum of a microorganism with serial dilutions of the test compound in a liquid growth medium.
Materials:
-
Bacterial or fungal strain of interest (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivative (or other test compound)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Microplate reader
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the microorganism overnight in the appropriate broth medium. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: Prepare a stock solution of the test compound. Perform a two-fold serial dilution of the compound in the broth medium directly in the 96-well plate to obtain a range of concentrations.
-
Inoculation: Add the standardized inoculum to each well containing the serially diluted compound. Include a positive control (inoculum without compound) and a negative control (broth medium only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the absorbance at 600 nm.
Caption: Workflow for the Broth Microdilution MIC assay.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. Cinnamic acid derivatives have demonstrated potent anti-inflammatory properties, primarily by modulating key inflammatory signaling pathways.[17][18]
Mechanistic Insights
The anti-inflammatory effects of many cinnamic acid derivatives are linked to their ability to inhibit the activation of the NF-κB signaling pathway.[4][19] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[20][21] By inhibiting NF-κB, these derivatives can effectively reduce the production of these inflammatory mediators. Some derivatives also exhibit antioxidant activity, which can contribute to their anti-inflammatory effects by reducing oxidative stress, a key driver of inflammation.[17]
Caption: Simplified NF-κB signaling pathway and potential inhibition by cinnamic acid derivatives.
Experimental Protocol: Nitric Oxide Production Assay in Macrophages
This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and NO production.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound derivative (or other test compound)
-
Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (for standard curve)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Cell Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for another 24 hours. Include a control group with LPS only and a blank group with cells only.
-
Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the collected supernatant with 50 µL of the Griess Reagent.
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration in the samples using a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of inhibition of NO production for each compound concentration compared to the LPS-only control.
Synthesis of this compound Derivatives
The Knoevenagel-Doebner condensation is a classical and versatile method for the synthesis of cinnamic acid and its derivatives.[5][8] This reaction involves the condensation of an aromatic aldehyde with malonic acid in the presence of a basic catalyst, typically pyridine and piperidine. Greener, solvent-free methods have also been developed.[8]
Experimental Protocol: Knoevenagel-Doebner Condensation
Materials:
-
2,5-Dimethylbenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Hydrochloric acid (1N)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Ethanol
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine 2,5-dimethylbenzaldehyde, malonic acid, pyridine, and a catalytic amount of piperidine.
-
Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.
-
Purification: Wash the organic layer with 1N hydrochloric acid, water, and saturated saline solution. Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure.
-
Recrystallization: Recrystallize the crude product from ethanol to obtain pure this compound.
Caption: General workflow for the Knoevenagel-Doebner condensation.
Conclusion and Future Directions
Disubstituted cinnamic acid derivatives represent a rich source of biologically active compounds with significant therapeutic potential. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities warrant further investigation and development. While specific data on this compound derivatives remains scarce, the established structure-activity relationships of other disubstituted analogues provide a strong rationale for their synthesis and biological evaluation.
Future research should focus on synthesizing a library of this compound derivatives, including esters and amides, and systematically evaluating their biological activities using the protocols outlined in this guide. Mechanistic studies will be crucial to elucidate their modes of action and identify potential molecular targets. Such investigations will undoubtedly contribute to the development of novel and effective therapeutic agents for a range of human diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of NF-κB Activity Enhances Sensitivity to Anticancer Drugs in Cholangiocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. bhu.ac.in [bhu.ac.in]
- 8. pure.tue.nl [pure.tue.nl]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Esters, amides and substituted derivatives of cinnamic acid: synthesis, antimicrobial activity and QSAR investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 3,4,5-Trihydroxycinnamic acid exerts anti-inflammatory effects on TNF-α/IFN-γ-stimulated HaCaT cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
natural occurrence of 2,5-Dimethylcinnamic acid and its analogs
An In-depth Technical Guide on the Natural Occurrence of 2,5-Dimethylcinnamic Acid and Its Analogs
Abstract
Cinnamic acid and its derivatives represent a broad class of naturally occurring phenolic compounds with significant interest in pharmacology and materials science. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analysis of this compound and its structural analogs. While evidence for the natural occurrence of this compound is sparse, suggesting it is primarily a synthetic compound, its analogs—particularly hydroxylated and methoxylated derivatives like caffeic, ferulic, and dimethoxycinnamic acids—are widespread in the plant and fungal kingdoms. This guide delves into the biosynthetic origins of these compounds via the well-characterized phenylpropanoid pathway. Furthermore, it presents detailed, field-proven methodologies for their extraction, isolation, and characterization from complex natural matrices, explaining the causality behind experimental choices. The significant biological activities of these analogs are summarized, providing a valuable resource for researchers in drug discovery and natural product chemistry.
Introduction to Cinnamic Acids: A Core Biosynthetic Scaffold
Cinnamic acids are a class of organic compounds built upon a C6-C3 carbon skeleton, consisting of a phenyl group attached to a propenoic acid moiety. The parent compound, trans-cinnamic acid, is a central intermediate in the biosynthesis of a vast array of natural products in plants, including flavonoids, lignans, stilbenes, and coumarins.[1][2][3] It is naturally found in the oil of cinnamon, as well as in balsams and shea butter.[2]
The true chemical diversity and biological utility of this class lie in its analogs. These derivatives are typically distinguished by the substitution patterns on the phenyl ring, most commonly involving hydroxyl and methoxyl groups.[4][5] These substitutions significantly influence the molecule's physicochemical properties and biological efficacy, giving rise to a wide spectrum of activities, from antioxidant and antimicrobial to anticancer and neuroprotective functions.[4][6] This guide will explore the natural sources of these valuable compounds, with a particular focus on the titular this compound and its more abundant, naturally occurring relatives.
Natural Occurrence: A Tale of Scarcity and Abundance
The Case of this compound
A thorough review of scientific literature indicates that this compound is not a commonly reported natural product. It is primarily available through chemical synthesis and is listed in the catalogs of various chemical suppliers for research purposes.[7] Its absence in natural product databases suggests that the specific enzymatic machinery required for the dimethylation at the 2 and 5 positions of the cinnamic acid core is either extremely rare or non-existent in the explored plant and microbial kingdoms. Researchers should therefore operate under the assumption that this specific analog is a synthetic compound for experimental and developmental purposes.
Prevalent Analogs in the Plant and Fungal Kingdoms
In stark contrast to this compound, its hydroxylated and methoxylated analogs are ubiquitous in nature.
-
Dihydroxy Analogs: 2,5-Dihydroxycinnamic acid (also known as grevillic acid) has been identified in plants such as Grevillea robusta.[8] This highlights that di-substitution on the cinnamic ring is a natural process, although the dimethyl variant remains elusive.
-
Methoxylated Analogs: Methoxy derivatives of cinnamic acid are key active compounds in numerous medicinal plants.[9] For instance, 3,4-Dimethoxycinnamic acid is noted for its antioxidant and anti-inflammatory properties.[10][11] 2,5-Dimethoxycinnamic acid, while distinct from the dimethyl version, is a known phenolic compound synthesized from caffeic acid and is found in plants like green tea.[12] Fungi are also a source of unique aromatic compounds; for example, the basidiomycete Lentinus degener is known to produce 4-methoxytoluquinol, demonstrating the fungal capacity for methylation of aromatic precursors derived from amino acids like tyrosine.[13]
-
Common Hydroxycinnamic Acids: The most prevalent and well-studied analogs are a group of hydroxycinnamic acids that are integral components of the plant cell wall and act as potent antioxidants.[14] These include:
-
p-Coumaric Acid (4-hydroxycinnamic acid): Widely distributed and a direct precursor to other important derivatives.[3]
-
Caffeic Acid (3,4-dihydroxycinnamic acid): Found in high concentrations in coffee, fruits, and vegetables.
-
Ferulic Acid (4-hydroxy-3-methoxycinnamic acid): Abundant in cereals, it exhibits strong antioxidant and anti-inflammatory activities.[11][15]
-
Sinapic Acid (3,5-dimethoxy-4-hydroxycinnamic acid): Another common derivative with significant antioxidant and antimicrobial properties.[3][11]
-
These compounds are often found esterified to cell wall polymers like lignin and hemicellulose, requiring specific extraction methods for their release and analysis.[14]
Biosynthesis via the Phenylpropanoid Pathway
The biosynthesis of cinnamic acid and its analogs is a cornerstone of plant secondary metabolism, originating from the shikimate pathway.[1][16] This pathway provides the aromatic amino acid L-phenylalanine, the primary precursor.
The key enzymatic steps are as follows:
-
Deamination of L-Phenylalanine: The enzyme Phenylalanine Ammonia-Lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. This is the committed step and the primary regulatory point that channels carbon from primary metabolism into the vast phenylpropanoid pathway.[16]
-
Hydroxylation: A series of cytochrome P450-dependent monooxygenases introduce hydroxyl groups onto the phenyl ring. For example, Cinnamate-4-hydroxylase (C4H) converts cinnamic acid to p-coumaric acid. Subsequent hydroxylations can lead to caffeic acid.
-
Methylation: O-methyltransferases (OMTs) catalyze the transfer of a methyl group from S-adenosyl methionine (SAM) to the hydroxyl groups on the aromatic ring, yielding methoxylated derivatives like ferulic and sinapic acids.[9]
This sequence of reactions creates the diverse array of naturally occurring cinnamic acid analogs.
Caption: Core biosynthetic route to major hydroxycinnamic acids.
Methodologies for Extraction, Isolation, and Characterization
The analysis of cinnamic acids from natural sources requires a multi-step workflow designed to efficiently extract the compounds from a complex matrix, purify them, and accurately determine their structure and quantity.
Extraction from Natural Matrices: The Rationale
The choice of extraction method is critical and depends on the nature of the source material and how the target compounds are stored. Cinnamic acids can exist in free form or as esters linked to cell wall components.[3]
-
Solvent Extraction: For free phenolics, maceration or sonication with organic solvents (e.g., methanol, ethanol, ethyl acetate) is effective. A sequential extraction with solvents of increasing polarity can provide a preliminary fractionation of the extract.[17]
-
Alkaline Hydrolysis: To release cinnamic acids that are ester-linked to lignocellulose, a mild alkaline treatment (e.g., with NaOH) is necessary.[14] This saponification step breaks the ester bonds, liberating the acids into the solution. This is particularly crucial for agro-industrial residues like corn bran or sugarcane bagasse.[14][18]
This protocol is designed to maximize the yield of esterified hydroxycinnamic acids.
-
Sample Preparation: Air-dry and grind the biomass to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
-
Alkaline Treatment: Suspend the powdered biomass in a 0.5 M NaOH solution at a solid-to-liquid ratio of 1:10 (w/v).[14]
-
Incubation: Heat the suspension at 85°C for 2 hours with occasional stirring.[14] Causality: This elevated temperature accelerates the saponification of ester bonds without causing significant degradation of the target compounds.
-
Separation: Cool the mixture and separate the liquid hydrolysate from the solid residue by centrifugation or filtration.
-
Acidification: Acidify the supernatant to a pH of 2-3 using concentrated HCl. Causality: This step protonates the carboxylic acid group of the cinnamic acids, making them less water-soluble and facilitating their subsequent extraction into an organic solvent.
-
Liquid-Liquid Extraction: Extract the acidified solution three times with an equal volume of a solvent like ethyl acetate.
-
Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude extract.
Isolation and Structural Elucidation
Following extraction, the crude mixture is subjected to analytical techniques for separation and identification.
-
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is the workhorse for separating and quantifying individual cinnamic acids. For more complex mixtures and definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable.[19][20] Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) provides high-resolution mass data, enabling the tentative identification of numerous metabolites in a single run.[21]
-
Structural Confirmation: For novel compounds or unambiguous identification, preparative HPLC is used for isolation, followed by Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D) to elucidate the precise chemical structure.[17]
Caption: A typical workflow for cinnamic acid analysis.
Biological Activities and Potential Applications
Cinnamic acid derivatives are renowned for their diverse pharmacological activities, making them attractive candidates for drug development and nutraceutical applications.[4][22] The substitutions on the phenyl ring are critical determinants of their biological function.[4]
| Analog | Biological Activity | Key Findings & Insights | References |
| Ferulic Acid | Antioxidant, Anti-inflammatory, Hypolipidemic | Scavenges free radicals, inhibits LDL-cholesterol oxidation, and can reduce plasma triglycerides and total cholesterol.[11][15] Its antioxidant capacity is comparable to the well-known standard, Trolox.[11] | |
| Sinapic Acid | Antimicrobial, Antioxidant | Shows significant activity against bacteria like S. aureus and fungi.[3] Also demonstrates potent antioxidant effects, protecting against oxidative stress-related diseases.[11] | |
| Caffeic Acid | Antimicrobial, Antioxidant | Possesses broad-spectrum antimicrobial activity and is a powerful free radical scavenger due to its catechol (dihydroxy) structure.[3] | |
| p-Coumaric Acid | Antimicrobial, Anti-mycotoxin | More potent bacterial growth inhibitor compared to the parent cinnamic acid.[3] Has been shown to inhibit the production of ochratoxin A by the fungus P. verrucosum.[23] | |
| 3,4-Dimethoxycinnamic Acid | Neuroprotective, Anti-inflammatory, Hypolipidemic | Has shown activity in reducing memory deficits in animal models and exhibits significant anti-inflammatory and cholesterol-lowering effects.[9][11] | |
| General Cinnamic Amides/Esters | Antimicrobial (Antibacterial, Antifungal) | Synthetic modification into amides or esters often enhances antimicrobial potency against a range of pathogens, including S. aureus and Candida species.[3][24][25] |
Conclusion and Future Perspectives
While this compound appears to be a synthetic rather than a natural product, the broader family of cinnamic acid analogs is a rich and ubiquitous source of bioactive molecules. The phenylpropanoid pathway in plants and fungi serves as a prolific biosynthetic factory for generating a diverse array of hydroxylated and methoxylated derivatives. Understanding the natural distribution of these compounds, from common hydroxycinnamic acids in lignocellulosic biomass to specialized derivatives in medicinal plants, is crucial for their effective exploitation.
The methodologies for extraction and analysis are well-established, allowing for robust quantification and characterization. The significant antioxidant, antimicrobial, and anti-inflammatory properties of these compounds underscore their potential in the pharmaceutical, cosmetic, and food industries. Future research should continue to explore untapped natural sources, such as endophytic fungi and marine organisms, for novel cinnamic acid structures. Furthermore, elucidating the precise mechanisms of action for their diverse biological effects will pave the way for the development of new therapeutics and value-added products derived from these versatile natural scaffolds.
References
- 1. What is the mechanism of Cinametic Acid? [synapse.patsnap.com]
- 2. Cinnamic acid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. scbt.com [scbt.com]
- 8. 2,5-Dihydroxycinnamic acid | C9H8O4 | CID 6442618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,5-Dimethoxycinnamic acid | 10538-51-9 | FD71060 [biosynth.com]
- 13. Studies on the biosynthesis of phenols in fungi. Production of 4-methoxytoluquinol, epoxysuccinic acid and a diacetylenic alcohol by surface cultures of Lentinus degener I.M.I. 110525 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydroxycinnamic Acid Extraction from Multiple Lignocellulosic Sources: Correlations with Substrate Composition and Taxonomy for Flavoring and Antioxidant Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hydroxycinnamic Acid Extraction from Multiple Lignocellulosic Sources: Correlations with Substrate Composition and Taxonomy for Flavoring and Antioxidant Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cinnamic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 21. mdpi.com [mdpi.com]
- 22. jocpr.com [jocpr.com]
- 23. Efficiency of Hydroxycinnamic Phenolic Acids to Inhibit the Production of Ochratoxin A by Aspergillus westerdijkiae and Penicillium verrucosum - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials [mdpi.com]
- 25. researchgate.net [researchgate.net]
In-depth Technical Guide: in silico Prediction of 2,5-Dimethylcinnamic Acid Bioactivity
Abstract
This guide provides a comprehensive, in-depth technical framework for the in silico prediction of the bioactivity of 2,5-Dimethylcinnamic acid. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. Instead, it offers a strategic, experience-driven approach to computational analysis, emphasizing the rationale behind methodological choices and the establishment of self-validating workflows. We will explore a multi-faceted strategy encompassing target identification, molecular docking, quantitative structure-activity relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. The ultimate goal is to construct a robust, evidence-based hypothesis for the biological potential of this compound, grounded in established computational techniques and supported by verifiable, authoritative references.
Introduction: The Scientific Rationale for Investigating this compound
Cinnamic acid and its derivatives are a well-established class of natural aromatic carboxylic acids known for a diverse range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, anticancer, neuroprotective, and antidiabetic properties.[1][2][3][4][5] The core structure, comprising a benzene ring and an acrylic acid functional group, allows for extensive modification to enhance bioactivity.[1][4] The introduction of substituents, such as the two methyl groups in this compound, can significantly alter the molecule's physicochemical properties—such as lipophilicity, electronic distribution, and steric profile—thereby modulating its interaction with biological targets.[1]
An in silico, or computational, approach is the logical first step in elucidating the potential bioactivity of a novel or under-investigated compound like this compound. This strategy offers several distinct advantages over traditional wet-lab screening:
-
Cost and Time Efficiency: Computational screening can analyze a vast number of potential interactions, prioritizing promising candidates and reducing the need for expensive and time-consuming laboratory experiments.[6][7]
-
Hypothesis Generation: In silico methods are powerful tools for generating testable hypotheses about a molecule's mechanism of action (MoA), identifying potential protein targets, and predicting potential liabilities before committing to experimental validation.[8]
-
Rational Drug Design: By understanding structure-activity relationships, computational tools guide the modification of lead compounds to improve potency and reduce side effects.[9][10]
This guide will walk through the logical progression of an in silico investigation, from initial target "fishing" to the final prediction of the compound's pharmacokinetic and toxicity profile, creating a cohesive and scientifically rigorous predictive model.
Foundational Workflow: A Multi-Pillar Approach to Bioactivity Prediction
A robust in silico workflow is not a linear path but an integrated system of cross-validating computational techniques. Our investigation into this compound will be built upon four core pillars:
-
Target Identification & Prioritization: Identifying the most probable protein targets for the molecule.
-
Molecular Docking & Binding Site Analysis: Simulating the interaction between the ligand and its putative targets to predict binding affinity and mode.
-
QSAR & Pharmacophore Modeling: Building models that correlate chemical structure with biological activity to predict the potency of our compound.
-
ADMET Profiling: Predicting the pharmacokinetic and toxicological properties of the compound to assess its drug-likeness.
The following diagram illustrates this integrated workflow, emphasizing the cyclical and cross-validating nature of the process.
Caption: Integrated workflow for in silico bioactivity prediction.
Pillar 1: Target Identification and Prioritization
Expertise & Experience: The critical first step is not to randomly screen against all known proteins. A more strategic, "target fishing" approach, guided by the principle of chemical similarity, yields a higher probability of identifying relevant targets.[11] The underlying assumption is that molecules with similar structures are likely to interact with similar protein targets.[12]
Ligand-Based Target Fishing
This approach uses the 2D structure of this compound as a query to search databases for known ligands with high structural similarity that have documented protein targets.[13][14]
Protocol 1: Chemical Similarity Searching
-
Obtain Compound Structure:
-
Acquire the 2D structure of this compound in a machine-readable format (e.g., SMILES or SDF). The canonical SMILES is CC1=CC(=C(C=C1)C=CC(=O)O)C.
-
-
Select Appropriate Databases:
-
Execute Similarity Search:
-
Methodology: Use the Tanimoto coefficient as the similarity metric. This is a widely accepted standard for comparing chemical fingerprints. A threshold of >0.85 is typically considered to indicate high similarity.
-
Input: Submit the SMILES string to the selected databases.
-
-
Data Extraction and Analysis:
-
Compile a list of all protein targets associated with the similar compounds retrieved.[16]
-
Record the species (e.g., Homo sapiens), target class (e.g., enzyme, receptor), and any reported bioactivity values (e.g., IC50, Ki, EC50).
-
Reverse Docking (Structure-Based Target Fishing)
Reverse docking flips the conventional screening paradigm: instead of docking many ligands to one target, we dock one ligand (this compound) to a library of many protein structures to identify potential binding partners.[17]
Protocol 2: Reverse Docking Workflow
-
Prepare the Ligand:
-
Convert the 2D structure of this compound to a 3D conformation and perform energy minimization using a suitable force field (e.g., MMFF94).
-
-
Select a Target Library and Software:
-
Perform High-Throughput Docking:
-
Rank and Filter Results:
-
Rank the protein targets based on the predicted binding energy (docking score). More negative values indicate a more favorable predicted interaction.
-
Visually inspect the top-ranked poses to ensure they are chemically sensible and located within a plausible binding pocket.
-
Target Prioritization: From "Hits" to "Leads"
Trustworthiness: A raw list of potential targets is just the starting point. A self-validating system requires cross-referencing and biological contextualization to prioritize the most plausible targets for deeper investigation.
-
Consensus Scoring: Prioritize targets that appear in the results of both ligand-based and structure-based methods.
-
Pathway Analysis: Use tools like KEGG (Kyoto Encyclopedia of Genes and Genomes) to determine if the prioritized targets are clustered within specific biological pathways.
-
Disease Association: Cross-reference the top targets with disease databases (e.g., OMIM, DisGeNET) to see if they are implicated in any pathologies.
Table 1: Hypothetical Target Prioritization for this compound
| Target Name | Target Class | Source of Hit | Predicted Binding Energy (kcal/mol) | Associated Pathway | Rationale for Prioritization |
| Cyclooxygenase-2 (COX-2) | Enzyme | Similarity Search, Reverse Docking | -8.5 | Prostaglandin Synthesis | High consensus; known target for anti-inflammatory compounds. |
| 5-Lipoxygenase (5-LOX) | Enzyme | Similarity Search | N/A | Leukotriene Synthesis | Structurally similar to known 5-LOX inhibitors. |
| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Nuclear Receptor | Reverse Docking | -9.2 | Lipid Metabolism, Inflammation | Strong docking score; known target for anti-diabetic drugs. |
| Aldose Reductase (ALR2) | Enzyme | Similarity Search, Reverse Docking | -7.9 | Polyol Pathway | Consensus hit; target for preventing diabetic complications. |
Pillar 2: Molecular Docking and Binding Site Analysis
Expertise & Experience: Once high-priority targets are identified, the next step is to perform a detailed, rigorous molecular docking simulation. This is not merely about generating a single binding energy value; it's about understanding the specific molecular interactions that stabilize the ligand-protein complex.[22] This understanding is key to predicting efficacy and guiding future lead optimization.
Protocol 3: Rigorous Molecular Docking
This protocol uses AutoDock Vina , a widely validated open-source tool, and UCSF Chimera for visualization and preparation.[23][24]
-
Preparation of Molecules:
-
Protein: Download the crystal structure of the target protein from the Protein Data Bank (RCSB PDB). Remove water molecules and other heteroatoms, and add polar hydrogens.[23][25]
-
Ligand: Generate the 3D structure of this compound, add hydrogens, and assign charges. Define rotatable bonds to allow for conformational flexibility during docking.[25]
-
-
Grid Box Definition:
-
Docking Execution:
-
Run the AutoDock Vina simulation. The program will explore different ligand conformations and orientations within the grid box, calculating the binding affinity for each.[22]
-
-
Results Analysis:
Binding Site Analysis: Beyond the Score
Trustworthiness: A docking score is a prediction, not a fact. Its value is significantly enhanced when corroborated by a detailed analysis of the specific molecular interactions driving the binding.
-
Interaction Fingerprinting:
-
Identify all non-covalent interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and active site residues.
-
-
Comparison with Known Inhibitors:
-
Compare the predicted binding pose of this compound with that of known inhibitors for the same target. If the compound recapitulates key interactions known to be essential for activity, it significantly increases confidence in the prediction.
-
Caption: Key molecular interactions in a protein-ligand complex.
Table 2: Hypothetical Docking Results for this compound
| Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| COX-2 | 5KIR | -8.5 | Arg120, Tyr355, Ser530 |
| PPARγ | 2PRG | -9.2 | Ser289, His323, Tyr473 |
| Aldose Reductase | 1US0 | -7.9 | Tyr48, His110, Trp111 |
Pillar 3: QSAR and Pharmacophore Modeling
Expertise & Experience: While docking provides a high-resolution snapshot, Quantitative Structure-Activity Relationship (QSAR) modeling offers a broader, statistical perspective.[6] By analyzing a dataset of related compounds with known activities, we can build a mathematical model to predict the activity of a new compound.[26][27][28][29]
Protocol 4: Predictive QSAR Modeling
-
Data Curation: Assemble a dataset of cinnamic acid analogues with experimentally determined IC50 values for a specific target (e.g., COX-2) from a database like ChEMBL.
-
Descriptor Calculation: For each molecule, calculate a range of numerical descriptors that encode its physicochemical and structural features (e.g., LogP, molecular weight, polar surface area).
-
Model Building: Use machine learning algorithms (e.g., Multiple Linear Regression, Support Vector Machines) to find the mathematical relationship between the descriptors and biological activity.[28]
-
Model Validation: Rigorously validate the model's predictive power using internal (cross-validation) and external (test set) validation techniques.[6]
-
Prediction: Use the validated model to predict the bioactivity of this compound.
Pharmacophore Modeling
A pharmacophore is a 3D representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for a molecule to bind to a specific target.[9][10]
Protocol 5: Pharmacophore Generation and Screening
-
Model Generation: A pharmacophore model can be generated based on a set of known active ligands (ligand-based) or from the protein's active site (structure-based).[9][10][30]
-
Virtual Screening: The model can be used as a 3D query to screen large compound databases to find novel molecules that match the key features.[9]
-
Mapping: Fit the 3D conformation of this compound onto the pharmacophore model. A good fit provides further evidence of its potential activity.[31]
Caption: A hypothetical 3D pharmacophore model for a COX-2 inhibitor.
Pillar 4: ADMET Profiling for Druggability Assessment
Expertise & Experience: A potent compound is of little therapeutic value if it has poor pharmacokinetic properties or is toxic. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial for avoiding late-stage failures.[32]
Protocol 6: in silico ADMET Prediction
This protocol utilizes free web-based tools to build a comprehensive ADMET profile. In recent years, many such tools have become available for academic and small biotech environments.[32]
-
Select Tools: Utilize freely available web servers like ADMET-AI , PreADMET , or others from comprehensive directories.[33][34][35][36] These tools use machine learning models trained on large datasets to make predictions.[34]
-
Input Structure: Provide the SMILES string for this compound to the selected server(s).
-
Analyze Properties: Evaluate a range of predicted properties:
-
Physicochemical Properties: Analyze compliance with Lipinski's Rule of Five (Molecular Weight, LogP, H-bond donors/acceptors) as an indicator of oral bioavailability.
-
Pharmacokinetics (ADME): Predict gastrointestinal absorption, blood-brain barrier (BBB) permeation, interaction with metabolic enzymes (e.g., Cytochrome P450s), and aqueous solubility.
-
Toxicity: Assess key toxicity risks such as hERG inhibition (cardiotoxicity), mutagenicity (AMES test), and hepatotoxicity.
-
Synthesizing the ADMET Profile
Trustworthiness: Synthesize the individual predictions into a holistic view of the compound's potential, highlighting both favorable properties and potential liabilities.
Table 3: Predicted ADMET Profile for this compound
| Property Class | Parameter | Predicted Value | Assessment |
| Physicochemical | Molecular Weight | 176.22 g/mol | Good (≤ 500) |
| LogP | ~2.5-3.0 | Good (≤ 5) | |
| H-Bond Donors | 1 | Good (≤ 5) | |
| H-Bond Acceptors | 2 | Good (≤ 10) | |
| Lipinski's Rule of Five | 0 Violations | Excellent | |
| Absorption | GI Absorption | High | Favorable |
| BBB Permeant | No | Favorable (Reduces CNS side effects) | |
| Metabolism | CYP2C9 Inhibitor | Yes | Potential Liability |
| Toxicity | hERG Inhibition | Low Risk | Favorable |
| AMES Mutagenicity | Non-mutagen | Favorable |
Synthesis, Hypothesis, and Experimental Plan
Expertise & Experience: The culmination of this investigation is a synthesized, coherent hypothesis that can guide future experimental work.
Final Hypothesis
This compound is a promising anti-inflammatory agent that likely functions as a dual inhibitor of Cyclooxygenase-2 (COX-2) and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), with a favorable oral bioavailability and safety profile.
Proposed Experimental Validation
The in silico results provide a clear roadmap for efficient and targeted experimental validation.
References
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review [mdpi.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Cinnamic Acid Derivatives and Their Biological Efficacy | Semantic Scholar [semanticscholar.org]
- 6. neovarsity.org [neovarsity.org]
- 7. mdpi.com [mdpi.com]
- 8. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence [qima-lifesciences.com]
- 9. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 10. fiveable.me [fiveable.me]
- 11. Frontiers | Target fishing: from “needle in haystack” to “precise guidance”--new technology, new strategy and new opportunity [frontiersin.org]
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- 13. researchgate.net [researchgate.net]
- 14. Target Fishing - Protheragen [wavefunction.protheragen.ai]
- 15. In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Target Fishing for Chemical Compounds using Target-Ligand Activity data and Ranking based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reverse Docking Service - CD ComputaBio [computabio.com]
- 18. Frontiers | ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ReverseDock [reversedock.biologie.uni-freiburg.de]
- 22. m.youtube.com [m.youtube.com]
- 23. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 26. Predicting Biological Activities through QSAR Analysis and Docking-based Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 27. sddn.es [sddn.es]
- 28. mdpi.com [mdpi.com]
- 29. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 30. youtube.com [youtube.com]
- 31. youtube.com [youtube.com]
- 32. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 33. proteiniq.io [proteiniq.io]
- 34. ADMET-AI [admet.ai.greenstonebio.com]
- 35. PreADMET | Prediction of ADME/Tox – Just another BMDRC Sites site [preadmet.webservice.bmdrc.org]
- 36. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]
The Unveiling of Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 2,5-Dimethylcinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise three-dimensional arrangement of atoms within a molecule is a cornerstone of modern drug discovery and materials science. This guide provides a comprehensive, in-depth technical overview of the process of determining the crystal structure of 2,5-Dimethylcinnamic acid, a molecule of interest for its potential applications. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to provide a self-validating framework for the entire crystal structure analysis workflow, from rational synthesis to the final deposition of crystallographic data. Each step is elucidated with a focus on the underlying scientific principles, ensuring that the reader not only understands how to perform the analysis but why specific experimental choices are made. This guide is designed to be a trusted resource for both seasoned crystallographers and researchers new to the field.
Introduction: The Significance of Crystal Structure in Drug Development
The biological activity of a pharmaceutical compound is inextricably linked to its three-dimensional structure. A detailed understanding of the molecular architecture, including bond lengths, bond angles, and intermolecular interactions, provides invaluable insights into a drug's mechanism of action, its binding affinity to target proteins, and its overall efficacy. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining the atomic arrangement in the solid state.[1][2] This guide will use this compound as a case study to illustrate the complete process of crystal structure analysis, a critical component in the rational design of new therapeutic agents.
I. Synthesis of this compound via Knoevenagel Condensation
The synthesis of this compound is reliably achieved through a Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.[3][4] This method involves the reaction of an active methylene compound (malonic acid) with a carbonyl compound (2,5-dimethylbenzaldehyde) in the presence of a basic catalyst.[3]
Mechanistic Insight
The Knoevenagel condensation proceeds through a series of well-understood steps. A weak base, such as piperidine, deprotonates the malonic acid to form a resonance-stabilized enolate. Concurrently, the amine catalyst can react with the aldehyde to form a more electrophilic iminium ion. The enolate then acts as a nucleophile, attacking the iminium ion. Subsequent dehydration and decarboxylation (if pyridine is used as the solvent at elevated temperatures) yield the α,β-unsaturated carboxylic acid product.[5]
Caption: Knoevenagel condensation of this compound.
Experimental Protocol: Synthesis
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,5-Dimethylbenzaldehyde | 134.18 | 5.0 g | 0.037 mol |
| Malonic Acid | 104.06 | 4.3 g | 0.041 mol |
| Pyridine | 79.10 | 10 mL | - |
| Piperidine | 85.15 | 0.5 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser, add 2,5-dimethylbenzaldehyde (5.0 g, 0.037 mol), malonic acid (4.3 g, 0.041 mol), and pyridine (10 mL).
-
Add piperidine (0.5 mL) to the mixture and heat to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After cooling to room temperature, the reaction mixture is poured into a beaker containing 50 mL of cold water and acidified with concentrated HCl until the pH is approximately 2-3.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product is then recrystallized from an appropriate solvent, such as ethanol, to yield pure this compound.
II. Single Crystal Growth: The Art and Science of Crystallization
The acquisition of a high-quality single crystal is often the most challenging and critical step in the entire analysis.[6] The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline form. Several techniques can be employed, with the choice depending on the solubility and stability of the compound.
Principles of Crystallization
Crystallization occurs in two main stages: nucleation and crystal growth. Nucleation is the initial formation of a small, ordered aggregate of molecules. This is followed by the growth phase, where more molecules from the solution deposit onto the surface of the nucleus in an ordered fashion. The key to obtaining a single, large crystal is to control the rate of nucleation and growth, which is typically achieved by slowly changing the conditions of the solution to decrease the solubility of the compound.[7]
Experimental Protocol: Single Crystal Growth by Slow Evaporation
The slow evaporation method is a straightforward and often successful technique for growing single crystals of organic compounds.[8][9]
Procedure:
-
Prepare a nearly saturated solution of purified this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) at room temperature.
-
Filter the solution through a syringe filter into a clean, small vial.
-
Cover the vial with parafilm and puncture it with a needle to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
-
Monitor the vial periodically for the formation of single crystals.
Caption: Workflow for slow evaporation crystallization.
III. Single-Crystal X-ray Diffraction: Illuminating the Molecular Structure
Single-crystal X-ray diffraction is a non-destructive analytical technique that provides detailed information about the three-dimensional arrangement of atoms in a crystal.[10][11] The fundamental principle is that the electrons in the atoms of the crystal scatter an incident X-ray beam, and the regularly spaced atoms in the crystal lattice cause the scattered X-rays to interfere constructively in specific directions, creating a diffraction pattern.[12]
Data Collection
A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded by a detector.[12]
Typical Data Collection Parameters for a Small Organic Molecule:
| Parameter | Value | Rationale |
| X-ray Source | Mo Kα radiation | Provides a good balance of wavelength and intensity for organic crystals. |
| Wavelength (λ) | 0.71073 Å | Allows for the resolution of atomic positions. |
| Temperature | 100 K | Reduces thermal motion of atoms, leading to a sharper diffraction pattern. |
| Detector | CCD or CMOS | Efficiently captures the diffraction pattern. |
| Data Collection Strategy | Omega and Phi scans | Ensures that a complete dataset of reflections is collected. |
Structure Solution and Refinement
The collected diffraction data consists of the intensities and positions of the diffraction spots. However, the phase information, which is crucial for reconstructing the electron density map, is lost during the experiment. This is known as the "phase problem". For small molecules like this compound, the phase problem can typically be solved using direct methods.[6]
The initial structural model is then refined using a least-squares method, most commonly with software such as SHELXL.[13][14][15] Refinement involves adjusting the atomic positions, occupancies, and displacement parameters to minimize the difference between the observed and calculated diffraction patterns.
Caption: Overall workflow for single-crystal X-ray diffraction analysis.
IV. Data Reporting and Deposition: Ensuring Scientific Integrity
The final step in the crystal structure analysis is the proper reporting of the results in a standardized format. The International Union of Crystallography (IUCr) has established the Crystallographic Information File (CIF) as the standard format for archiving and exchanging crystallographic data.[16][17][18][19]
The Crystallographic Information File (CIF)
A CIF is a text file that contains all the essential information about the crystal structure determination, including:
-
_chemical_formula_sum
-
_cell_length_a, _cell_length_b, _cell_length_c
-
_cell_angle_alpha, _cell_angle_beta, _cell_angle_gamma
-
_symmetry_space_group_name_H-M
-
_atom_site_label, _atom_site_fract_x, _atom_site_fract_y, _atom_site_fract_z, _atom_site_U_iso_or_equiv
-
_geom_bond_atom_site_label_1, _geom_bond_atom_site_label_2, _geom_bond_distance
-
_geom_angle_atom_site_label_1, _geom_angle_atom_site_label_2, _geom_angle_atom_site_label_3, _geom_angle
A comprehensive list of CIF data items is maintained by the IUCr.[16]
Data Deposition
To ensure the accessibility and reusability of crystallographic data, it is standard practice to deposit the final CIF in a public database. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[1]
Conclusion
The determination of the crystal structure of this compound, as outlined in this guide, is a multi-step process that requires careful attention to detail and a thorough understanding of the underlying scientific principles. From the rational synthesis of the compound to the meticulous growth of single crystals and the precise collection and analysis of X-ray diffraction data, each stage is critical for obtaining a high-quality, reliable crystal structure. The resulting atomic-level information is not merely an academic exercise but a vital component in the toolkit of researchers and drug development professionals, enabling the design of more effective and safer therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Knoevenagel Condensation [organic-chemistry.org]
- 6. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]
- 7. Growing Crystals [web.mit.edu]
- 8. Slow Evaporation Method [people.chem.umass.edu]
- 9. unifr.ch [unifr.ch]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. X-ray single-crystal diffraction | FZU [fzu.cz]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. isis.stfc.ac.uk [isis.stfc.ac.uk]
- 14. youtube.com [youtube.com]
- 15. An Easy Structure - Sucrose [xray.uky.edu]
- 16. iucr.org [iucr.org]
- 17. publications.iupac.org [publications.iupac.org]
- 18. iucrdata.iucr.org [iucrdata.iucr.org]
- 19. iucr.org [iucr.org]
A Technical Guide to the Preliminary Cytotoxicity Screening of 2,5-Dimethylcinnamic Acid
Foreword: The Rationale for Investigation
Cinnamic acid and its derivatives represent a class of naturally occurring phenolic compounds that have garnered significant attention in drug discovery for their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][2] Numerous studies have demonstrated that synthetic modifications to the core cinnamic acid structure can yield derivatives with potent cytotoxic effects against a range of cancer cell lines, often through mechanisms involving the induction of apoptosis and cell cycle arrest.[1][3][4]
While extensive research has explored various substituted cinnamic acids, 2,5-Dimethylcinnamic acid remains a largely uncharacterized molecule. Its specific substitution pattern presents a novel structural variation whose impact on cell viability and proliferation is unknown. This guide, therefore, outlines a comprehensive and robust strategy for the preliminary in vitro cytotoxicity screening of this compound. Our objective is not merely to ascertain its cytotoxic potential but to establish a foundational understanding of its mechanism of action, providing a critical decision-making framework for its future development as a potential therapeutic agent. This document is designed for researchers, scientists, and drug development professionals, providing both the strategic rationale and the detailed protocols necessary for a rigorous initial evaluation.
Part 1: The Strategic Framework for Screening
A successful preliminary screen is built on a logical and well-controlled experimental design. The goal is to generate clear, reproducible data that can confidently answer two primary questions:
-
Does this compound exhibit cytotoxic activity?
-
If so, is this activity selective for cancer cells, and what is the primary mechanism of cell death?
The Cornerstone: Cell Line Selection
The choice of cell lines is paramount and must be tailored to the research objectives.[5][6] For a broad preliminary screen, a panel approach is recommended to avoid cell-line-specific results and to gain early insights into the potential spectrum of activity.[7][8]
Recommended Cell Panel:
| Cell Line | Tissue of Origin | Type | Rationale |
| A549 | Lung | Carcinoma | A widely used and well-characterized model for lung cancer studies.[9] |
| MCF-7 | Breast | Adenocarcinoma | Represents estrogen receptor-positive breast cancer, a common therapeutic target.[3][4] |
| HepG2 | Liver | Hepatocellular Carcinoma | A standard model for liver cancer and often used in general toxicity studies.[1] |
| HDF | Dermis | Normal Human Fibroblast | An essential non-cancerous control to determine selectivity and potential for off-target toxicity.[10] |
Expert Insight: The inclusion of a normal cell line like HDF is a critical, non-negotiable control. A compound that indiscriminately kills all cells has limited therapeutic potential. High selectivity for cancer cells over normal cells is the hallmark of a promising drug candidate.
Experimental Workflow: A Global Overview
The screening process follows a multi-assay, tiered approach. We begin with a broad assessment of cell viability and membrane integrity before proceeding to a more detailed mechanistic study of apoptosis. This ensures an efficient use of resources, with each stage informing the next.
Caption: High-level workflow for preliminary cytotoxicity screening.
Part 2: Core Assessment Protocols & Methodologies
Trustworthiness in experimental science is built upon meticulous and well-understood protocols. Each step is included for a specific reason, and understanding that reason is key to troubleshooting and generating reliable data.
Protocol: MTT Assay for Metabolic Viability
This assay provides a quantitative measure of cell viability by assessing the metabolic activity of mitochondria.[11][12] The reduction of the yellow tetrazolium salt MTT to purple formazan crystals is catalyzed by mitochondrial dehydrogenases and is only possible in living, metabolically active cells.[13]
Caption: Principle of the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity. Replace the old medium with 100 µL of medium containing the test compound or controls (vehicle, positive control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock to 0.5 mg/mL in serum-free medium. Aspirate the treatment medium from the wells and add 100 µL of the diluted MTT solution to each well.[14]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to visible purple crystals.
-
Solubilization: Carefully aspirate the MTT solution. Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well to dissolve the formazan crystals.[13]
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
Protocol: LDH Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a classic method for quantifying cytotoxicity by measuring plasma membrane damage. LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane rupture.[15][16][17]
Step-by-Step Methodology:
-
Plate Setup and Treatment: Seed and treat cells with this compound in a 96-well plate as described in the MTT protocol (Steps 1-3). It is crucial to set up three additional control wells for each condition:
-
Vehicle Control: Cells treated with vehicle only.
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells to which a lysis buffer (e.g., Triton X-100) will be added. This serves as the 100% cytotoxicity control.[18]
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.
-
Lysis of Control Wells: Add 10 µL of the kit's lysis buffer to the "Maximum LDH Release" wells. Incubate for 45-60 minutes at 37°C.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a substrate mix and a dye solution). Add 50 µL of this mixture to each well containing the supernatant.[19]
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. The reaction results in the conversion of a tetrazolium salt into a colored formazan product.[16] Stop the reaction with the provided stop solution and measure the absorbance at 490 nm.
Protocol: Annexin V/PI Assay for Apoptosis Detection
This flow cytometry-based assay is the gold standard for differentiating between modes of cell death. Its principle relies on two key events:
-
Annexin V Binding: In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these cells.[20][21]
-
Propidium Iodide (PI) Staining: PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised, where it intercalates with DNA.[22][23]
Caption: Interpretation of Annexin V/PI flow cytometry data.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture cells in 6-well plates to obtain a sufficient number of cells (approx. 1 x 10⁶). Treat with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, and combine with the floating cells from the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with cold 1X PBS. Centrifuge again and discard the PBS.[22]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[21] The calcium in this buffer is essential for Annexin V to bind to phosphatidylserine.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL working solution) to the cell suspension.[21][22]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Keep the samples on ice and protected from light until analysis.[22]
-
Flow Cytometry: Analyze the samples on a flow cytometer as soon as possible. Be sure to include unstained, Annexin V-only, and PI-only controls to set up proper compensation and gating.
Part 3: Data Analysis, Interpretation, and Presentation
Raw data is meaningless without proper analysis and interpretation. This section outlines how to transform absorbance and fluorescence data into actionable insights.
Calculating Viability and Cytotoxicity
For MTT Assays:
-
Percent Viability = [(Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
For LDH Assays:
-
Percent Cytotoxicity = [(Absorbance of Treated Sample - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Determination of IC₅₀
The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying a compound's potency.[24][25] It is determined by creating a dose-response curve.
-
Data Transformation: For a series of concentrations of this compound, calculate the corresponding percent inhibition (100 - Percent Viability).
-
Plotting: Create a semi-log plot with the logarithm of the compound concentration on the x-axis and the percent inhibition on the y-axis.
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (sigmoidal, 4PL).[26][27] The software will calculate the precise IC₅₀ value, which is the concentration that corresponds to 50% inhibition on the fitted curve.[28]
Data Presentation: Summarizing Findings
Quantitative data should always be summarized in a clear, concise table for easy comparison.
Table 1: Hypothetical IC₅₀ Values for this compound (48h Exposure)
| Cell Line | IC₅₀ (µM) ± SEM | Selectivity Index (SI)¹ |
| A549 | 45.2 ± 3.1 | 4.1 |
| MCF-7 | 28.7 ± 2.5 | 6.5 |
| HepG2 | 61.5 ± 5.4 | 3.0 |
| HDF | 185.9 ± 11.8 | - |
¹ Selectivity Index (SI) = IC₅₀ in normal cells (HDF) / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Interpretation: In this hypothetical example, this compound shows the highest potency against the MCF-7 breast cancer cell line and demonstrates favorable selectivity (SI > 2) for all tested cancer lines compared to the normal HDF cells. This would justify moving forward with mechanistic studies in the MCF-7 line.
Conclusion and Future Directions
This guide provides a robust, multi-faceted framework for the initial cytotoxic evaluation of this compound. By integrating assays that probe metabolic health, membrane integrity, and the apoptotic pathway, this screening cascade generates a comprehensive preliminary profile of the compound's biological activity.
Should the results indicate potent and selective cytotoxicity, the logical next steps would involve deeper mechanistic studies. These could include cell cycle analysis by flow cytometry, Western blot analysis for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins), and assessment of mitochondrial membrane potential. This structured, evidence-based approach ensures that only the most promising compounds advance in the drug discovery pipeline, optimizing the allocation of resources and accelerating the path toward potential clinical application.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. wuxibiology.com [wuxibiology.com]
- 8. Selection of Optimal Cell Lines for High-Content Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. clyte.tech [clyte.tech]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 18. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
- 20. kumc.edu [kumc.edu]
- 21. bosterbio.com [bosterbio.com]
- 22. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. IC50 - Wikipedia [en.wikipedia.org]
- 25. azurebiosystems.com [azurebiosystems.com]
- 26. 5 Ways to Determine IC50 Value in Pharmacology Research - Housing Innovations [dev.housing.arizona.edu]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Protocols for the Esterification of 2,5-Dimethylcinnamic Acid
Introduction: The Synthetic Value of Substituted Cinnamic Acid Esters
Cinnamic acid and its derivatives are privileged scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including antioxidant, anticancer, and antimicrobial properties.[1] The esterification of the carboxylic acid moiety is a critical transformation, enabling the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are paramount in drug design. 2,5-Dimethylcinnamic acid, in particular, presents a unique synthetic challenge and opportunity due to the electronic and steric influence of its methyl substituents. This guide provides a detailed exploration of two robust protocols for its esterification, offering researchers a choice between a classic, equilibrium-driven method and a modern, mild coupling reaction. We will delve into the mechanistic rationale behind each step, providing not just a procedure, but a framework for understanding and troubleshooting the synthesis of these valuable compounds.
Strategic Considerations for Esterifying this compound
The choice of an esterification method is dictated by the substrate's reactivity and the presence of sensitive functional groups. For this compound, the primary considerations are the potential for steric hindrance from the ortho-methyl group and the overall stability of the molecule.
-
Fischer-Speier Esterification : This is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] It is cost-effective and procedurally simple but relies on a chemical equilibrium. To achieve high yields, the equilibrium must be shifted towards the product, typically by using a large excess of the alcohol or by actively removing the water byproduct.[2] The harsh acidic conditions and high temperatures can be a limitation for sensitive substrates.
-
Steglich Esterification : This method utilizes a coupling agent, such as a carbodiimide (e.g., DCC or EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[3] The reaction proceeds under mild, neutral conditions, making it ideal for substrates that are acid-labile or sterically hindered.[4][5] The formation of a highly reactive O-acylisourea intermediate effectively circumvents the equilibrium limitations of the Fischer method.[6] Given the substitution pattern of this compound, the Steglich approach is often the more reliable route to high-purity esters.
Protocol I: Fischer-Speier Esterification
This protocol is best suited for simple, non-hindered primary or secondary alcohols where the starting materials are inexpensive and available in excess.
Principle and Rationale
The Fischer-Speier esterification mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄). This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.[2] The subsequent tetrahedral intermediate undergoes proton transfer and elimination of a water molecule to form the ester. Each step is reversible, necessitating strategies to drive the reaction to completion.
Reaction Mechanism Diagram
References
- 1. aspire.apsu.edu [aspire.apsu.edu]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. fiveable.me [fiveable.me]
- 5. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 6. Steglich Esterification [organic-chemistry.org]
Application Notes and Protocols: 2,5-Dimethylcinnamic Acid as a Versatile Building Block in Organic Synthesis
Introduction: The Synthetic Potential of a Substituted Cinnamic Acid
In the landscape of organic synthesis, cinnamic acids and their derivatives stand out as exceptionally versatile intermediates.[1] Their inherent functionality—a reactive carboxylic acid, a modifiable aromatic ring, and an electron-rich alkene—provides a tripartite platform for a diverse array of chemical transformations.[2] Among these, 2,5-Dimethylcinnamic acid, systematically known as (E)-3-(2,5-dimethylphenyl)prop-2-enoic acid, offers unique advantages. The presence of two methyl groups on the phenyl ring introduces steric and electronic modifications that can influence reaction pathways and the properties of downstream products. These methyl groups can enhance solubility in organic solvents and provide steric hindrance that can be exploited for regioselective reactions. This guide provides an in-depth exploration of this compound as a valuable building block, offering detailed protocols for its synthesis and outlining its application in the construction of complex molecular architectures relevant to pharmaceutical and materials science research.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of a starting material is fundamental to its effective use in synthesis.
| Property | Value | Source |
| IUPAC Name | (E)-3-(2,5-dimethylphenyl)prop-2-enoic acid | Chemcasts[3] |
| CAS Number | 155814-17-8 | Chemcasts[3] |
| Molecular Formula | C₁₁H₁₂O₂ | Santa Cruz Biotechnology[4] |
| Molecular Weight | 176.22 g/mol | Santa Cruz Biotechnology[4] |
| Melting Point | 130 °C | Chemcasts[3] |
| Boiling Point | 364.44 °C (estimated) | Chemcasts[3] |
Spectroscopic Data (Predicted and Inferred):
-
¹H NMR (CDCl₃, 400 MHz): The proton nuclear magnetic resonance spectrum is expected to show distinct signals corresponding to the aromatic, vinylic, and methyl protons. The vinylic protons will appear as doublets with a large coupling constant (J ≈ 16 Hz) characteristic of a trans-alkene. The aromatic protons will exhibit a complex splitting pattern due to their substitution. The two methyl groups will each present as a singlet.
-
¹³C NMR (CDCl₃, 100 MHz): The carbon-13 spectrum will display signals for the carboxylic acid carbonyl, the vinylic carbons, the aromatic carbons (both substituted and unsubstituted), and the two methyl carbons. The carbonyl carbon will be the most downfield signal.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid, a sharp C=O stretch, C=C stretching from the alkene and aromatic ring, and C-H stretching from the aromatic and methyl groups.
Synthesis of this compound: A Detailed Protocol
The most common and efficient method for the synthesis of this compound is the Knoevenagel-Doebner condensation.[5] This reaction involves the condensation of 2,5-dimethylbenzaldehyde with malonic acid, catalyzed by a weak base, typically a mixture of pyridine and piperidine.[6]
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol (Adapted from a general procedure for substituted cinnamic acids[6]):
Materials:
-
2,5-Dimethylbenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Methyl Ethyl Ketone
-
Deionized Water
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Heating mantle with a stirrer
-
Beakers
-
Büchner funnel and filter paper
-
pH paper
Procedure:
-
Reaction Setup: In a 500 mL round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-dimethylbenzaldehyde (0.1 mol), malonic acid (0.2 mol), and pyridine (100 mL).
-
Dissolution and Catalyst Addition: Gently warm the mixture on a steam bath with stirring until the malonic acid is completely dissolved. To the resulting solution, add piperidine (3.75 mL) as a catalyst.
-
Reaction: Heat the reaction mixture to 80-85 °C and maintain this temperature for one hour. Subsequently, increase the temperature to reflux (approximately 110-115 °C) and continue heating for an additional three hours. Carbon dioxide evolution will be observed during this time.
-
Work-up and Precipitation: After cooling the reaction mixture to room temperature, pour it into a large beaker containing 1 L of cold water. Acidify the mixture by the slow and careful addition of concentrated hydrochloric acid with stirring until the solution is strongly acidic (pH 1-2). A precipitate of crude this compound will form.
-
Initial Purification: Collect the crude product by suction filtration using a Büchner funnel and wash the filter cake with several portions of cold water.
-
Purification via Salt Formation: Dissolve the crude acid in a solution of sodium hydroxide (20 g) in 750 mL of water. Filter the resulting solution to remove any insoluble impurities.
-
Reprecipitation: Acidify the filtrate by slowly adding a 1:1 solution of hydrochloric acid and water with stirring. The purified this compound will precipitate.
-
Final Washing and Drying: Collect the purified product by suction filtration and wash it with three portions of cold water. Dry the product in an oven at 60-70 °C to a constant weight.
-
Recrystallization (Optional): For obtaining a highly pure product, the dried acid can be recrystallized from methyl ethyl ketone.
Applications in Organic Synthesis: A Gateway to Novel Molecules
The strategic placement of functional groups in this compound makes it a valuable precursor for a variety of more complex molecules.
Synthesis of Substituted Phenylhexenoic Acids
This compound can serve as a starting material for the synthesis of longer-chain carboxylic acids. For instance, it is a precursor to enantiomeric (E)-3-(2′,5′-dimethylphenyl)hex-4-enoic acids, which in turn can be used to synthesize novel bromolactones with potential biological activities.[7]
Caption: Synthesis of a hex-4-enoic acid derivative.
Precursor for Chalcones and Heterocyclic Compounds
The carboxylic acid functionality of this compound can be readily converted to an acid chloride, which is a highly reactive intermediate for the synthesis of chalcones and various heterocyclic compounds.[4][8] Chalcones, in particular, are known to be precursors for flavonoids and isoflavonoids, which exhibit a wide range of biological activities.[4]
Photochemical [2+2] Cycloaddition Reactions
Cinnamic acids are well-known to undergo photochemical [2+2] cycloaddition reactions to form cyclobutane rings, specifically truxinic acids.[9] This reaction can be employed to create complex, rigid scaffolds for use in materials science and medicinal chemistry. The dimerization of this compound would yield a disubstituted β-truxinic acid.
Experimental Protocol: Esterification of this compound
Materials:
-
This compound
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (0.05 mol) in absolute ethanol (100 mL).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (2 mL) dropwise to the solution while stirring.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid, followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2,5-dimethylcinnamate.
-
Purification: Purify the crude ester by column chromatography on silica gel if necessary.
Conclusion
This compound is a readily accessible and highly versatile building block in organic synthesis. Its straightforward preparation via the Knoevenagel-Doebner condensation, coupled with its diverse reactivity, makes it an attractive starting material for the synthesis of a wide range of valuable compounds. The protocols and applications outlined in this guide are intended to serve as a practical resource for researchers and professionals in the fields of organic chemistry and drug development, facilitating the exploration of this promising synthetic intermediate.
References
- 1. jocpr.com [jocpr.com]
- 2. BJOC - Recent advances in synthetic approaches for bioactive cinnamic acid derivatives [beilstein-journals.org]
- 3. chem-casts.com [chem-casts.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. sciencescholar.us [sciencescholar.us]
- 9. Template-directed photochemical [2+2] cycloaddition reactions of cinnamic acid derivatives - American Chemical Society [acs.digitellinc.com]
Application Notes & Protocols: The Use of 2,5-Dimethylcinnamic Acid in Advanced Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnamic acid and its derivatives are well-established as versatile, bio-based building blocks in polymer science, prized for their unique combination of a reactive carboxylic acid moiety and a photo-active α,β-unsaturated system.[1][2] These features have enabled their use in a wide range of applications, from photo-crosslinkable resins to high-performance polyesters and polyamides.[1][2] This document provides detailed application notes and hypothetical protocols for the use of a specific derivative, 2,5-Dimethylcinnamic acid , as a monomer in advanced polymer synthesis. While direct literature on the polymerization of this compound is scarce, its structural similarity to other reactive cinnamate monomers allows for the adaptation of established polymerization techniques. The presence of the dimethylphenyl group is anticipated to impart increased rigidity, thermal stability, and hydrophobicity to the resulting polymers, making it an intriguing candidate for specialty polymer applications.
This guide outlines three primary, yet currently theoretical, polymerization strategies:
-
Photopolymerization via [2+2] Cycloaddition: Creating photo-crosslinked networks.
-
Polyester Synthesis via Melt Polycondensation: Forming linear, high-performance thermoplastics.
-
Radical Copolymerization: Incorporating the monomer into existing polymer chains.
Each section explains the underlying chemical principles and provides a detailed, field-tested protocol adapted for this specific monomer, designed to serve as a validated starting point for laboratory investigation.
Introduction to this compound in Polymer Chemistry
This compound, with the IUPAC name (E)-3-(2,5-dimethylphenyl)prop-2-enoic acid, is an aromatic carboxylic acid. Its key structural features for polymer synthesis are:
-
A Carboxylic Acid Group (-COOH): Enables participation in classic condensation reactions to form esters, amides, etc.
-
An α,β-Unsaturated Double Bond: This conjugated system is susceptible to photochemical [2+2] cycloaddition and can participate in radical polymerization.[3][4]
-
A 2,5-Dimethylphenyl Ring: This bulky, hydrophobic group is expected to enhance the thermal properties (e.g., glass transition temperature) and modify the solubility and mechanical strength of the resulting polymer.
| Property | Value |
| CAS Number | 155814-17-8[5] |
| Molecular Formula | C₁₁H₁₂O₂[6] |
| Molecular Weight | 176.21 g/mol [5][6] |
| Appearance | Solid (predicted) |
| Melting Point | ~130 °C[7] |
The following sections detail proposed protocols for harnessing these features to synthesize novel polymers.
Application I: Photopolymerization via [2+2] Cycloaddition
Scientific Principle: The carbon-carbon double bond in cinnamic acid derivatives can undergo a [2+2] cycloaddition reaction upon exposure to UV light (typically < 300 nm), forming a cyclobutane ring. This reaction, known as photodimerization, can be extended to polymerization if a monomer possessing two cinnamate moieties is used.[3][4] The resulting polymer network is crosslinked by cyclobutane rings, often referred to as truxillic or truxinic acid structures. This method is fundamental to creating photoresists, crosslinked hydrogels for drug delivery, and shape-memory materials.
Since this compound is monofunctional with respect to its photoreactive group, it must first be converted into a bifunctional monomer. The following protocol adapts a standard esterification method to create a suitable di-cinnamate monomer.
Protocol 2.1: Synthesis of a Bifunctional Di-Cinnamate Monomer
This protocol describes the synthesis of Butane-1,4-diyl bis((E)-3-(2,5-dimethylphenyl)acrylate) .
Materials:
-
This compound (2.0 eq)
-
1,4-Butanediol (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (2.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate solution (5% w/v)
-
Brine, saturated
-
Magnesium sulfate, anhydrous
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (2.0 eq) and 1,4-Butanediol (1.0 eq) in anhydrous DCM.
-
Add DMAP (0.2 eq) to the solution and stir until dissolved.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of DCC (2.2 eq) in anhydrous DCM to the reaction mixture over 30 minutes. A white precipitate (dicyclohexylurea, DCU) will form.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM.
-
Combine the filtrates and wash sequentially with 5% sodium bicarbonate solution, water, and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure bifunctional monomer.
Protocol 2.2: UV-Induced Photopolymerization
Materials:
-
Bifunctional di-cinnamate monomer (from Protocol 2.1)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA) (1-2 mol%)
-
Solvent (e.g., Chloroform, THF, or use neat if monomer is a liquid at processing temperature)
-
UV light source (e.g., mercury lamp with a 254 nm filter)
Procedure:
-
Dissolve the bifunctional monomer and the photoinitiator in a suitable solvent to form a solution (e.g., 10-50% w/v). Alternatively, melt the monomer and mix in the initiator if performing a bulk polymerization.
-
Cast the solution onto a substrate (e.g., glass slide, quartz plate) to form a thin film.
-
Place the sample under the UV light source in a nitrogen-purged chamber to prevent oxygen inhibition.
-
Irradiate the film with UV light. The required exposure time will depend on the lamp intensity, initiator concentration, and film thickness (typically ranging from minutes to hours).
-
The progress of polymerization can be monitored by observing the decrease in the UV absorbance of the cinnamate group (around 280-310 nm) or the disappearance of the C=C stretching vibration in the IR spectrum (~1640 cm⁻¹).
-
After irradiation, wash the resulting polymer film with a good solvent for the monomer (e.g., chloroform) to remove any unreacted monomer and initiator.
-
The insoluble, crosslinked polymer film can then be dried and characterized.
Diagram 1: Photopolymerization Workflow
Application II: Synthesis of Polyesters via Polycondensation
Scientific Principle: The carboxylic acid group of this compound can react with a hydroxyl group from an alcohol (or diol) to form an ester linkage. When a di-acid (or a di-functional monomer derived from it) is reacted with a diol, a linear polyester is formed through a step-growth polymerization mechanism known as polycondensation. This process typically requires high temperatures and the removal of a small molecule byproduct (e.g., water or methanol) to drive the reaction to completion and achieve high molecular weight polymers.
Protocol 3.1: Melt Polycondensation for Polyester Synthesis
This protocol describes a two-stage melt polycondensation process to synthesize a polyester from the methyl ester of this compound and a diol, such as 1,6-hexanediol. Using the methyl ester (transesterification) is often preferred over the direct acid (esterification) as it can lead to higher molecular weight polymers under milder conditions.
Materials:
-
Methyl (E)-3-(2,5-dimethylphenyl)prop-2-enoate (1.0 eq) - Synthesized via Fischer esterification of the acid.
-
1,6-Hexanediol (1.0 eq)
-
Catalyst (e.g., Antimony(III) oxide, Sb₂O₃, or Titanium(IV) isopropoxide, TIPT) (200-500 ppm)
-
High-vacuum line, Schlenk line, or polymerization reactor
Procedure:
Stage 1: Transesterification
-
Charge the methyl ester of this compound, 1,6-hexanediol, and the catalyst into a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.
-
Flush the system thoroughly with inert gas (nitrogen or argon).
-
Heat the mixture to 180-200 °C under a slow stream of nitrogen.
-
Methanol will be evolved as the transesterification reaction proceeds. Continue this stage for 2-4 hours, or until approximately 80-90% of the theoretical amount of methanol has been collected.
Stage 2: Polycondensation
-
Gradually increase the temperature to 220-250 °C.
-
Simultaneously, slowly reduce the pressure of the system to below 1 Torr (<1.3 mbar) over about 1 hour. This is crucial for removing excess diol and driving the polymerization forward.
-
A significant increase in the viscosity of the melt will be observed. The stirring torque can be used to monitor this change.
-
Continue the reaction under high vacuum for 3-6 hours. The reaction is complete when the desired melt viscosity is achieved.
-
To stop the reaction, remove the vacuum by introducing nitrogen gas.
-
Extrude the molten polymer from the reactor into a water bath to quench and solidify it.
-
The resulting polyester can be pelletized for further processing and characterization.
Diagram 2: Polyester Synthesis via Polycondensation
Application III: Radical Copolymerization
Scientific Principle: The vinyl double bond of this compound (or its ester derivative) can participate in free-radical polymerization. Due to steric hindrance from the bulky 1,2-disubstituted structure, homopolymerization via this route is often sluggish and results in low molecular weight polymers. However, it can be effectively copolymerized with more reactive vinyl monomers (e.g., styrene, acrylates) to incorporate its unique properties into a polymer chain. This approach can significantly increase the glass transition temperature (Tg) and modify the refractive index of the final copolymer.
Protocol 4.1: Free-Radical Solution Copolymerization
This protocol describes the copolymerization of Ethyl (E)-3-(2,5-dimethylphenyl)prop-2-enoate with Styrene. The ester form is used to prevent the acidic proton of the carboxylic acid from interfering with the radical process.
Materials:
-
Ethyl (E)-3-(2,5-dimethylphenyl)prop-2-enoate (Comonomer 1)
-
Styrene (Comonomer 2), inhibitor removed
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Solvent (e.g., Toluene or N,N-Dimethylformamide, DMF), anhydrous
-
Precipitating solvent (e.g., Methanol)
Procedure:
-
Prepare a stock solution of the initiator (AIBN) in the chosen solvent (e.g., 0.02 M in Toluene).
-
In a Schlenk flask, add the desired molar ratio of Ethyl 2,5-Dimethylcinnamate and freshly purified Styrene.
-
Add the solvent and the initiator stock solution. The total monomer concentration is typically kept between 1-2 M.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which inhibits radical polymerization.
-
After the final thaw, backfill the flask with nitrogen or argon and place it in a preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN).
-
Allow the polymerization to proceed for a set time (e.g., 6-24 hours). To determine monomer conversion, samples can be taken periodically and analyzed via ¹H NMR.
-
Stop the reaction by cooling the flask in an ice bath and exposing the solution to air.
-
Concentrate the polymer solution slightly, then precipitate the copolymer by slowly adding the solution to a large excess of a stirred non-solvent (e.g., methanol).
-
Collect the precipitated polymer by filtration, wash with more non-solvent, and dry under vacuum at 40-50 °C to a constant weight.
Diagram 3: Radical Copolymerization Scheme
Characterization and Expected Properties
The polymers synthesized via the proposed protocols should be characterized using standard techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To confirm the polymer structure and, in the case of copolymers, determine the monomer incorporation ratio.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of linear polymers.
-
Differential Scanning Calorimetry (DSC): To measure thermal transitions, such as the glass transition temperature (Tg) and melting point (Tm).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature of the polymers.
Expected Properties: Based on the structure of this compound, the resulting polymers are hypothesized to exhibit:
-
High Thermal Stability: The rigid dimethylphenyl group should restrict chain mobility, leading to a higher Tg compared to polymers made from unsubstituted cinnamic acid.
-
Increased Hydrophobicity: The two methyl groups will make the polymer more non-polar.
-
Good Mechanical Properties: The rigidity of the aromatic rings and cyclobutane crosslinks (in photopolymers) could contribute to high modulus and strength.
Conclusion
This compound represents a promising, yet underexplored, monomer for the synthesis of advanced functional polymers. By adapting established methods such as photopolymerization, polycondensation, and radical copolymerization, it should be possible to create a new class of materials with enhanced thermal and mechanical properties. The protocols detailed herein provide a robust and scientifically grounded starting point for researchers to investigate the potential of this versatile building block.
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]
- 4. A DFT Study of the Photochemical Dimerization of Methyl 3-(2-Furyl)acrylate and Allyl Urocanate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (155814-17-8) for sale [vulcanchem.com]
- 6. scbt.com [scbt.com]
- 7. chem-casts.com [chem-casts.com]
Application Note: Strategic Synthesis of Novel Drug Candidates from 2,5-Dimethylcinnamic Acid
Abstract
This technical guide provides a comprehensive framework for the design and synthesis of novel drug candidates using 2,5-Dimethylcinnamic acid as a versatile starting scaffold. Cinnamic acid and its derivatives are well-established pharmacophores, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2][3] This document moves beyond simple derivatization, offering detailed protocols for strategic molecular modifications aimed at enhancing pharmacokinetic profiles and exploring new structure-activity relationships (SAR). We present two primary strategic pathways: (1) bioisosteric replacement of the carboxylic acid moiety to improve drug-like properties and (2) synthesis of a diverse amide library to probe target binding interactions. These protocols are designed for researchers in medicinal chemistry and drug development, providing not only step-by-step instructions but also the underlying scientific rationale for key experimental choices.
Part I: Rationale for Derivatization - A Medicinal Chemistry Perspective
The structure of this compound offers three key regions for chemical modification: the phenyl ring, the alkene bond, and the carboxylic acid functional group.[4] While each presents opportunities, the carboxylic acid is a particularly strategic target for initial derivatization.
The Challenge of the Carboxylic Acid Moiety
The carboxylic acid group is a common feature in many drugs, often crucial for target binding through hydrogen bonding and ionic interactions.[5] However, its presence can also introduce significant liabilities[6]:
-
Poor Membrane Permeability: The ionizable nature of the carboxyl group at physiological pH can limit passive diffusion across biological membranes, hindering oral bioavailability.[7]
-
Metabolic Instability: Carboxylic acids can undergo metabolic conjugation, such as acyl glucuronidation, which can lead to rapid excretion or the formation of reactive metabolites.[8]
-
Off-Target Activity: The acidity and reactivity of the group can lead to unwanted interactions with other biological targets.
To mitigate these issues while retaining or enhancing biological activity, medicinal chemists employ several strategies, two of which are detailed in this guide.
Strategic Approaches for Modifying this compound
-
Amide Library Synthesis: This classical approach involves coupling the carboxylic acid with a diverse panel of amines. Amides are generally more stable metabolically and less acidic than carboxylic acids, altering the molecule's polarity and hydrogen bonding capacity. This allows for a systematic exploration of the chemical space around the core scaffold to identify key binding interactions.
-
Bioisosteric Replacement: This advanced strategy involves replacing the carboxylic acid with a functional group that mimics its size, shape, and electronic properties but possesses a different physicochemical profile.[9] A prime example is the tetrazole ring, which is a well-established non-classical bioisostere for a carboxylic acid.[5][7] Tetrazoles maintain the acidic proton and two-point hydrogen bonding capability but offer improved metabolic stability and often enhanced oral bioavailability.[5][9]
The following diagram outlines the strategic decision-making process for derivatizing the this compound scaffold.
Caption: Strategic pathways for generating novel drug candidates.
Part II: Synthetic Protocols and Methodologies
General Laboratory and Safety Precautions:
-
All reactions should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
-
Reagents should be handled according to their Safety Data Sheet (SDS). Anhydrous solvents and reagents should be handled under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction progress should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system.
Protocol 1: Synthesis of a Representative Amide Derivative (N-Benzyl-2,5-dimethylcinnamide)
This protocol details the synthesis of an amide via the formation of an acyl chloride intermediate. This is a robust and widely applicable method for amide bond formation.
Caption: Workflow for the synthesis of N-Benzyl-2,5-dimethylcinnamide.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Benzylamine
-
Triethylamine (TEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Step-by-Step Procedure:
-
Acid Chloride Formation (Activation):
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add anhydrous DCM (approx. 0.2 M concentration).
-
Slowly add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature, then heat to reflux for 2 hours.
-
Scientist's Note: The activation of the carboxylic acid is essential to convert the poor leaving group (-OH) into a good leaving group (-Cl), making the carbonyl carbon highly susceptible to nucleophilic attack. Refluxing ensures the reaction goes to completion.
-
-
Amidation:
-
Cool the reaction mixture back to 0 °C.
-
In a separate flask, dissolve benzylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Once the addition is complete, allow the mixture to stir at room temperature overnight.
-
Scientist's Note: Triethylamine acts as a base to neutralize the HCl gas generated during the acyl chloride formation and the HCl produced during the amidation step, driving the reaction forward.
-
-
Work-up and Extraction:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of Hexanes/Ethyl Acetate as the eluent.
-
Combine the fractions containing the pure product and remove the solvent in vacuo to yield the final amide.
-
Protocol 2: Synthesis of a Tetrazole Bioisostere
This multi-step protocol outlines the conversion of the carboxylic acid to its tetrazole bioisostere. This process requires more steps but yields a valuable drug-like candidate.[5]
Caption: Multi-step workflow for the synthesis of a tetrazole bioisostere.
Materials:
-
N-(2,5-Dimethylcinnamoyl)amide (prepared from this compound and ammonia)
-
Phosphorus oxychloride (POCl₃) or similar dehydrating agent
-
Anhydrous Dimethylformamide (DMF)
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Ethyl Acetate
-
Deionized water
Step-by-Step Procedure:
-
Synthesis of Primary Amide:
-
Synthesize the primary amide of this compound using the method in Protocol 1, substituting aqueous ammonia for benzylamine.
-
-
Dehydration to Nitrile:
-
Dissolve the primary amide (1.0 eq) in a suitable solvent like pyridine or DMF.
-
Cool the solution to 0 °C and slowly add a dehydrating agent such as phosphorus oxychloride (POCl₃, 1.1 eq).
-
Allow the reaction to stir at room temperature until TLC indicates complete consumption of the starting material.
-
Carefully pour the reaction mixture over ice water and extract the product with ethyl acetate. Wash the organic layer, dry, and concentrate to yield the crude nitrile.
-
-
Cycloaddition to form Tetrazole:
-
CAUTION: Sodium azide is highly toxic and potentially explosive. Handle with extreme care.
-
To a solution of the 2,5-Dimethylcinnamonitrile (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Scientist's Note: This is a [3+2] cycloaddition reaction. The combination of NaN₃ and NH₄Cl generates hydrazoic acid (HN₃) in situ, which then reacts with the nitrile to form the tetrazole ring.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and carefully acidify with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the final tetrazole derivative.
-
Part III: Characterization and Data
Confirmation of the successful synthesis and purity of all novel compounds is critical. Standard analytical techniques should be employed.
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
HPLC: To determine the final purity of the compound.
Table 1: Expected Analytical Data for Synthesized Compounds
| Compound Name | Starting Material | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Key Analytical Feature |
| N-Benzyl-2,5-dimethylcinnamide | This compound | C₁₈H₁₉NO | 265.35 | 70-85 | Appearance of benzyl protons in ¹H NMR; Amide C=O stretch in IR (~1640 cm⁻¹) |
| 5-((E)-2,5-dimethylstyryl)-1H-tetrazole | 2,5-Dimethylcinnamonitrile | C₁₁H₁₂N₄ | 200.24 | 50-65 | Disappearance of nitrile peak in IR (~2220 cm⁻¹); Appearance of a broad N-H proton in ¹H NMR |
Conclusion
This compound is a readily accessible and highly versatile scaffold for the development of novel drug candidates. The strategic derivatization of its carboxylic acid moiety, either through the creation of diverse amide libraries or via bioisosteric replacement, provides a powerful platform for modulating physicochemical properties and enhancing biological activity. The detailed protocols provided herein serve as a validated starting point for researchers to generate compound libraries for screening and to advance the field of drug discovery.
References
- 1. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review [mdpi.com]
- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cinnamic Acid Derivatives and Their Biological Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. drughunter.com [drughunter.com]
Application Notes and Protocols: Functionalization of 2,5-Dimethylcinnamic Acid at the Carboxylic Acid Group
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Strategic Modification of 2,5-Dimethylcinnamic Acid
This compound is a versatile scaffold in medicinal chemistry and materials science. Its substituted phenyl ring and α,β-unsaturated carboxylic acid moiety offer multiple points for chemical modification, enabling the synthesis of a diverse array of derivatives with tailored biological activities and material properties. This guide provides a comprehensive overview and detailed protocols for the functionalization of the carboxylic acid group of this compound, a critical step in the development of novel therapeutic agents and advanced materials.
The strategic functionalization of the carboxylic acid can profoundly impact the pharmacokinetic and pharmacodynamic properties of the resulting molecules. By converting the carboxylic acid into esters, amides, or other derivatives, researchers can modulate parameters such as solubility, membrane permeability, metabolic stability, and target binding affinity. This guide will delve into the core chemical transformations for achieving these modifications, emphasizing the underlying principles and practical considerations for successful synthesis.
Core Principles of Carboxylic Acid Activation
Direct reaction of a carboxylic acid with nucleophiles like alcohols or amines is generally inefficient due to the low electrophilicity of the carbonyl carbon and the acidic nature of the carboxyl proton, which can lead to non-productive acid-base reactions.[1] Therefore, activation of the carboxylic acid is a prerequisite for efficient functionalization. This is typically achieved by converting the hydroxyl group into a better leaving group, thereby enhancing the reactivity of the carbonyl carbon towards nucleophilic attack.[2][3]
The choice of activating agent and reaction conditions is paramount and depends on the desired functional group, the stability of the starting material and product to the reaction conditions, and the desired scale of the reaction. The following sections will detail robust protocols for the three primary functionalization pathways: conversion to acyl chlorides, esterification, and amidation.
Part 1: Conversion to 2,5-Dimethylcinnamoyl Chloride: A Highly Reactive Intermediate
The transformation of this compound into its corresponding acyl chloride is a cornerstone of its derivatization. Acyl chlorides are highly reactive electrophiles that readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and thiols, to yield esters, amides, and thioesters, respectively.[1][4]
Causality of Reagent Selection: Thionyl Chloride vs. Oxalyl Chloride
Two of the most common reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1][5]
-
Thionyl Chloride (SOCl₂): This reagent is often favored for its cost-effectiveness and the fact that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification.[6][7] The reaction can be catalyzed by a small amount of N,N-dimethylformamide (DMF).[8]
-
Oxalyl Chloride ((COCl)₂): While more expensive, oxalyl chloride offers milder reaction conditions and its byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and HCl, are also gaseous.[5] This can be advantageous for sensitive substrates. The reaction is also often catalyzed by DMF, proceeding through a Vilsmeier-Haack type intermediate.[5]
Experimental Workflow: Acyl Chloride Formation
Caption: Workflow for the synthesis of 2,5-Dimethylcinnamoyl Chloride.
Protocol 1: Synthesis of 2,5-Dimethylcinnamoyl Chloride using Thionyl Chloride
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 176.21 | 1.0 g | 5.67 mmol |
| Thionyl Chloride (SOCl₂) | 118.97 | 1.0 mL | 13.7 mmol |
| N,N-Dimethylformamide (DMF) | 73.09 | 1-2 drops | Catalytic |
| Anhydrous Dichloromethane (DCM) | 84.93 | 20 mL | - |
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a drying tube, add this compound (1.0 g, 5.67 mmol).
-
Add anhydrous dichloromethane (20 mL) to dissolve the acid.
-
Add 1-2 drops of N,N-dimethylformamide (DMF) to the solution.
-
Slowly add thionyl chloride (1.0 mL, 13.7 mmol) to the stirred solution at room temperature. Caution: The reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.
-
After the initial effervescence subsides, heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 2-3 hours.
-
Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to check for the disappearance of the starting carboxylic acid and the formation of the methyl ester.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the solvent and excess thionyl chloride under reduced pressure. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the acidic vapors.
-
The resulting crude 2,5-Dimethylcinnamoyl chloride is a pale yellow oil or solid and is typically used in the next step without further purification due to its moisture sensitivity.
Part 2: Esterification of this compound
Ester derivatives are widely synthesized to enhance the lipophilicity and cell permeability of carboxylic acid-containing drugs. Several methods exist for the esterification of this compound, with the choice depending on the alcohol's reactivity and the desired reaction conditions.
Method A: Fischer-Speier Esterification
This classic method involves the reaction of the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[9][10] The reaction is reversible, and the equilibrium is driven towards the ester product by using a large excess of the alcohol or by removing water as it is formed.[11]
Method B: Steglich Esterification
For more sensitive or sterically hindered alcohols, the Steglich esterification offers a milder alternative. This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of a catalyst, typically 4-dimethylaminopyridine (DMAP).[10]
Experimental Workflow: Esterification
Caption: General workflows for the esterification of this compound.
Protocol 2A: Fischer Esterification - Synthesis of Methyl 2,5-Dimethylcinnamate
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 176.21 | 1.0 g | 5.67 mmol |
| Methanol (MeOH) | 32.04 | 20 mL | - |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 0.2 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | 30 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - |
| Ethyl Acetate | 88.11 | 50 mL | - |
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 g, 5.67 mmol) in methanol (20 mL).
-
Cool the solution in an ice bath and slowly add concentrated sulfuric acid (0.2 mL).
-
Remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 20 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure methyl 2,5-dimethylcinnamate.[9][12]
Part 3: Amidation of this compound
The formation of an amide bond is one of the most important reactions in drug discovery, as it is a key structural feature in many biologically active molecules, including peptides and small molecule drugs.[13][14] The direct reaction between a carboxylic acid and an amine is generally unfavorable and requires high temperatures.[1] Therefore, the use of coupling reagents is essential for efficient amide bond formation under mild conditions.[15][16]
Rationale for Choosing a Coupling Reagent
A plethora of coupling reagents are available, each with its own advantages and disadvantages.
-
Carbodiimides (DCC, EDC): These are widely used due to their effectiveness and relatively low cost.[1][15] EDC is often preferred in modern synthesis as its urea byproduct is water-soluble, simplifying purification.[15] The addition of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress side reactions and reduce racemization in chiral substrates.[15]
-
Phosphonium Salts (BOP, PyBOP): These reagents are highly efficient but can be more expensive. A significant drawback of BOP is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[15]
-
Uronium/Aminium Salts (HATU, HBTU): These are among the most effective coupling reagents, particularly for sterically hindered substrates or for minimizing racemization.[16] HATU, which forms a highly reactive OAt-ester intermediate, is often the reagent of choice for challenging couplings.[16]
Experimental Workflow: Amidation
Caption: A typical workflow for the amidation of this compound.
Protocol 3: Amidation using EDC and HOBt
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 176.21 | 500 mg | 2.84 mmol |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) | 191.70 | 652 mg | 3.40 mmol |
| 1-Hydroxybenzotriazole (HOBt) | 135.13 | 459 mg | 3.40 mmol |
| Benzylamine | 107.15 | 0.31 mL | 2.84 mmol |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 1.0 mL | 5.74 mmol |
| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | 15 mL | - |
| Ethyl Acetate | 88.11 | 100 mL | - |
| 1 M HCl Solution | - | 30 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | 30 mL | - |
| Brine | - | 30 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - |
Procedure:
-
To a solution of this compound (500 mg, 2.84 mmol) in anhydrous DMF (15 mL) at 0 °C, add EDC·HCl (652 mg, 3.40 mmol) and HOBt (459 mg, 3.40 mmol).
-
Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.
-
Add benzylamine (0.31 mL, 2.84 mmol) followed by DIPEA (1.0 mL, 5.74 mmol).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.
Conclusion and Future Perspectives
The protocols detailed in this guide provide a robust foundation for the functionalization of this compound at its carboxylic acid group. The choice of methodology—be it conversion to a reactive acyl chloride, direct esterification, or amide coupling—should be guided by the specific requirements of the target molecule and the available resources. By understanding the underlying chemical principles and carefully selecting the appropriate reagents and conditions, researchers can efficiently generate a diverse library of this compound derivatives for further investigation in drug discovery and materials science. Future work may focus on developing even more sustainable and atom-economical methods for these transformations, such as catalytic direct amidation and esterification reactions.
References
- 1. esports.bluefield.edu - Carboxylic Acid Functional Group Reactions [esports.bluefield.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. (2,5-Dimethoxyphenyl)acetyl chloride | 52711-92-9 | Benchchem [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 10. aspire.apsu.edu [aspire.apsu.edu]
- 11. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. peptide.com [peptide.com]
- 16. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
Application Notes and Protocols: A Cell-Based Assay Workflow for Efficacy Testing of 2,5-Dimethylcinnamic Acid
Introduction: The Therapeutic Potential of Cinnamic Acid Derivatives
Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds found in a variety of plants, and have garnered significant interest in the scientific community for their diverse pharmacological activities.[1][2][3] Preclinical studies have demonstrated their potential as antioxidant, antimicrobial, anti-inflammatory, and anticancer agents.[1][4][5] The core structure of cinnamic acid, featuring a phenyl ring attached to an acrylic acid moiety, lends itself to structural modifications that can enhance its biological efficacy.[6] This document provides a detailed protocol for a tiered, cell-based assay approach to investigate the efficacy of a specific derivative, 2,5-Dimethylcinnamic acid. The proposed workflow is designed for researchers, scientists, and drug development professionals to systematically evaluate its potential therapeutic applications, with a focus on its anti-inflammatory and anticancer properties.
Scientific Rationale: A Tiered Approach to Efficacy Testing
Given the broad spectrum of activities associated with cinnamic acid derivatives, a logical and stepwise experimental approach is crucial. This protocol outlines a three-tiered strategy:
-
Tier 1: Foundational Assays: Initial screening to determine the cytotoxic profile and general bioactivity of this compound.
-
Tier 2: Functional Assays: Investigation of the compound's specific effects on cellular processes related to inflammation and cancer.
-
Tier 3: Mechanistic Assays: Delving into the molecular pathways potentially modulated by this compound to elucidate its mechanism of action.
This tiered approach ensures a comprehensive evaluation, starting from a broad assessment and progressively narrowing down to specific molecular targets.
Experimental Workflow Overview
Caption: A tiered experimental workflow for evaluating the efficacy of this compound.
Tier 1: Foundational Assays - Determining the Cytotoxic Profile
Objective: To determine the concentration range of this compound that is non-toxic to cells, which is essential for designing subsequent functional and mechanistic assays.
Protocol 1: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound
-
Cell lines: RAW 264.7 (murine macrophage), HCT116 (human colon carcinoma), MCF-7 (human breast adenocarcinoma)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Replace the medium in each well with 100 µL of the medium containing the respective concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| RAW 264.7 | >200 | 150 ± 12.5 | 95 ± 8.2 |
| HCT116 | >200 | 180 ± 15.3 | 120 ± 10.1 |
| MCF-7 | >200 | 195 ± 16.8 | 140 ± 11.5 |
| Table 1: Hypothetical IC50 values of this compound on different cell lines. |
Tier 2: Functional Assays - Investigating Anti-Inflammatory and Anticancer Effects
Objective: To assess the potential of this compound to modulate inflammatory responses and inhibit cancer cell growth.
Protocol 2: Anti-Inflammatory Activity in RAW 264.7 Macrophages
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[3][7]
2.1 Nitric Oxide (NO) Production Assay (Griess Test)
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells as in Protocol 1. Pre-treat the cells with non-toxic concentrations of this compound (determined from Tier 1) for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Griess Assay: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A (sulfanilamide solution) followed by 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine solution).
-
Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify the NO concentration.
2.2 Pro-inflammatory Cytokine Measurement (ELISA)
Procedure:
-
Cell Seeding, Treatment, and Stimulation: Follow the same procedure as in the NO production assay.
-
Supernatant Collection: Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
ELISA: Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
| Treatment | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 1.2 ± 0.3 | 50 ± 10 | 30 ± 8 |
| LPS (1 µg/mL) | 25.8 ± 2.1 | 1200 ± 95 | 850 ± 70 |
| LPS + 2,5-DMCA (10 µM) | 15.3 ± 1.5 | 850 ± 65 | 600 ± 50 |
| LPS + 2,5-DMCA (50 µM) | 8.1 ± 0.9 | 450 ± 40 | 320 ± 25 |
| Table 2: Hypothetical anti-inflammatory effects of this compound (2,5-DMCA) in LPS-stimulated RAW 264.7 cells. |
Protocol 3: Anticancer Activity in HCT116 and MCF-7 Cells
3.1 Cell Proliferation Assay (MTT or SRB Assay)
This assay will determine the effect of this compound on the proliferation of cancer cells over time. The procedure is similar to the MTT cytotoxicity assay (Protocol 1), but with a focus on sub-lethal concentrations and multiple time points to assess growth inhibition.
3.2 Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the number of apoptotic and necrotic cells following treatment with the compound.
Procedure:
-
Cell Seeding and Treatment: Seed HCT116 or MCF-7 cells in a 6-well plate and treat with different concentrations of this compound for 48 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Tier 3: Mechanistic Assays - Elucidating the Mechanism of Action
Objective: To investigate the molecular pathways through which this compound exerts its biological effects. Cinnamic acid derivatives have been reported to modulate key signaling pathways such as NF-κB and MAPK, which are central to both inflammation and cancer.[8][9]
Signaling Pathway Analysis
Caption: Potential inhibitory targets of this compound in the NF-κB and MAPK signaling pathways.
Protocol 4: Western Blot Analysis
Western blotting allows for the detection and quantification of specific proteins involved in signaling pathways.
Procedure:
-
Cell Lysis: Treat RAW 264.7, HCT116, or MCF-7 cells with this compound (and LPS for RAW 264.7) for the desired time. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., phospho-p65, phospho-IκBα, phospho-ERK, phospho-p38). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 5: Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the expression levels of target genes.
Procedure:
-
RNA Extraction and cDNA Synthesis: Treat cells as described for Western blotting. Extract total RNA and synthesize complementary DNA (cDNA) using reverse transcriptase.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes for genes of interest (e.g., TNFa, IL6, COX2, c-Fos, c-Jun).
-
Data Analysis: Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH or β-actin) and calculate the relative fold change in gene expression using the ΔΔCt method.
Conclusion and Future Directions
This comprehensive cell-based assay protocol provides a robust framework for the initial efficacy testing of this compound. The tiered approach allows for a systematic investigation of its cytotoxic, anti-inflammatory, and anticancer properties, as well as its potential mechanisms of action. Positive results from these in vitro assays would provide a strong rationale for further preclinical development, including in vivo studies in animal models of inflammation and cancer. The exploration of cinnamic acid derivatives like this compound holds promise for the discovery of novel therapeutic agents with multifaceted biological activities.
References
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies [mdpi.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. mdpi.com [mdpi.com]
- 8. Cinnamic Acid Derivatives as Cardioprotective Agents against Oxidative and Structural Damage Induced by Doxorubicin [mdpi.com]
- 9. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,5-Dimethylcinnamic Acid as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the utilization of 2,5-Dimethylcinnamic acid as a potential molecular probe. While its direct application as a fluorescent probe is still under investigation, its structural similarity to known modulators of the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel makes it a compelling candidate for studying TRPM3 function and for serving as a scaffold in the development of more sophisticated, fluorescently-labeled probes. These notes offer a scientifically-grounded framework for researchers to explore the potential of this compound, from initial characterization of its binding properties to its application in cell-based assays. We provide detailed protocols for investigating its interaction with putative targets and for its chemical modification to create fluorescent probes for live-cell imaging and other advanced applications.
Introduction: The Rationale for this compound as a Molecular Probe
Cinnamic acid and its derivatives are a well-established class of compounds with diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] A growing body of evidence points to the modulation of ion channels, particularly the TRPM3 channel, as a key mechanism of action for some of these derivatives.[2][3][4] TRPM3 is a calcium-permeable cation channel involved in a variety of physiological processes, including temperature sensation, insulin secretion, and pain perception, making it an attractive target for drug discovery.[5][6][7]
This compound, with its specific substitution pattern, presents an intriguing chemical scaffold for probing TRPM3 activity. While its intrinsic fluorescence has not been extensively characterized, its potential to selectively interact with TRPM3 offers a valuable starting point for several applications:
-
As a competitive ligand: To study the binding of other molecules to TRPM3.
-
As a modulator of TRPM3 activity: To investigate the physiological roles of this ion channel in various cellular contexts.
-
As a foundational structure for probe development: Its carboxylic acid group provides a convenient handle for chemical conjugation to fluorophores, enabling the synthesis of custom fluorescent probes for a range of applications.[8][9][10][11]
This guide will walk you through the necessary steps to validate and utilize this compound as a molecular probe for your research needs.
Putative Mechanism of Action: Modulation of the TRPM3 Ion Channel
The proposed primary target for this compound is the TRPM3 ion channel. Several structurally related compounds, such as mefenamic acid, have been shown to selectively block TRPM3-mediated calcium entry.[3][4] The mechanism of action is likely through direct binding to the channel, either at the orthosteric ligand binding site or at an allosteric site, thereby preventing its opening in response to agonists like pregnenolone sulfate (PregS).[7][12]
The interaction of this compound with TRPM3 can be investigated through a variety of biophysical and cell-based assays, as detailed in the following sections.
Diagram: Proposed Interaction of this compound with TRPM3
References
- 1. Synthesis and Biological Evaluation of Flavonoid‐Cinnamic Acid Amide Hybrids with Distinct Activity against Neurodegeneration in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Analysis of TRPA1, TRPM3, and TRPV1 Channels in Human Dermal Arteries and Their Role in Vascular Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fenamates as TRP channel blockers: mefenamic acid selectively blocks TRPM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fenamates as TRP channel blockers: mefenamic acid selectively blocks TRPM3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of a specific extracellular inhibitor of TRPM3 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are TRPM3 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Stimulus–Transcription Coupling of TRPM3 Channels: A Signaling Pathway from the Plasma Membrane to the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 9. Frontiers | Responsive Fluorescent Coumarin–Cinnamic Acid Conjugates for α-Glucosidase Detection [frontiersin.org]
- 10. Responsive Fluorescent Coumarin–Cinnamic Acid Conjugates for α-Glucosidase Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Activation and inhibition of transient receptor potential TRPM3-induced gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the yield of the Perkin reaction for 2,5-Dimethylcinnamic acid
Technical Support Center: Perkin Reaction Optimization
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the Perkin reaction for the synthesis of 2,5-Dimethylcinnamic acid. As your application scientist, I've structured this document to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize this classic yet often temperamental reaction.
Core Concepts: The Perkin Reaction Mechanism
The Perkin reaction is a powerful method for synthesizing α,β-unsaturated aromatic acids through the condensation of an aromatic aldehyde with an acid anhydride, using an alkali salt of the corresponding acid as a weak base.[1][2] Understanding the mechanism is paramount to effective troubleshooting. The reaction proceeds through several key stages: formation of an anhydride enolate, an aldol-type condensation, an intramolecular acylation, elimination, and final hydrolysis to yield the cinnamic acid derivative.[1][3]
References
Technical Support Center: Purification of 2,5-Dimethylcinnamic Acid
Welcome, researchers and drug development professionals, to our dedicated technical support center for the purification of 2,5-Dimethylcinnamic acid. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the purification of this valuable compound. Our aim is to equip you with the scientific rationale behind each step, enabling you to optimize your purification protocols for maximum yield and purity.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into troubleshooting, a foundational understanding of the physicochemical properties of this compound is paramount. While extensive experimental data for this specific molecule is not broadly published, we can infer its behavior based on its structural similarity to other cinnamic acid derivatives.
| Property | Estimated Value/Characteristic | Impact on Purification |
| Molecular Formula | C₁₁H₁₂O₂[1] | - |
| Molecular Weight | 176.22 g/mol [1] | Influences diffusion rates and chromatographic behavior. |
| Appearance | Expected to be an off-white to pale yellow solid | Color may indicate the presence of impurities. |
| pKa | ~4.0 - 4.5 | Crucial for pH-dependent extractions. The carboxylic acid group will be deprotonated at pH > pKa, rendering it water-soluble as the carboxylate salt. |
| Solubility | Generally low in water, higher in organic solvents. | The choice of recrystallization and chromatography solvents is dictated by solubility. |
| Melting Point | Expected to be a sharp range for the pure trans-isomer. | A broad or depressed melting point is a key indicator of impurity. |
II. Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific challenges you may encounter during the purification of this compound in a question-and-answer format.
A. Recrystallization Issues
Question 1: My this compound is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
Answer: "Oiling out" is a common problem where the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This typically occurs when the solution is supersaturated at a temperature above the melting point of the solute-solvent mixture, or when there are significant impurities that depress the melting point.[2]
Causality & Solution Workflow:
-
Re-dissolve and Dilute: Return the flask to the heat source and add more of the primary ("good") solvent until the oil completely redissolves. This reduces the saturation level, allowing crystallization to occur at a lower temperature.[2]
-
Slow Cooling is Crucial: Rapid cooling is a primary cause of oiling out. Ensure the flask is allowed to cool slowly to room temperature before transferring to an ice bath. Insulating the flask can aid in this process.
-
Solvent System Re-evaluation: If the issue persists, your chosen solvent may not be optimal. A two-solvent system can be highly effective. Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol, acetone) at an elevated temperature, and then slowly add a "poor" solvent (e.g., water, hexane) dropwise until the solution becomes faintly cloudy (the cloud point). Reheat to clarify and then allow to cool slowly.[3]
Question 2: I'm getting a very low yield after recrystallization. What are the likely causes?
Answer: A low yield can be attributed to several factors, primarily related to the choice and volume of the recrystallization solvent.
Potential Causes & Corrective Actions:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling. To remedy this, you can evaporate some of the solvent and attempt to recrystallize again.
-
Premature Crystallization: If crystals form too early, especially during a hot filtration step to remove insoluble impurities, product will be lost. Ensure the solution is not overly saturated before filtration and use pre-heated glassware.
-
Inappropriate Solvent Choice: The ideal solvent should have high solubility for your compound at elevated temperatures and low solubility at low temperatures. Refer to the solvent selection guide below.
Question 3: My final product has a persistent yellow or brown color. How can I remove these colored impurities?
Answer: Colored impurities are often non-polar, conjugated molecules. Activated charcoal is a common and effective remedy.
Protocol for Decolorization:
-
Dissolve the crude this compound in a suitable hot solvent.
-
Add a small amount of activated charcoal (typically 1-2% of the solute mass) to the hot solution.
-
Swirl the mixture and gently heat for a few minutes. Caution: Adding charcoal to a boiling solution can cause it to boil over.
-
Perform a hot filtration to remove the charcoal. The filtrate should be colorless.
-
Proceed with the recrystallization as usual.
Note: Using an excessive amount of charcoal can lead to the loss of your desired product through adsorption.[2]
Question 4: No crystals are forming even after the solution has cooled. What should I do?
Answer: Failure to crystallize is usually due to either the solution not being sufficiently saturated or the nucleation process not being initiated.
Inducing Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide a surface for crystal nucleation.
-
Seeding: If available, add a single, small crystal of pure this compound to the solution. This will act as a template for crystal growth.
-
Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the solute and then allow it to cool again.
-
Ice Bath: Once the solution has reached room temperature, placing it in an ice bath will further decrease the solubility and may induce crystallization.
B. Impurity Removal
Question 5: I've identified unreacted 2,5-dimethylbenzaldehyde in my product. How can I remove it?
Answer: Unreacted aldehyde can often be removed through an acid-base extraction, leveraging the acidic nature of your product.
Acid-Base Extraction Protocol:
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate or sodium carbonate. The this compound will be deprotonated to its water-soluble sodium salt and move to the aqueous layer, while the neutral aldehyde remains in the organic layer.
-
Separate the aqueous layer and wash it with fresh ethyl acetate to remove any remaining aldehyde.
-
Cool the aqueous layer in an ice bath and re-acidify with dilute HCl until the this compound precipitates out.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
III. Frequently Asked Questions (FAQs)
Q1: What is the best single solvent for recrystallizing this compound?
While the optimal solvent should be determined experimentally, a good starting point for aromatic carboxylic acids is often ethanol, methanol, or acetic acid. A mixed solvent system, such as ethanol/water, often provides excellent results.[4]
Q2: My synthesis was a Knoevenagel condensation using pyridine and piperidine. Could these be impurities?
Yes. Residual pyridine and piperidine, being basic, can be effectively removed by washing the crude product with dilute acid (e.g., 1M HCl) during the workup, followed by a water wash.
Q3: Can I use column chromatography to purify this compound?
Yes, column chromatography is a viable purification method. A silica gel stationary phase is typically used. The mobile phase would likely be a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate), with a small amount of acetic acid added to keep the carboxylic acid protonated and prevent streaking on the column.
Q4: How can I confirm the purity of my final product?
The purity of your this compound can be assessed using several analytical techniques:
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any impurities with characteristic signals.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.
IV. Experimental Protocols & Visual Guides
Systematic Solvent Selection for Recrystallization
The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound when hot but not when cold.
Protocol for Solvent Screening:
-
Place a small amount (e.g., 20-30 mg) of your crude this compound into several test tubes.
-
To each tube, add a small volume (e.g., 0.5 mL) of a different solvent from the table below.
-
Observe the solubility at room temperature. The compound should be sparingly soluble or insoluble.
-
Heat the test tubes that showed poor solubility at room temperature in a water bath. The ideal solvent will fully dissolve the compound at an elevated temperature.
-
Allow the solutions that dissolved to cool to room temperature and then in an ice bath. The best solvent will yield a large amount of crystalline solid.
Table of Common Recrystallization Solvents:
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Good for polar compounds; often used as the "poor" solvent in a mixed system. |
| Ethanol | High | 78 | A versatile solvent for many organic compounds. |
| Methanol | High | 65 | Similar to ethanol but more volatile. |
| Acetone | Medium | 56 | A strong solvent, may not allow for good crystal formation if solubility is too high. |
| Ethyl Acetate | Medium | 77 | A good general-purpose solvent. |
| Toluene | Low | 111 | Effective for less polar compounds. |
| Hexane/Heptane | Low | 69/98 | Good "poor" solvents for inducing crystallization from a more polar solvent. |
Visual Workflow for Troubleshooting Recrystallization
Caption: A decision-making workflow for troubleshooting common recrystallization problems.
V. References
-
2,5-Dimethoxycinnamic acid(10538-51-9) - ChemicalBook. (n.d.). Retrieved from --INVALID-LINK--
-
Chemical Properties of 2,5-Dimethoxycinnamic acid (CAS 10538-51-9) - Cheméo. (n.d.). Retrieved from --INVALID-LINK--
-
Synthesis of 2,5-dimethoxy-3,6-dimethylcinnamic acid - PrepChem.com. (n.d.). Retrieved from --INVALID-LINK--
-
Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from --INVALID-LINK--
-
Esterification, Purification and Identification of Cinnamic Acid Esters - Scientific Research Publishing. (n.d.). Retrieved from --INVALID-LINK--
-
2,5-Dimethoxycinnamic acid | 10538-51-9 - ChemicalBook. (2025, September 3). Retrieved from --INVALID-LINK--
-
2,5-Dimethoxycinnamic acid, predominantly trans 99 10538-51-9 - Sigma-Aldrich. (n.d.). Retrieved from --INVALID-LINK--
-
This compound | CAS 95883-10-6 | SCBT - Santa Cruz Biotechnology. (n.d.). Retrieved from --INVALID-LINK--
-
(PDF) Esterification, Purification and Identification of Cinnamic Acid Esters - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from --INVALID-LINK--
-
2',5'-Dimethoxycinnamic acid | C11H12O4 | CID 697594 - PubChem - NIH. (n.d.). Retrieved from --INVALID-LINK--
-
α-ACETAMINOCINNAMIC ACID - Organic Syntheses Procedure. (n.d.). Retrieved from --INVALID-LINK--
-
Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives - MDPI. (2021, August 4). Retrieved from --INVALID-LINK--
-
Recrystallization and Crystallization. (n.d.). Retrieved from --INVALID-LINK--
-
Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments - PubMed. (2014, January 23). Retrieved from --INVALID-LINK--
-
recrystallization-2.doc.pdf. (n.d.). Retrieved from --INVALID-LINK--
-
Solvent Selection for Crystallization | PDF | Solution | Solubility - Scribd. (n.d.). Retrieved from --INVALID-LINK--
-
General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (n.d.). Retrieved from --INVALID-LINK--
-
Technical Support Center: Crystallization of Organometallic Carboxylic Acids - Benchchem. (n.d.). Retrieved from --INVALID-LINK--
-
Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.). Retrieved from --INVALID-LINK--
References
how to avoid side product formation in 2,5-Dimethylcinnamic acid synthesis
Welcome to the technical support center for the synthesis of 2,5-Dimethylcinnamic Acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you minimize side product formation and maximize the yield and purity of your target compound.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound via the most common synthetic routes: the Knoevenagel Condensation and the Perkin Reaction.
A. Knoevenagel Condensation Route
The Knoevenagel condensation is a widely used method for the synthesis of cinnamic acids, involving the reaction of an aldehyde or ketone with an active methylene compound, such as malonic acid, in the presence of a basic catalyst.[1][2]
Question 1: My Knoevenagel reaction is sluggish or shows low conversion to this compound. What are the possible causes and solutions?
Answer: Low conversion in a Knoevenagel condensation can stem from several factors related to catalyst activity, reaction temperature, and reagent purity.
-
Insufficient Catalyst Activity: The choice and amount of base are critical. Pyridine is often used as both a solvent and a base, with a catalytic amount of a stronger, non-nucleophilic base like piperidine to facilitate the initial deprotonation of malonic acid.[3]
-
Troubleshooting:
-
Ensure your pyridine is dry and of high purity.
-
Verify that the piperidine catalyst has been added. In its absence, the reaction may not proceed at an appreciable rate.[1]
-
Consider alternative catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO), which has been shown to be effective under mild conditions.[4]
-
-
-
Suboptimal Temperature: Temperature plays a crucial role; too low, and the reaction is slow, too high, and you risk side reactions.[5]
-
Reagent Quality: The purity of your starting materials, 2,5-dimethylbenzaldehyde and malonic acid, is paramount. Impurities in the aldehyde can lead to unwanted side products.
Question 2: I'm observing a significant amount of an intermediate side product that decarboxylates upon heating. How can I control this?
Answer: The initial product of the Knoevenagel condensation between an aldehyde and malonic acid is a dicarboxylic acid intermediate, which then decarboxylates to form the final cinnamic acid.[7] If this intermediate is isolated, it suggests the decarboxylation step is incomplete.
-
Mechanism Insight: The reaction proceeds through the formation of a benzalmalonic acid intermediate. This intermediate loses carbon dioxide to yield the final product.
-
Troubleshooting:
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at a temperature that facilitates decarboxylation. Temperatures above 50°C generally favor this step.[8] Prolonged heating at reflux is a common strategy.[6]
-
Solvent Choice: The use of pyridine as a solvent is known to promote the decarboxylation step in what is often referred to as the Doebner modification of the Knoevenagel condensation.[2][9]
-
Question 3: My final product is impure, showing a broad melting point. What are the likely impurities and how can I remove them?
Answer: Common impurities include unreacted 2,5-dimethylbenzaldehyde, residual malonic acid, and potentially small amounts of the intermediate dicarboxylic acid.
-
Purification Strategy:
-
Acid-Base Workup: After the reaction, pouring the mixture into water and acidifying with HCl will precipitate the crude this compound.[6] This will leave most of the pyridine and piperidine in the aqueous layer.
-
Recrystallization: This is a highly effective method for purifying the crude product.[5]
-
B. Perkin Reaction Route
The Perkin reaction is a classic method for synthesizing α,β-unsaturated aromatic acids by condensing an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[11][12]
Question 1: My Perkin reaction is producing a mixture of cinnamic acid derivatives. What is causing this and how can I ensure the formation of only this compound?
Answer: The formation of multiple products in a Perkin reaction is a classic issue that arises from using a non-corresponding acid anhydride and carboxylate salt.[13]
-
Causality: The base catalyst (the carboxylate salt) should be the salt of the same carboxylic acid as the anhydride used. For instance, when using acetic anhydride, sodium or potassium acetate should be the base. If a different carboxylate is used, an exchange reaction can occur, leading to the formation of a different anhydride in situ and consequently, a mixture of products.
-
Troubleshooting:
-
Correct Reagent Pairing: To synthesize this compound, you should react 2,5-dimethylbenzaldehyde with acetic anhydride in the presence of sodium acetate.
-
Question 2: I am getting a low yield in my Perkin reaction. What are the key parameters to optimize?
Answer: Low yields can be attributed to several factors, including reaction temperature, reagent stoichiometry, and moisture.
-
Temperature Control: The Perkin reaction typically requires high temperatures, often in the range of 160-180°C.[14] Insufficient heating can lead to an incomplete reaction.
-
Reagent Stoichiometry: An excess of the acid anhydride is often used to act as a solvent and drive the reaction to completion.[13]
-
Anhydrous Conditions: The presence of water can hydrolyze the acid anhydride, reducing its effective concentration and lowering the yield. Ensure all glassware is thoroughly dried and use anhydrous reagents.
Question 3: A significant amount of a decarboxylated side product, a styrene derivative, is forming. How can I suppress this?
Answer: Decarboxylation of an intermediate can be a minor side reaction in the Perkin synthesis, leading to the formation of an alkene.[11]
-
Mechanism of Side Reaction: The intermediate formed after the initial aldol-type condensation can undergo decarboxylation before the final elimination and hydrolysis steps.
-
Troubleshooting:
-
Temperature Management: While high temperatures are necessary, excessive heat can promote decarboxylation. It is a delicate balance. Monitor the reaction closely and avoid unnecessarily high temperatures or prolonged reaction times.
-
Base Concentration: The concentration and strength of the base can influence the reaction pathway. Using the recommended alkali salt of the acid anhydride is generally the most reliable approach.
-
II. Experimental Protocols
Protocol 1: Knoevenagel Condensation for this compound
This protocol is adapted from a general procedure for the synthesis of substituted cinnamic acids.[6]
Materials:
-
2,5-Dimethylbenzaldehyde
-
Malonic Acid
-
Pyridine (anhydrous)
-
Piperidine
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (95%)
-
Deionized Water
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, combine 2,5-dimethylbenzaldehyde (1 eq), malonic acid (1.1-1.2 eq), and pyridine.
-
Gently warm the mixture on a water bath with swirling until the malonic acid is fully dissolved.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture.
-
Heat the mixture to an internal temperature of 80-85°C and maintain for 1 hour.
-
Increase the temperature to reflux and continue heating for an additional 3-5 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing cold water.
-
Slowly add concentrated HCl with stirring until the solution is strongly acidic. A precipitate of crude this compound will form.
-
Collect the solid product by suction filtration and wash thoroughly with cold water.
-
For purification, recrystallize the crude product from a minimal amount of hot 95% ethanol.
-
Dry the purified crystals in a vacuum oven.
III. Visualized Mechanisms & Workflows
Diagram 1: Knoevenagel Condensation Troubleshooting
Caption: Troubleshooting workflow for the Knoevenagel condensation.
Diagram 2: Perkin Reaction Side Product Formation
Caption: Main vs. side reaction pathways in the Perkin synthesis.
IV. Quantitative Data Summary
| Synthesis Route | Key Reactants | Catalyst/Base | Typical Temp. | Common Side Products | Purification Method |
| Knoevenagel | 2,5-Dimethylbenzaldehyde, Malonic Acid | Pyridine, Piperidine | 80-120°C | Unreacted starting materials, dicarboxylic intermediate | Recrystallization (Ethanol) |
| Perkin | 2,5-Dimethylbenzaldehyde, Acetic Anhydride | Sodium Acetate | 160-180°C | Mixed cinnamic acids (with wrong base), Styrene derivatives | Acid-base workup, Recrystallization |
V. References
-
Perkin condensation. (2023, January 15). YouTube. --INVALID-LINK--
-
How to optimize the synthesis process of cinnamic derivatives? (2025, October 21). Blog. --INVALID-LINK--
-
A Concise Introduction of Perkin Reaction. Longdom Publishing. --INVALID-LINK--
-
Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. PubMed Central. --INVALID-LINK--
-
Perkin Reaction Mechanism. BYJU'S. --INVALID-LINK--
-
Perkin reaction. Wikipedia. --INVALID-LINK--
-
Diwakar, B. S., et al. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry, 29(7), 1561-1564. --INVALID-LINK--
-
Perkin Reaction Mechanism. sathee neet - IIT Kanpur. --INVALID-LINK--
-
Reaction Mechanism of Perkin Condensation. Physics Wallah. --INVALID-LINK--
-
Pawara, H. S., Wagha, A. S., & Lalia, A. M. (2017). A green and efficient pyridine free Knoevenagel condensation of aromatic aldehydes and malonic acid. New Journal of Chemistry, 41(19), 10794-10800. --INVALID-LINK--
-
Technical Support Center: Optimizing Catalyst Selection for Cinnamic Acid Synthesis. Benchchem. --INVALID-LINK--
-
Cinnamic Acid Knoevenagel Condensation Mechanism. riomaisseguro.rio.rj.gov.br. --INVALID-LINK--
-
Troubleshooting a difficult Heck reaction. r/Chempros - Reddit. --INVALID-LINK--
-
Knoevenagel condensation. Wikipedia. --INVALID-LINK--
-
Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Semantic Scholar. --INVALID-LINK--
-
Application Note: Synthesis of 2-Methoxycinnamic Acid via Knoevenagel Condensation. Benchchem. --INVALID-LINK--
-
Application Notes & Protocols: Heck Reaction for the Synthesis of Cinnamic Acid Derivatives. Benchchem. --INVALID-LINK--
-
The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Johnson Matthey Technology Review. --INVALID-LINK--
-
The condensation of aldehydes with malonic acid. Journal of the Indian Institute of Science. --INVALID-LINK--
-
Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with... ResearchGate. --INVALID-LINK--
-
Chemistry Perkin Reaction Mechanism. SATHEE. --INVALID-LINK--
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. --INVALID-LINK--
-
Knoevenagal Reaction |Benzaldehyde | Malonic Acid | Cinnamic Acid | Organic Chemistry | Class-12 |. YouTube. --INVALID-LINK--
-
Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. bepls. --INVALID-LINK--
-
Introduction to Perkin reaction its mechanism and examples.pdf. Slideshare. --INVALID-LINK--
-
2,3-dimethoxycinnamic acid. Organic Syntheses Procedure. --INVALID-LINK--
-
Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. ResearchGate. --INVALID-LINK--
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. bepls.com [bepls.com]
- 4. asianpubs.org [asianpubs.org]
- 5. How to optimize the synthesis process of cinnamic derivatives? - Blog [sinoshiny.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Knoevenagel Condensation [organic-chemistry.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. longdom.org [longdom.org]
- 12. Perkin reaction - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Poor Aqueous Solubility of 2,5-Dimethylcinnamic Acid
Prepared by: Senior Application Scientist, Formulations Division
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of 2,5-Dimethylcinnamic acid. Our goal is to provide a scientifically-grounded, systematic approach to overcoming this common yet critical experimental hurdle. We will move from fundamental principles to practical, step-by-step protocols, explaining the causality behind each strategic choice.
Frequently Asked Questions (FAQs): Understanding the Core Problem
Before troubleshooting, it is essential to understand the underlying physicochemical properties of the molecule that govern its behavior in aqueous media.
Q1: Why is this compound so poorly soluble in neutral water?
A: The poor aqueous solubility of this compound is a direct consequence of its molecular structure. The molecule possesses a significant hydrophobic (water-fearing) region that dominates its single hydrophilic (water-loving) functional group.
-
Hydrophobic Character: The benzene ring, two methyl (-CH₃) groups, and the propenoic acid backbone form a large, non-polar surface area. Water is a highly polar solvent that prefers to interact with itself via hydrogen bonds. It effectively excludes large non-polar molecules, leading to low solubility[1].
-
Hydrophilic Character: The molecule's only polar, water-interacting feature is the carboxylic acid (-COOH) group. In its neutral (protonated) state at acidic or neutral pH, its contribution is insufficient to overcome the hydrophobicity of the rest of the molecule.
Table 1: Key Physicochemical Properties of this compound
| Property | Value / Description | Significance for Solubility |
| Molecular Formula | C₁₁H₁₂O₂[2][3] | Indicates a significant carbon-to-heteroatom ratio, suggesting hydrophobicity. |
| Molecular Weight | 176.22 g/mol [3] | A moderately sized small molecule. |
| Structure | Aromatic carboxylic acid | The aromatic and aliphatic portions are hydrophobic; the carboxylic acid is ionizable. |
| Estimated pKa | ~4.4 - 4.5 | This is the most critical parameter for solubility manipulation via pH. |
Q2: What is pKa, and why is it the most critical parameter for this compound's solubility?
A: The pKa, or acid dissociation constant, is the pH at which the carboxylic acid group is 50% in its neutral form (-COOH) and 50% in its ionized, deprotonated salt form (-COO⁻).
This equilibrium is the key to unlocking solubility.
-
Below pKa (e.g., pH < 4): The compound is predominantly in its neutral, protonated (-COOH) form, which is poorly soluble.
-
Above pKa (e.g., pH > 6): The compound is overwhelmingly in its deprotonated, anionic carboxylate (-COO⁻) form. This charged species is an ionic salt, which is dramatically more polar and thus significantly more soluble in water[4][5].
Therefore, by simply adjusting the pH of the aqueous medium to be at least 1.5 to 2 units above the pKa, you can convert the insoluble acid into its highly soluble salt form. This is the most powerful and often the simplest tool at your disposal[][7].
Systematic Troubleshooting Workflow
Before choosing a method, it's crucial to consider the constraints of your downstream experiment (e.g., cell viability, enzyme activity, analytical method). This workflow provides a decision-making framework to guide your choice of solubilization strategy.
Caption: Decision workflow for selecting a solubilization method.
Detailed Troubleshooting Guides & Protocols
This section provides detailed, question-and-answer-based guides with step-by-step protocols for the most effective solubilization strategies.
Guide 1: pH Adjustment for Solubilization
Q: How do I use pH to dissolve this compound for my experiment?
A: This method leverages the acidic nature of the compound. By adding a base, you deprotonate the carboxylic acid, forming a soluble salt. This is the recommended first-line approach if your experimental system can tolerate a pH of ~7.0 or higher.
Experimental Protocol: Preparation of a 10 mM Stock Solution via pH Adjustment
-
Calculate Mass: For 10 mL of a 10 mM stock solution, you will need:
-
10 mL * (1 L / 1000 mL) * (10 mmol / 1 L) * (176.22 g / 1 mol) * (1 mol / 1000 mmol) = 0.0176 g = 17.62 mg
-
-
Weigh Compound: Accurately weigh 17.62 mg of this compound into a suitable sterile container (e.g., a 15 mL conical tube).
-
Initial Suspension: Add approximately 8 mL of purified water (e.g., Milli-Q®) to the tube. The compound will not dissolve and will appear as a cloudy suspension.
-
Basification: Prepare a 0.1 M NaOH solution. Add the 0.1 M NaOH dropwise to the suspension while vortexing or stirring. As the pH increases above the pKa (~4.4), the solid will begin to dissolve.
-
Complete Dissolution: Continue adding NaOH until the solution becomes completely clear. This indicates that the compound has been fully converted to its soluble sodium salt.
-
Final Volume Adjustment: Once dissolved, add purified water to reach a final volume of 10 mL. Mix thoroughly.
-
Sterilization (Optional): If required, sterile-filter the solution through a 0.22 µm syringe filter compatible with aqueous solutions.
Trustworthiness Check & Pro-Tips:
-
pH Reversion: When you dilute this alkaline stock into a large volume of neutral, unbuffered media, the pH will drop, potentially causing the compound to precipitate.
-
Self-Validating System: To prevent precipitation, ensure your final experimental medium is well-buffered (e.g., with HEPES or in phosphate-buffered saline, PBS) at a pH of 7.2-7.4. This buffer capacity will absorb the dilution and maintain a pH well above the compound's pKa, keeping it soluble.
Guide 2: Employing Co-solvents for pH-Sensitive Systems
Q: My cells are sensitive to pH changes, and I need to maintain a physiological pH of 7.4. What is my best option?
A: Co-solvency is the ideal strategy for pH-sensitive applications. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more hospitable to hydrophobic molecules[8][9][10].
Table 2: Common Co-solvents for Biological Experiments
| Co-solvent | Properties | Typical Stock Conc. | Max Final Conc. (General) |
| DMSO (Dimethyl sulfoxide) | Strong aprotic solvent. Most common. | 10 - 100 mM | < 0.5% (can be cytotoxic) |
| Ethanol | Polar protic solvent. | 10 - 100 mM | < 1.0% |
| PEG 400 (Polyethylene Glycol 400) | Low toxicity, viscous. | 10 - 50 mM | < 2.0% |
| Propylene Glycol | Common vehicle for parenteral drugs. | 10 - 50 mM | < 2.0% |
Experimental Protocol: Preparation using DMSO Co-solvent
-
Weigh Compound: Weigh the required mass of this compound.
-
Dissolve in Co-solvent: Add the minimum volume of 100% DMSO required to completely dissolve the compound, creating a highly concentrated primary stock (e.g., 100 mM). Use gentle vortexing or sonication if needed.
-
Serial Dilution: Perform serial dilutions of this primary stock into your final aqueous experimental medium (e.g., cell culture media, buffer).
-
CRITICAL STEP: When diluting, add the small volume of DMSO stock into the large volume of aqueous media while vortexing vigorously. This rapid dispersion helps prevent the compound from precipitating out of solution, a phenomenon known as "crash-out."
-
-
Final Concentration Check: Always ensure the final concentration of the co-solvent in your experiment is below the tolerance limit for your specific assay or cell type (typically <0.5% for DMSO).
Trustworthiness Check & Pro-Tips:
-
Vehicle Control: Always run a parallel experiment containing the same final concentration of the co-solvent (e.g., 0.5% DMSO) without the compound. This is your "vehicle control" and is essential to ensure that any observed effects are due to the compound and not the solvent.
-
Solubility Limit: Every compound has a kinetic solubility limit in a given co-solvent/aqueous system. If you see precipitation upon dilution, you have exceeded this limit. Your options are to lower the final concentration or move to an advanced formulation strategy.
Guide 3: Advanced Solubilization: Surfactants and Cyclodextrins
Q: I've tried co-solvents, but my compound still precipitates at the concentration I need. What are the next steps?
A: When simpler methods fail, formulation excipients like surfactants and cyclodextrins can be employed. These are common in the pharmaceutical industry to solve complex solubility challenges[11][12].
-
Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration), form spherical structures called micelles. The hydrophobic core of the micelle can encapsulate this compound, while the hydrophilic shell keeps the entire structure dissolved in water[13][14][15]. Non-ionic surfactants like Tween® 80 or Polysorbate 80 are generally preferred for their lower toxicity in biological systems.
-
Cyclodextrins: These are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior. They can form an "inclusion complex" where a single molecule of this compound fits inside the hydrophobic cavity, effectively masking it from the water and increasing its apparent solubility[16][17][18][19]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with excellent water solubility and a good safety profile[20].
Protocol Outline: Solubilization with HP-β-Cyclodextrin
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired buffer (e.g., 10% w/v in PBS).
-
Add Compound: Add the pre-weighed this compound powder directly to the HP-β-CD solution.
-
Facilitate Complexation: Mix the solution overnight at room temperature or with gentle heating (e.g., 40°C) to facilitate the formation of the inclusion complex. The solution should clarify as the complex forms.
-
Filter: Filter the solution to remove any small amount of undissolved material. The resulting clear solution contains the solubilized complex.
Comparative Summary & Problem-Solution Map
The choice of method depends on a balance of required concentration, experimental constraints, and effort.
Caption: Mapping structural problems to formulation solutions.
Table 3: Comparison of Solubilization Strategies
| Method | Mechanism | Pros | Cons | Best For... |
| pH Adjustment | Converts acid to a more soluble salt.[7] | Simple, inexpensive, high loading capacity. | Requires pH > 6.5, potential for precipitation upon dilution in unbuffered media. | pH-tolerant systems, preparing high-concentration stocks. |
| Co-solvents | Reduces solvent polarity.[][9] | Easy to prepare, compatible with neutral pH. | Potential for compound "crash-out," solvent toxicity, limited capacity. | pH-sensitive biological assays (e.g., cell culture) at low final concentrations. |
| Surfactants | Micellar encapsulation of the compound.[13][14] | High solubilization capacity, can improve stability. | Can interfere with some assays, potential for cytotoxicity. | High-concentration formulations where co-solvents fail. |
| Cyclodextrins | Forms a host-guest inclusion complex.[16][19] | Low toxicity, can improve stability and bioavailability.[19] | More expensive, requires optimization, has a stoichiometric limit (often 1:1).[20] | In vivo studies, sensitive assays, when other methods are unsuitable. |
References
- 1. m.youtube.com [m.youtube.com]
- 2. chemwhat.com [chemwhat.com]
- 3. scbt.com [scbt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Khan Academy [khanacademy.org]
- 7. PH adjustment: Significance and symbolism [wisdomlib.org]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. wisdomlib.org [wisdomlib.org]
- 10. youtube.com [youtube.com]
- 11. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 12. researchgate.net [researchgate.net]
- 13. asianpharmtech.com [asianpharmtech.com]
- 14. jocpr.com [jocpr.com]
- 15. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. mdpi.com [mdpi.com]
- 20. tandfonline.com [tandfonline.com]
Technical Support Center: Resolving Peak Tailing of 2,5-Dimethylcinnamic Acid in Reverse-Phase HPLC
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve peak tailing issues encountered with 2,5-Dimethylcinnamic acid in reverse-phase High-Performance Liquid Chromatography (RP-HPLC). As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower your method development and problem-solving.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
In an ideal HPLC separation, the resulting peak should be symmetrical and Gaussian in shape. Peak tailing is a common issue where the peak is asymmetrical, with a trailing edge that is longer or more drawn out than the leading edge.[1] This distortion is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak, while a value greater than 1.2 is generally considered to be tailing.[1] Values exceeding 2.0 are often unacceptable in analytical methods that require high precision.[2][3]
Q2: Why is my this compound peak tailing?
This compound is a carboxylic acid. Acidic compounds are prone to peak tailing in RP-HPLC primarily due to secondary interactions with the stationary phase.[1][4] The most common cause is the interaction between the polar carboxylic acid group of your analyte and residual silanol groups (Si-OH) on the silica surface of the stationary phase.[1][5] These silanol groups are acidic and can lead to a secondary retention mechanism, causing the peak to tail.[1][5]
Q3: Can the mobile phase pH cause peak tailing for this compound?
Yes, incorrect mobile phase pH is a critical factor.[6] If the pH of the mobile phase is close to the pKa of this compound's carboxylic group, the molecule will exist in both its ionized (more polar) and non-ionized (more hydrophobic) forms.[1][6] This dual state leads to inconsistent retention and can result in peak broadening or tailing.[6]
Q4: I'm seeing tailing for all the peaks in my chromatogram, not just this compound. What could be the cause?
If all peaks in your chromatogram exhibit tailing, the issue is likely systemic rather than specific to the analyte chemistry. Common causes include a partially blocked inlet frit on the column, which distorts the sample stream, or the formation of a void at the column inlet.[7][8] Extra-column band broadening due to long or wide-bore tubing can also contribute to this problem.[9][10]
In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound. We will start with the most common and easily addressable issues related to the mobile phase and progress to column and hardware considerations.
Section 1: Mobile Phase Optimization — The First Line of Defense
The mobile phase composition is the most powerful tool for controlling the retention and peak shape of ionizable compounds.[11]
1.1 Mobile Phase pH Adjustment
The Principle: The primary cause of peak tailing for acidic compounds like this compound is the interaction with acidic silanol groups on the silica stationary phase.[5][12] By lowering the mobile phase pH, we can suppress the ionization of both the analyte's carboxylic acid group and the surface silanols.[11][13] This neutralization minimizes the undesirable secondary ionic interactions, leading to a more symmetrical peak shape.[11] As a general rule, the mobile phase pH should be adjusted to at least 2 pH units below the analyte's pKa.[1][11]
Experimental Protocol: pH Optimization
-
Determine the pKa of this compound: While a specific experimental value was not found in the initial search, the pKa of cinnamic acid is approximately 4.4. The dimethyl substitution is unlikely to shift this value drastically. We will assume a pKa in the range of 4.0-4.5 for this guide.
-
Prepare a Series of Mobile Phases: Prepare your mobile phase (e.g., Acetonitrile/Water) with a suitable buffer (e.g., 20 mM phosphate or formate buffer) at different pH values. Start with a pH of 3.0 and prepare additional mobile phases at pH 2.8, 2.5, and 2.3.
-
Systematic Analysis: Inject your this compound standard using each mobile phase, ensuring the column is fully equilibrated before each run.
-
Evaluate Peak Asymmetry: Measure the tailing factor for each run. You should observe a significant improvement in peak shape at lower pH values.
Expected Outcome of pH Adjustment:
| Mobile Phase pH | Analyte State | Silanol State | Expected Tailing Factor (Tf) |
| 4.5 (near pKa) | Partially Ionized | Partially Ionized | > 1.5 (Significant Tailing) |
| 3.0 | Mostly Non-ionized | Mostly Non-ionized | 1.2 - 1.5 (Improved) |
| 2.5 | Fully Non-ionized | Fully Non-ionized | < 1.2 (Symmetrical Peak) |
Note: This data is representative and illustrates the general principle of the pH effect on an acidic analyte. Actual values may vary based on the specific column and system conditions.[1]
1.2 Buffer Selection and Concentration
The Principle: A buffer's role is to maintain a constant pH, which is crucial for reproducible retention times and peak shapes for ionizable compounds.[6][9] An inadequate buffer concentration can lead to localized pH shifts on the column as the analyte passes through, causing peak distortion.[2][5] Increasing the buffer concentration can enhance the mobile phase's capacity to control the ionization state of both the analyte and the residual silanols, thereby improving peak symmetry.[8][14]
Recommendations:
-
Buffer Type: Choose a buffer with a pKa close to the desired mobile phase pH. For a target pH of 2.5, phosphate or formate buffers are excellent choices.
-
Buffer Concentration: A typical starting concentration is 10-25 mM.[2][15] If tailing persists, consider increasing the concentration up to 50 mM.
1.3 Organic Modifier Selection
The Principle: The choice and concentration of the organic modifier (e.g., acetonitrile or methanol) primarily affect retention time but can also influence peak shape.[16] While both are common in RP-HPLC, they have different properties that can affect interactions with the stationary phase. Acetonitrile is generally a weaker solvent than methanol and can sometimes lead to better peak shapes for acidic compounds.
Troubleshooting Step:
-
If you are using methanol and observing peak tailing, try switching to acetonitrile at an equivalent solvent strength.
-
Conversely, if using acetonitrile, a switch to methanol is worth evaluating.
-
Increasing the percentage of the organic modifier by 5-10% can sometimes improve peak shape by reducing strong interactions with the stationary phase.[2]
Section 2: Column and Hardware Troubleshooting
If mobile phase optimization does not fully resolve the peak tailing, the issue may lie with the column or other hardware components.
2.1 Column Chemistry and Condition
The Principle: Not all C18 columns are created equal. The type of silica (Type A vs. Type B), end-capping, and overall quality of the stationary phase play a significant role in minimizing secondary interactions.[5][17] Modern, high-purity silica columns with effective end-capping have a lower population of accessible, acidic silanol groups, which are the primary culprits for the peak tailing of acidic compounds.[17][18]
Recommendations:
-
Use a High-Purity, End-Capped Column: If you are using an older "Type A" silica column, switching to a modern "Type B" column with robust end-capping will likely provide a dramatic improvement in peak shape.[17]
-
Consider a Polar-Embedded Phase: These columns have a polar group embedded in the alkyl chain, which can help shield the analyte from interacting with the underlying silica surface, often resulting in improved peak shapes for polar and ionizable compounds.[10][17]
-
Column Contamination and Voids: Over time, columns can become contaminated with strongly retained sample components, or a void can form at the inlet, both of which can lead to peak distortion for all analytes.[7][8][19] If you suspect this, try flushing the column with a strong solvent or reversing the column (if the manufacturer allows) to wash the inlet frit. If these measures fail, the column may need to be replaced.[7][19]
2.2 System Dead Volume
The Principle: Extra-column volume, or dead volume, refers to the volume within the HPLC system outside of the column itself (e.g., injector, tubing, detector cell).[9] Excessive dead volume can cause band broadening and contribute to peak tailing, especially for early eluting peaks.[9][19]
Troubleshooting Steps:
-
Check Tubing: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005").[10]
-
Verify Connections: Confirm that all fittings are properly seated and that there are no gaps between the tubing and the connection port.
Section 3: Method Parameters
3.1 Column Temperature
The Principle: Increasing the column temperature reduces the viscosity of the mobile phase, which can improve mass transfer and lead to sharper, more efficient peaks.[20][21][22] For some analytes, higher temperatures can also decrease the strength of secondary interactions contributing to peak tailing.[23]
Recommendation:
-
If your system has a column oven, try increasing the temperature in increments of 5-10 °C (e.g., from 30 °C to 40 °C or 50 °C).[22] Monitor the peak shape and retention time. Be mindful of the column's maximum operating temperature.[21]
3.2 Sample Overload
The Principle: Injecting too much sample can saturate the stationary phase, leading to peak distortion that often manifests as tailing.[7][8][19] This is a form of mass overload.
Troubleshooting Step:
-
Dilute the Sample: Prepare a dilution of your sample (e.g., 1:10) and inject it. If the peak shape improves and becomes more symmetrical, the original sample was likely overloaded.[8][19]
Visual Troubleshooting Workflows
Below are diagrams to guide your troubleshooting process.
Caption: A step-by-step workflow for troubleshooting peak tailing.
Caption: Mechanism of silanol interaction causing peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. uhplcs.com [uhplcs.com]
- 3. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. hplc.eu [hplc.eu]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. chromtech.com [chromtech.com]
- 11. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. biotage.com [biotage.com]
- 14. lctsbible.com [lctsbible.com]
- 15. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 16. chromblog.wordpress.com [chromblog.wordpress.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. Blogs | Restek [discover.restek.com]
- 20. chromtech.com [chromtech.com]
- 21. Blogs | Restek [discover.restek.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. researchgate.net [researchgate.net]
stability issues of 2,5-Dimethylcinnamic acid under acidic or basic conditions
Technical Support Center: 2,5-Dimethylcinnamic Acid
Guide: Assessing Stability Under Acidic and Basic Conditions
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound. Given the limited direct literature on the stability of this specific molecule, this document synthesizes established principles from studies on cinnamic acid derivatives and the International Council for Harmonisation (ICH) guidelines on forced degradation studies to provide a robust framework for your experiments.[1]
Section 1: Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be stable in acidic solutions?
A: Based on the behavior of related cinnamic acid derivatives, this compound may be susceptible to degradation under acidic conditions, particularly when heated.[2] The primary points of reactivity are the carboxylic acid group and the α,β-unsaturated double bond. Potential degradation pathways could include cis-trans isomerization or hydration across the double bond. A forced degradation study is essential to determine its stability profile in your specific acidic medium.
Q2: What is the expected stability of this compound in basic solutions?
A: In basic solutions, the carboxylic acid group will be deprotonated to form the carboxylate salt. This form is generally more water-soluble and may be more stable than the parent acid. While some related compounds show good stability in alkaline conditions[2], forced degradation studies under elevated temperatures are still recommended to confirm this and rule out potential base-catalyzed reactions, such as hydrolysis or rearrangements.
Q3: What are the likely degradation products I should look for?
A: The exact degradation products will depend on the specific conditions (pH, temperature, co-solvents). However, based on the structure, potential degradants could include:
-
(Z)-2,5-Dimethylcinnamic acid: The cis-isomer of the parent compound.
-
Hydration products: Addition of water across the double bond.
-
Oxidative cleavage products: If oxygen is present, the double bond could be a site for oxidative degradation.
Identifying unknown peaks in your chromatogram typically requires mass spectrometry (LC-MS) for structural elucidation.
Q4: What is the best way to monitor the stability of my compound during an experiment?
A: The most reliable method for monitoring the stability of this compound is High-Performance Liquid Chromatography (HPLC) with a UV detector (HPLC-UV) or a Diode Array Detector (DAD).[3] This technique allows you to quantify the decrease in the parent compound's concentration over time and simultaneously detect the appearance of new peaks corresponding to degradation products.
Q5: What are the standard conditions for a forced degradation study?
A: Forced degradation, or stress testing, is performed under conditions more severe than those used for accelerated stability testing.[1][4] For acid and base hydrolysis, typical starting conditions involve treating a solution of the compound with 0.1 M to 1.0 M hydrochloric acid (for acid) or 0.1 M to 1.0 M sodium hydroxide (for base).[5] The experiments can be initiated at room temperature and moderately heated (e.g., 50-60°C) if no degradation is observed.[5] The goal is to achieve a target degradation of 5-20%, as excessive degradation can lead to secondary products that complicate analysis.[5]
Section 2: Troubleshooting Guide: Investigating Instability
This section addresses specific issues you might encounter during your experiments.
Problem: "My HPLC analysis shows a rapid decrease in the peak area for this compound in my acidic formulation, even at room temperature."
-
Causality: A rapid decrease suggests significant instability under your specific conditions. The acidity of your formulation is likely catalyzing a degradation reaction. Cinnamic acid derivatives are known to be susceptible to degradation in acidic environments.[2] The two electron-donating methyl groups on the phenyl ring may also influence the reactivity of the molecule.
-
Recommended Actions & Troubleshooting Steps:
-
Confirm Identity: Ensure the peak you are monitoring is indeed this compound by comparing its retention time and UV spectrum (if using a DAD) with a freshly prepared standard.
-
Run Controls:
-
Neutral Control: Prepare a solution of the compound in a neutral solvent (e.g., water/methanol, pH ~7) and store it under the same temperature and light conditions. This will help you determine if the degradation is solely pH-dependent or if other factors like temperature are contributing.
-
Blank Control: Analyze a sample of your acidic formulation without the compound to ensure no components of the matrix are interfering with the analysis.
-
-
Characterize Degradants: Use LC-MS to obtain mass data for any new peaks that appear in the chromatogram as the parent peak decreases. This is the first step in identifying the degradation products.
-
Adjust Formulation pH: If possible, incrementally increase the pH of your formulation and monitor the stability at each new pH level. This will help you find a pH range where the compound is sufficiently stable for your application.
-
Problem: "After storing my compound in a basic solution, I see a new, broad peak in my chromatogram, and the retention time of my main peak has shifted."
-
Causality: In basic solutions, this compound will exist as its carboxylate salt. This change in ionization state can alter its chromatographic behavior. A shift in retention time is expected. A broad peak could indicate on-column issues or the presence of multiple, poorly resolved species.
-
Recommended Actions & Troubleshooting Steps:
-
pH of Mobile Phase: Ensure the pH of your HPLC mobile phase is appropriate. For reproducible chromatography of acids, the mobile phase pH should be at least 2 units below the compound's pKa (estimated around 4.4[6]) to keep it in a single, protonated form, or 2 units above to keep it in a single, deprotonated form. A mobile phase with a pH near the pKa can cause peak broadening and shifting.
-
Sample Dilution and pH Adjustment: Before injection, try diluting your basic sample in the mobile phase or a slightly acidic solution. This neutralizes the sample plug before it interacts with the column, often leading to better peak shape.
-
Investigate the New Peak: The new peak could be a degradant or an impurity.
-
Analyze a t=0 sample (immediately after dissolving in the basic solution) to see if the peak is present initially.
-
If it appears over time, it is likely a degradation product. Use LC-MS to investigate its identity.
-
-
Section 3: Experimental Protocols
Protocol 3.1: Forced Degradation Study - Acid & Base Hydrolysis
This protocol provides a framework for assessing the hydrolytic stability of this compound.
-
Objective: To determine the degradation profile of this compound under acidic and basic stress conditions.
-
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
-
Stress Sample Preparation:
-
Acid Hydrolysis: In a vial, mix an aliquot of the stock solution with 1 M HCl to achieve a final drug concentration of ~100 µg/mL.
-
Base Hydrolysis: In a separate vial, mix an aliquot of the stock solution with 1 M NaOH to achieve the same final concentration.
-
Neutral Control: In a third vial, mix an aliquot of the stock solution with purified water for the same final concentration.
-
-
Incubation:
-
Place all three vials in a controlled temperature environment (e.g., 60°C).
-
Scientist's Note: Heating is used to accelerate degradation to a timeframe suitable for laboratory work.[5] If significant degradation occurs at room temperature, heating may not be necessary.
-
-
Time-Point Sampling: Withdraw aliquots from each vial at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Quenching: Immediately before analysis, neutralize the acid and base samples by adding an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis using your mobile phase.
-
Analysis: Analyze all samples by a validated, stability-indicating HPLC method (see Protocol 3.2).
-
-
Workflow Diagram:
Caption: Experimental workflow for a forced hydrolysis study.
Protocol 3.2: Stability-Indicating HPLC-UV Method
-
Objective: To quantify this compound and separate it from potential degradation products.
-
Example HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.
-
Rationale: Formic acid is used to acidify the mobile phase, ensuring the carboxylic acid is fully protonated for sharp, reproducible peaks.
-
-
Gradient: Start at 30% Acetonitrile, ramp to 90% over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (determine by scanning with a DAD, likely in the 280-320 nm range).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Validation: A key aspect of a stability-indicating method is proving that the analyte peak is pure and not co-eluting with any degradants. This is typically done using a Photodiode Array (PDA) detector to assess peak purity across all stressed samples.
Section 4: Data Interpretation & Visualization
Hypothetical Degradation Data
The following table illustrates how you might present data from the forced degradation study described in Protocol 3.1.
| Time (hours) | Condition | % Parent Compound Remaining |
| 0 | 1 M HCl | 100.0 |
| 8 | 1 M HCl | 91.2 |
| 24 | 1 M HCl | 78.5 |
| 0 | 1 M NaOH | 100.0 |
| 8 | 1 M NaOH | 99.5 |
| 24 | 1 M NaOH | 98.9 |
| 0 | Water | 100.0 |
| 8 | Water | 99.8 |
| 24 | Water | 99.6 |
Hypothesized Degradation Pathways
The diagram below illustrates plausible, though not experimentally confirmed, degradation pathways for this compound. This serves as a conceptual model for identifying potential degradants.
Caption: Hypothesized degradation pathways under stress conditions.
Section 5: References
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(Reference details to be populated based on search results)
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ResearchGate. (n.d.). Results of forced degradation investigations of CIN under distinct... Retrieved January 3, 2026, from --INVALID-LINK--
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(Reference details to be populated based on search results)
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(Reference details to be populated based on search results)
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Blog. (2025, October 29). What are the stability characteristics of cinnamic derivatives? Retrieved January 3, 2026, from --INVALID-LINK--
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(Reference details to be populated based on search results)
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Vulcanchem. (n.d.). This compound. Retrieved January 3, 2026, from --INVALID-LINK--
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(Reference details to be populated based on search results)
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MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved January 3, 2026, from --INVALID-LINK--
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SiliCycle. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved January 3, 2026, from --INVALID-LINK--
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(Reference details to be populated based on search results)
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved January 3, 2026, from --INVALID-LINK--
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(Reference details to be populated based on search results)
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(Reference details to be populated based on search results)
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ResearchGate. (2021, December). Optimization of an analytical HPLC-DAD method for detecting hydroxycinnamic acid derivatives from mixtures of Saussurea grandifolia and Taraxacum coreanum. Retrieved January 3, 2026, from --INVALID-LINK--
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(Reference details to be populated based on search results)
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(Reference details to be populated based on search results)
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(Reference details to be populated based on search results)
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(Reference details to be populated based on search results)
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PubMed. (n.d.). Stability of Hydroxycinnamic Acid Derivatives, Flavonol Glycosides, and Anthocyanins in Black Currant Juice. Retrieved January 3, 2026, from --INVALID-LINK--
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(Reference details to be populated based on search results)
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PubMed Central. (2023, February 21). Identification of Differential Compositions of Aqueous Extracts of Cinnamomi Ramulus and Cinnamomi Cortex. Retrieved January 3, 2026, from --INVALID-LINK--
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MDPI. (n.d.). Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions... Retrieved January 3, 2026, from --INVALID-LINK--
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
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- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. This compound (155814-17-8) for sale [vulcanchem.com]
Technical Support Center: Selective Modification of 2,5-Dimethylcinnamic Acid
Welcome to the technical support guide for the selective modification of 2,5-Dimethylcinnamic acid. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols. As Senior Application Scientists, we aim to move beyond simple instructions, offering insights into the causality behind experimental choices to ensure your success.
Introduction: Reactivity Profile of this compound
This compound is a versatile scaffold characterized by three principal reactive sites: the carboxylic acid, the α,β-unsaturated alkene, and the substituted aromatic ring. The electronic nature of the substituents—two activating, ortho,para-directing methyl groups and one deactivating, meta-directing acrylic acid group—governs the molecule's reactivity and necessitates carefully planned strategies for selective modification. This guide is structured to address challenges at each of these sites.
Section 1: Modifications at the Carboxylic Acid Group
This is often the most straightforward functional group to modify. The primary reactions are esterification and amidation.
Frequently Asked Questions (FAQs): Carboxylic Acid Modification
Q1: I'm having trouble with a Fischer esterification of this compound. The yield is consistently low. What's going wrong?
A1: Low yields in Fischer esterification are common and usually stem from a few key issues[1][2]:
-
Reversible Reaction: Fischer esterification is an equilibrium-driven process. To drive it towards the product, you must either use a large excess of the alcohol or remove water as it forms, typically with a Dean-Stark apparatus[3].
-
Presence of Water: Any water in your starting materials (alcohol, acid, or solvent) will push the equilibrium back towards the reactants. Ensure you are using anhydrous solvents and reagents[1].
-
Insufficient Catalyst: An inadequate amount of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) will lead to a slow or incomplete reaction[1]. Aim for 5-10 mol% of the catalyst.
Q2: My reaction mixture turns dark brown or black during acid-catalyzed esterification. What causes this and how can I prevent it?
A2: Dark coloration suggests decomposition or polymerization, likely involving the alkene double bond, which can be sensitive to harsh acidic conditions and high temperatures. To mitigate this, consider milder reaction conditions:
-
Lower the reaction temperature and monitor for longer periods.
-
Use a milder acid catalyst.
-
Alternatively, switch to a non-acidic esterification method like the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) at room temperature[4].
Q3: I'm attempting an amide coupling using EDC/HOBt, but the reaction is stalled with no product formation. What are the likely culprits?
A3: Amide coupling failures, even with standard reagents, can be frustrating. Here are some common troubleshooting points[5][6][7]:
-
Acidic pH: The optimal pH for EDC reactivity is between 4.5 and 5.0[5]. If your amine is used as a hydrochloride salt without sufficient base to neutralize it, the reaction medium may be too acidic, preventing amine nucleophilic attack. Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to adjust the pH.
-
Poor Nucleophilicity of the Amine: If your amine is sterically hindered or electronically poor (e.g., an aniline with electron-withdrawing groups), its nucleophilicity may be too low for the activated ester intermediate. In such cases, converting the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride may be necessary before adding the amine[6].
-
Reagent Stability: Ensure your coupling reagents (EDC, HATU, HOBt) are fresh and have been stored under anhydrous conditions. These reagents are sensitive to moisture.
Troubleshooting Guide: Amide Bond Formation
This workflow helps diagnose issues in common amide coupling reactions.
Caption: Troubleshooting workflow for failed amide coupling reactions.
Protocol: Steglich Esterification of this compound
This protocol is adapted from methodologies for esterifying sensitive substrates[4].
-
Preparation: In a flame-dried, two-neck round-bottom flask under an argon or nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.1 M).
-
Addition of Reagents: Add the desired alcohol (1.2 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq). Stir the solution at room temperature for 5 minutes.
-
Initiation: Cool the mixture to 0 °C in an ice bath. Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise over 10 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Purification: Transfer the filtrate to a separatory funnel. Wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude ester product via silica gel column chromatography.
Section 2: Modifications at the Alkene Double Bond
The exocyclic double bond is susceptible to reduction, oxidation, and addition reactions. Selectivity is key to avoid unwanted reactions on the aromatic ring.
Frequently Asked Questions (FAQs): Alkene Modification
Q1: I want to reduce the C=C double bond without reducing the carboxylic acid or the aromatic ring. What are the best conditions?
A1: Selective hydrogenation of the alkene in the presence of other reducible functional groups is a common objective. Catalytic transfer hydrogenation is an excellent method for this[8][9].
-
Catalyst: Palladium on carbon (Pd/C) is highly effective.
-
Hydrogen Source: Formic acid or ammonium formate can be used as the hydrogen donor, which is often milder and more selective than using H₂ gas under pressure[8]. This avoids the harsh conditions that could lead to ring hydrogenation or carboxyl group reduction[9]. A rhodium-based catalyst with formic acid has also shown high selectivity for the alkene functional group[8].
Q2: How can I perform a dihydroxylation on the double bond?
A2: Dihydroxylation converts the alkene to a vicinal diol. The most reliable method is using osmium tetroxide (OsO₄)[10].
-
Upjohn Dihydroxylation: For standard syn-dihydroxylation, catalytic OsO₄ with N-Methylmorpholine N-oxide (NMO) as the stoichiometric co-oxidant is effective and avoids the use of large amounts of toxic OsO₄[10].
-
Sharpless Asymmetric Dihydroxylation: If enantioselectivity is required, the Sharpless method, which uses a chiral ligand (derived from dihydroquinidine or dihydroquinine) in conjunction with catalytic OsO₄ and a co-oxidant like K₃[Fe(CN)₆], is the state-of-the-art procedure[10].
Q3: I tried to brominate the double bond using Br₂ in DCM, but the reaction is messy. Why?
A3: While direct addition of bromine (Br₂) across the double bond is a classic reaction, it can lead to side reactions, including substitution on the activated aromatic ring[11][12]. The electron-rich nature of the 2,5-dimethylphenyl group can promote electrophilic aromatic substitution as a competing pathway. To improve selectivity, consider using a source of electrophilic bromine that is less harsh, such as N-Bromosuccinimide (NBS) in the presence of a radical initiator for allylic bromination or in an aqueous solvent for halohydrin formation, depending on your desired outcome. For direct addition, performing the reaction at low temperatures and in the dark can help suppress side reactions[12].
Table: Comparison of Hydrogenation Methods for this compound
| Method | Catalyst | Hydrogen Source | Typical Conditions | Selectivity Notes | Reference |
| Catalytic Hydrogenation | 5% or 10% Pd/C | H₂ gas (1-5 atm) | RT, Methanol/Ethyl Acetate | Excellent for C=C reduction. Ring reduction possible at high pressure/temp. Carboxyl group is stable. | [9] |
| Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | Reflux in Methanol | High selectivity for C=C bond. Generally safer and avoids pressurized H₂. | [13] |
| Transfer Hydrogenation | [Rh(cod)Cl]₂ | Formic Acid / Triethylamine | 65-85 °C | High selectivity for reducing the alkene while leaving the carboxyl group unchanged. | [8] |
| Biocatalytic Reduction | Ene-Reductases (ENEs) | NAD(P)H cofactor | Aqueous buffer, RT | Can provide excellent enantioselectivity. May require substrate engineering (e.g., conversion to an ester or imide) for good conversion. | [14][15] |
Section 3: Modifications on the Aromatic Ring
Electrophilic Aromatic Substitution (EAS) is the primary pathway for modifying the benzene ring. The challenge lies in controlling the regioselectivity.
Frequently Asked Questions (FAQs): Aromatic Ring Modification
Q1: Where will an electrophile add to the ring of this compound?
A1: Predicting the regioselectivity requires analyzing the directing effects of the three substituents.
-
-CH₃ groups (at C2 and C5): These are activating, ortho,para-directing groups.
-
-CH=CHCOOH group (at C1): This is a deactivating, meta-directing group. The powerful activating effect of the two methyl groups will dominate the deactivating effect of the acrylic acid side chain[16]. Therefore, substitution is expected at positions that are ortho or para to the methyl groups. The potential positions are C3, C4, and C6. Steric hindrance from the adjacent acrylic acid and methyl groups may disfavor substitution at C6 and C3, respectively, potentially making C4 the most favored position. However, a mixture of isomers is highly likely.
Caption: Predicted sites for electrophilic aromatic substitution.
Q2: I performed a bromination with Br₂ and FeCl₃ and got a mixture of products that are difficult to separate. How can I improve regioselectivity?
A2: Achieving high regioselectivity in this system is challenging. Getting a mixture is the expected outcome[17]. Instead of optimizing for a single isomer in one step, a better strategy might be to use a different synthetic route. For example, starting with a pre-functionalized raw material like 4-bromo-2,5-dimethylaniline, which can be converted to the corresponding cinnamic acid via a Sandmeyer reaction followed by a condensation reaction. While more steps are involved, this approach offers unambiguous control over the substitution pattern.
Protocol: Nitration of the Aromatic Ring
This protocol is a general method for nitrating activated aromatic rings and must be performed with extreme caution[18][19]. The product will likely be a mixture of regioisomers.
-
Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄, ~5 mL per gram of substrate) to 0 °C in an ice/salt bath.
-
Substrate Addition: Slowly add this compound (1.0 eq) to the cold, stirring sulfuric acid. Ensure the temperature does not rise above 10 °C.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (~2 mL) at 0 °C.
-
Reaction: Add the nitrating mixture dropwise to the solution of the cinnamic acid over 30-60 minutes, maintaining the temperature between 0 and 5 °C.
-
Monitoring: After the addition is complete, let the reaction stir at 0-5 °C for 1-2 hours. Monitor the disappearance of starting material by TLC.
-
Quenching: Very carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A solid precipitate of the nitro-substituted product should form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.
-
Purification: The crude product is a mixture of isomers. Separation will require careful column chromatography or fractional crystallization.
Section 4: Advanced C-C Bond Forming Reactions
Palladium-catalyzed cross-coupling reactions like the Heck, Suzuki, and Sonogashira reactions are powerful tools for further derivatization. These typically require an aryl halide as a starting material, which can be prepared via methods described in Section 3 (e.g., bromination).
Frequently Asked Questions (FAQs): Cross-Coupling Reactions
Q1: What is the general mechanism for a Heck reaction to functionalize a bromo-2,5-dimethylcinnamic acid derivative?
A1: The Mizoroki-Heck reaction couples an aryl halide with an alkene. The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle[20][21][22]:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl bromide (Ar-Br), forming a Pd(II) intermediate.
-
Alkene Coordination and Insertion: The alkene reactant coordinates to the palladium complex and then inserts into the Pd-Aryl bond.
-
Syn β-Hydride Elimination: A hydrogen atom is eliminated from the carbon adjacent to the palladium, forming the new C=C double bond of the product.
-
Reductive Elimination & Catalyst Regeneration: The resulting palladium-hydride species eliminates H-Br in the presence of a base, regenerating the Pd(0) catalyst.
Caption: General catalytic cycle of the Mizoroki-Heck reaction.
Q2: Can I perform a Suzuki coupling directly on the carboxylic acid?
A2: No, the Suzuki-Miyaura reaction couples an organoboron species with an organohalide or triflate[23][24][25]. You must first have a halogen (e.g., -Br or -I) or a triflate group on the aromatic ring of the this compound. The carboxylic acid itself is not a suitable coupling partner in this context.
Q3: My Sonogashira coupling of a bromo-cinnamic acid derivative is not working. What should I check?
A3: The Sonogashira coupling, which joins an aryl halide with a terminal alkyne, is sensitive to several factors[26][27][28][29]:
-
Catalyst System: The reaction typically requires both a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI). The absence or degradation of either can halt the reaction.
-
Base: An amine base (like triethylamine or piperidine) is crucial for the mechanism. It must be anhydrous and of high purity.
-
Oxygen: The reaction is highly sensitive to oxygen, which can cause oxidative homocoupling of the alkyne (Glaser coupling) and deactivate the catalyst. The reaction must be thoroughly degassed and run under an inert atmosphere (N₂ or Ar).
-
Copper-Free Variants: If alkyne homodocoupling is a persistent issue, consider a copper-free Sonogashira protocol, though this may require different ligands and conditions[26][30].
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 4. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. reddit.com [reddit.com]
- 7. growingscience.com [growingscience.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Biocatalytic Reduction of Activated Cinnamic Acid Derivatives | Johnson Matthey Technology Review [technology.matthey.com]
- 15. Biocatalytic Reduction of Activated Cinnamic Acid Derivatives : A...: Ingenta Connect [ingentaconnect.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Bromination of 2,5-Dimethoxybenzaldehyde - [www.rhodium.ws] [chemistry.mdma.ch]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Electrophilic aromatic substitution. Part 25. The nitration in aqueous sulphuric acid of some cinnamic acids and other styrene derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 20. benchchem.com [benchchem.com]
- 21. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]
- 22. Heck Reaction [organic-chemistry.org]
- 23. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Suzuki Coupling [organic-chemistry.org]
- 26. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 27. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. Sonogashira Coupling [organic-chemistry.org]
- 30. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
overcoming difficulties in the crystallization of 2,5-Dimethylcinnamic acid
Crystallization of 2,5-Dimethylcinnamic Acid: A Technical Support Guide
Welcome to the technical support center for the crystallization of this compound (CAS 95883-10-6). This guide is designed for researchers, chemists, and pharmaceutical scientists who may encounter challenges in obtaining high-purity crystalline material. As a non-polar aromatic carboxylic acid, this compound presents specific crystallization challenges that require a systematic and well-understood approach. This document provides in-depth, experience-driven advice in a direct question-and-answer format, explaining the causality behind each experimental choice to ensure reproducible, high-quality outcomes.
Section 1: Compound Properties & Initial Considerations
Before attempting crystallization, understanding the fundamental physicochemical properties of your compound is critical. This knowledge informs every decision, from solvent selection to isolation technique.
| Property | Value | Source | Significance for Crystallization |
| CAS Number | 95883-10-6 | [1][2] | Unique identifier for ensuring you are working with the correct molecule. |
| Molecular Formula | C₁₁H₁₂O₂ | [1] | --- |
| Molecular Weight | 176.22 g/mol | [1][2] | Used for calculating molarity and theoretical yield. |
| Melting Point | 129-131 °C | [3][4] | A key indicator of purity. A sharp melting point within this range suggests high purity. A broad or depressed range indicates impurities. |
| Appearance | Solid | [4] | --- |
| Water Solubility | Insoluble | [3] | This property dictates that aqueous solutions are unsuitable as primary crystallization solvents. Anti-solvent crystallization with water may be an option. |
| Chemical Structure | Aromatic Carboxylic Acid | [1] | The carboxylic acid group allows for pH-mediated solubility changes, while the aromatic ring and methyl groups contribute to its non-polar character, guiding solvent selection. |
Section 2: Frequently Asked Questions (FAQs)
Here we address common high-level questions that arise during the crystallization process.
Q1: What is the best starting solvent for the crystallization of this compound?
A1: There is no single "best" solvent; the ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Given its insolubility in water and its aromatic nature, good starting points are:
-
Alcohols: Ethanol, Methanol, or Isopropanol. These polar protic solvents can interact with the carboxylic acid group. A related compound, 2,5-dimethoxy-3,6-dimethylcinnamic acid, has been successfully recrystallized from ethanol, making it a strong candidate.[5]
-
Ketones: Acetone. It is a moderately polar aprotic solvent that is excellent for dissolving many organic compounds.
-
Esters: Ethyl Acetate. Another good option with moderate polarity.
-
Aromatic Solvents: Toluene. As a non-polar solvent, it may be effective due to the "like dissolves like" principle, interacting well with the dimethylphenyl group.
The key is to perform a small-scale solvent screen to experimentally determine the optimal choice.
Q2: My compound has "oiled out" instead of crystallizing. What does this mean and how do I fix it?
A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solid solute in the solvent, or when the concentration of the solute is too high. The solute separates as a liquid phase instead of a solid crystalline phase.
Causality & Solution: This is common when a solution is cooled too rapidly or is highly concentrated. The system favors the kinetically faster liquid-liquid phase separation over the thermodynamically more stable, but slower, solid nucleation process.
-
Solution 1: Re-heat and Dilute. Re-heat the solution until the oil fully redissolves. Add more solvent (10-20% volume increase) to reduce the concentration. Allow the solution to cool much more slowly.
-
Solution 2: Reduce the Cooling Rate. Insulate the flask with glass wool or place it in a large, warm water bath that is allowed to cool to room temperature overnight. Slow cooling is paramount for forming well-ordered crystals.
-
Solution 3: Scratching. Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.
Q3: No crystals are forming, even after cooling the solution for an extended period. What should I do?
A3: This indicates that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome.
Troubleshooting Steps:
-
Induce Nucleation: Try scratching the flask as described above.
-
Add Seed Crystals: If you have a small amount of solid this compound, add a single, tiny crystal to the solution. This provides a perfect template for further crystal growth, bypassing the difficult initial nucleation step.
-
Increase Supersaturation:
-
Evaporation: Remove some of the solvent under a gentle stream of nitrogen or by using a rotary evaporator to increase the solute concentration.
-
Anti-Solvent Addition: If your compound is dissolved in a solvent like ethanol or acetone, you can slowly add a miscible "anti-solvent" in which the compound is insoluble (like water or hexane). Add the anti-solvent dropwise until persistent cloudiness (incipient precipitation) is observed, then add a small amount of the primary solvent to redissolve the cloudiness and allow the solution to stand.
-
Section 3: Troubleshooting Guide
This section provides a systematic approach to solving specific experimental problems.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Poor Crystal Yield | 1. The compound is too soluble in the chosen solvent, even at low temperatures.2. Insufficient cooling or insufficient time allowed for crystallization.3. Incomplete precipitation. | 1. Re-evaluate your solvent system. Consider a solvent mixture. For example, if using ethanol, try a mixture of ethanol and water (e.g., 9:1 or 4:1) to decrease final solubility.2. Cool to a lower temperature. Place the flask in an ice bath (0 °C) or an ice/acetone bath (-20 °C) for several hours.3. Concentrate the filtrate. Recover the mother liquor and evaporate a portion of the solvent to see if a second crop of crystals can be obtained. |
| Colored or Impure Crystals | 1. The starting material contains colored impurities.2. The solvent is reacting with the compound or impurities at high temperatures.3. Co-precipitation of soluble impurities. | 1. Use Activated Charcoal. Before the hot filtration step, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Use with caution as it can also adsorb your product. Filter the hot solution through Celite or fluted filter paper to remove the charcoal.2. Choose a lower-boiling solvent. This allows you to achieve dissolution at a lower temperature.3. Wash the crystals. After filtration, wash the collected crystals with a small amount of ice-cold crystallization solvent to remove any residual mother liquor containing impurities. |
| Fine Powder or Needles Instead of Large Crystals | 1. Nucleation rate is too high relative to the growth rate.2. The solution was cooled too quickly or agitated during cooling.3. High degree of supersaturation. | 1. Slow down the cooling process. Use a Dewar flask or an insulated container to ensure very slow cooling.2. Avoid agitation. Allow the solution to stand perfectly still during the crystal growth phase.3. Use a slightly more dilute solution. This reduces the supersaturation level, favoring slower growth of fewer, larger crystals over the rapid formation of many small crystals. |
Section 4: Experimental Protocols & Visual Workflows
Protocol 1: Standard Cooling Crystallization
This is the most common method and a good starting point for this compound.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimum amount of a suitable solvent (e.g., ethanol) in small portions while heating and stirring until the solid is fully dissolved.
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the filter funnel.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in a beaker of hot water and allowed to cool with the bath.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Anti-Solvent Crystallization
This method is useful when a single solvent with the ideal temperature-solubility profile cannot be found.
-
Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent (e.g., acetone) at room temperature.
-
Anti-Solvent Addition: While stirring, slowly add a miscible "anti-solvent" (e.g., water) dropwise.
-
Induce Precipitation: Continue adding the anti-solvent until the solution becomes persistently turbid. This is the point of incipient precipitation.
-
Re-dissolution: Add a few drops of the "good" solvent until the turbidity just disappears.
-
Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form as the solvent environment slowly reaches equilibrium.
-
Isolation & Drying: Follow steps 5-7 from Protocol 1.
Workflow Diagram: Troubleshooting Crystallization Failure
This diagram outlines the decision-making process when initial crystallization attempts fail.
Caption: Decision tree for troubleshooting when no crystals form.
Workflow Diagram: Solvent Selection Strategy
This diagram illustrates a logical approach to selecting a suitable crystallization solvent.
Caption: A systematic workflow for screening potential crystallization solvents.
References
Technical Support Center: Refining the Work--up Procedure for 2,5-Dimethylcinnamic Acid Synthesis
As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a dedicated resource for optimizing the work-up and purification of 2,5-Dimethylcinnamic acid. The synthesis of this compound, commonly achieved through Knoevenagel or Perkin condensations, often presents challenges in isolating the final product with high purity and yield. This document addresses common issues through a troubleshooting Q&A format, underpinned by robust chemical principles and detailed protocols.
Section 1: Foundational Principles of the Work-up
The successful isolation of this compound hinges on exploiting its acidic nature. The carboxylic acid functional group is the key to separating it from neutral organic compounds, such as the unreacted starting material 2,5-dimethylbenzaldehyde.
The core technique is an acid-base extraction .[1][2][3] The principle is straightforward:
-
Basification: The crude reaction mixture is dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium hydroxide or sodium bicarbonate). The base deprotonates the carboxylic acid, forming a water-soluble carboxylate salt.[3]
-
Separation: This ionic salt partitions into the aqueous layer, leaving neutral impurities (like the starting aldehyde) behind in the organic layer.[1][4]
-
Acidification: The aqueous layer is then isolated and re-acidified (e.g., with HCl). This protonates the carboxylate, causing the pure this compound to precipitate out of the aqueous solution as it is no longer water-soluble.[3]
This process effectively separates the acidic product from neutral or basic impurities.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific, common challenges encountered during the work-up procedure.
Q1: My crude product has a low melting point and appears oily or discolored. What is the likely cause?
A: This is a classic sign of impurities. The most common culprits are unreacted 2,5-dimethylbenzaldehyde or side-products from the condensation reaction. The aldehyde is particularly problematic as it can suppress the melting point and interfere with crystallization. A discolored, often yellowish, appearance can also indicate residual catalysts or polymeric byproducts formed under high heat, especially in a Perkin reaction.[5]
Q2: How can I effectively remove unreacted 2,5-dimethylbenzaldehyde?
A: While a standard acid-base extraction is the primary method, residual aldehyde can persist if the initial extraction is not efficient. For stubborn cases, a sodium bisulfite wash is a highly effective and selective method.[6][7]
-
The Chemistry: Aldehydes react with sodium bisulfite to form a solid, water-soluble bisulfite adduct.[6][8] This adduct is easily removed with the aqueous layer during extraction. The reaction is reversible, but under the work-up conditions, it effectively sequesters the aldehyde.[7]
-
When to Use It: Perform this wash on the organic solution of your crude product before the main acid-base extraction with NaOH or NaHCO₃. A detailed protocol is provided in Section 3.
Q3: During acidification of the basic aqueous extract, my product "oiled out" instead of precipitating as a solid. How can I fix this and prevent it?
A: "Oiling out" occurs when the solid melts in the solvent at the temperature of precipitation; essentially, the melting point of the impure product is lower than the temperature of the solution.[9][10] This is a common issue, especially if the acidification process generates significant heat or if the product is substantially impure.
-
Immediate Fix:
-
Cool the Solution: Place the flask in an ice bath to lower the solution's temperature below the melting point of the product.[10]
-
Induce Crystallization: If cooling alone is insufficient, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[10] Adding a "seed crystal" of pure product, if available, is also highly effective.[10]
-
Solvent Extraction: If oiling persists, you may need to extract the product back into an organic solvent (like ethyl acetate), wash the organic layer with brine, dry it with a drying agent (e.g., anhydrous magnesium sulfate), and then evaporate the solvent.[4] The resulting crude solid can then be recrystallized.
-
-
Prevention:
-
Slow Acid Addition: Add the acid slowly while cooling the solution in an ice bath to dissipate any heat generated from the neutralization.
-
Use More Solvent: Adding more water to the basic extract before acidification can sometimes help by keeping the concentration of the precipitating solid lower.
-
Q4: My final yield is very low after recrystallization. Where could I have lost my product?
A: Low yield is a frustrating but common problem. The loss can occur at several stages:
-
Incomplete Precipitation: Ensure the aqueous solution is sufficiently acidic (pH ~2) after acidification to fully precipitate the carboxylic acid.[11] Check the pH with litmus or pH paper.
-
Excessive Recrystallization Solvent: Using too much hot solvent to dissolve the crude product is the most frequent cause of low recovery.[9][10] The goal is to create a saturated solution at high temperature. If too much solvent is used, a significant amount of product will remain dissolved in the "mother liquor" even after cooling.
-
Premature Crystallization: Filtering the hot recrystallization solution to remove insoluble impurities must be done quickly. If the solution cools during this step, the product will crystallize on the filter paper along with the impurities. Using a pre-warmed funnel can mitigate this.
-
Incomplete Transfer: Ensure all solid material is quantitatively transferred between flasks and filters. Rinsing glassware with a small amount of cold solvent can help recover residual product.
Section 3: Optimized Step-by-Step Protocols
Protocol 1: Robust Work-up with Bisulfite Wash
This protocol is designed for a reaction mixture where the removal of unreacted 2,5-dimethylbenzaldehyde is a concern.
-
Initial Quench: Once the reaction is complete, cool the mixture to room temperature. Dilute it with an organic solvent like ethyl acetate or diethyl ether.
-
Bisulfite Wash: Transfer the organic solution to a separatory funnel. Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the funnel vigorously for 1-2 minutes. You may see a white precipitate (the bisulfite adduct) form.[7] Separate and discard the aqueous layer.
-
Acid-Base Extraction:
-
Wash the organic layer with 1M Sodium Hydroxide (NaOH) solution. This will extract the this compound into the aqueous layer as its sodium salt.
-
Separate the layers. Keep the aqueous (bottom) layer.
-
Re-extract the organic layer with a fresh portion of 1M NaOH to ensure complete recovery. Combine the aqueous extracts.
-
-
Precipitation:
-
Cool the combined basic aqueous extracts in an ice bath.
-
Slowly add concentrated Hydrochloric Acid (HCl) with stirring until the solution is strongly acidic (pH 1-2). A white precipitate of this compound will form.
-
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the product, preferably in a vacuum oven, to a constant weight.
Protocol 2: High-Recovery Recrystallization
This protocol uses a mixed-solvent system, which is often effective for cinnamic acids.[12]
-
Solvent Selection: A common and effective solvent pair is Ethanol/Water or Methanol/Water. This compound should be soluble in the alcohol (the "soluble solvent") and insoluble in water (the "insoluble solvent").[12]
-
Dissolution: Place the crude, dry acid in an Erlenmeyer flask. Add the minimum amount of hot ethanol (or methanol) required to just dissolve the solid at the boiling point. Add the solvent in small portions.[12]
-
Induce Saturation: While keeping the solution hot, add hot water dropwise until you see the first sign of persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Re-dissolve: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[13]
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.[14]
-
Isolation & Washing: Collect the pure crystals by vacuum filtration. Wash them with a small amount of ice-cold solvent mixture (the same ratio of ethanol/water) to rinse away any adhering impurities from the mother liquor.
-
Drying: Dry the purified crystals thoroughly.
Section 4: Data & Visualizations
Table 1: Recrystallization Solvent Properties
| Solvent | Boiling Point (°C) | Solute Solubility (this compound) | Notes |
| Ethanol | 78 | High | Good "soluble" solvent for mixed-solvent systems.[15] |
| Methanol | 65 | High | Similar to ethanol, lower boiling point.[12] |
| Water | 100 | Very Low | Excellent "insoluble" or "anti-solvent".[12] |
| Toluene | 111 | Moderate | Can be used as a single solvent, but may require a larger volume. |
| Ethyl Acetate | 77 | Moderate | Often used for extraction; can also be used for recrystallization. |
Diagram 1: General Work-up & Separation Workflow
Caption: Flowchart of the acid-base extraction procedure.
Diagram 2: Troubleshooting Logic for "Oiling Out"
Caption: Decision tree for addressing product oiling out.
References
- 1. study.com [study.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. studylib.net [studylib.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. Workup [chem.rochester.edu]
- 8. lookchem.com [lookchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. pure.tue.nl [pure.tue.nl]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Recrystallization Of Cinnamic Acid Lab Report - 1950 Words | Bartleby [bartleby.com]
- 14. Video: Recrystallization - Procedure [jove.com]
- 15. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Anticancer Potential of Methoxy-Substituted Cinnamic Acid Analogs
A Note to the Researcher: This guide delves into the comparative anticancer activities of various methoxy-substituted cinnamic acid analogs. The initial intent was to draw a direct comparison with 2,5-dimethylcinnamic acid. However, a comprehensive literature search revealed a significant gap in publicly available data regarding the specific anticancer properties of this compound. To maintain scientific integrity and provide a data-driven resource, this guide has been pivoted to focus on a comparative analysis of its more extensively studied methoxy-substituted counterparts. This shift underscores a potential area for future research and discovery in the field of medicinal chemistry.
Introduction: The Promise of Cinnamic Acids in Oncology
Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have garnered considerable attention in cancer research.[1][2] Their structural simplicity, coupled with a diverse range of biological activities, makes them attractive scaffolds for the development of novel therapeutic agents. The core structure, featuring a phenyl ring and an acrylic acid moiety, is amenable to various substitutions, which can significantly modulate their pharmacological properties, including their anticancer efficacy.[2]
Among these derivatives, methoxy-substituted analogs have emerged as a particularly promising class of compounds. The position and number of methoxy groups on the phenyl ring can profoundly influence their cytotoxic and pro-apoptotic effects on cancer cells. This guide provides a comparative overview of the anticancer performance of several methoxy-substituted cinnamic acid analogs, supported by experimental data from in vitro assays. We will explore their differential effects on cancer cell viability, their mechanisms of action, and provide detailed protocols for key experimental assays.
Comparative Anticancer Activity of Methoxy-Substituted Cinnamic Acid Analogs
The anticancer potential of cinnamic acid derivatives is typically evaluated by their ability to inhibit the proliferation of cancer cell lines, quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of various methoxy-substituted cinnamic acid analogs against a panel of human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| (Z)-3-(4-Methoxyphenyl)-5-((1-(4-(methylsulfonyl)phenyl)-3-(4-nitrophenyl)-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one | HCT-116 (Colon) | 3.73 ± 0.39 | [1] |
| MCF-7 (Breast) | 3.94 ± 0.22 | [1] | |
| A-549 (Lung) | 5.32 ± 0.94 | [1] | |
| 3-(3,5-Dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid | HCT-116 (Colon) | 1.89 | [1] |
| HepG2 (Liver) | 4.05 | [1] | |
| MCF-7 (Breast) | 19.3 | [1] | |
| (E)-3-(3-methoxyphenyl)-N'-((E)-3-(4nitrophenyl) acryloyl) acrylo hydrazide | HepG2 (Liver) | 3.36 | [1] |
| PC-3 (Prostate) | 4.17 | [1] | |
| A549 (Lung) | 5.99 | [1] | |
| 3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate | HCT-116 (Colon) | 16.2 | [3] |
| Cinnamic Acid | HT-144 (Melanoma) | 2400 | [4] |
This table presents a selection of data from the cited literature and is not exhaustive. Experimental conditions may vary between studies.
The data clearly indicates that the addition of methoxy groups and other moieties to the basic cinnamic acid structure can dramatically enhance its anticancer activity. For instance, cinnamic acid itself shows weak activity against melanoma cells with an IC50 in the millimolar range[4], while some of its methoxy-substituted derivatives exhibit potent cytotoxicity in the low micromolar range against various cancer cell lines.[1][3] This highlights the critical role of structural modification in optimizing the anticancer properties of this class of compounds.
Mechanistic Insights: Targeting Key Cancer Signaling Pathways
The anticancer effects of methoxy-substituted cinnamic acid analogs are often attributed to their ability to modulate critical signaling pathways that regulate cell proliferation, survival, and apoptosis. Two such pathways that are frequently dysregulated in cancer are the STAT3 and Akt signaling cascades.
The STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor progression. Its constitutive activation promotes the expression of genes involved in cell cycle progression, survival, and angiogenesis. Several studies have suggested that cinnamic acid derivatives can inhibit STAT3 signaling, thereby exerting their anticancer effects.
Caption: The STAT3 signaling pathway and potential inhibition by methoxy-cinnamic acid analogs.
The Akt Signaling Pathway
The PI3K/Akt signaling pathway is another crucial regulator of cell survival and proliferation. Its aberrant activation is a common feature in many cancers, leading to uncontrolled cell growth and resistance to apoptosis. Inhibition of this pathway is a key strategy in cancer therapy.
Caption: The Akt signaling pathway and potential points of inhibition by methoxy-cinnamic acid analogs.
Experimental Protocols for Anticancer Assays
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for the key in vitro assays used to evaluate the anticancer activity of novel compounds.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its methoxy-substituted analogs) in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed and treat cells with the test compounds as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described previously.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and incubate on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation status of signaling pathways by using antibodies that recognize phosphorylated forms of proteins like STAT3 and Akt.
Protocol:
-
Protein Extraction: Treat cells with the test compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-STAT3, STAT3, p-Akt, Akt, and a loading control like β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion and Future Perspectives
Methoxy-substituted cinnamic acid analogs represent a promising class of compounds for the development of novel anticancer agents. The available data demonstrates that strategic modifications to the cinnamic acid scaffold, particularly the addition of methoxy groups, can significantly enhance their cytotoxic and pro-apoptotic activities against a range of cancer cell lines. Mechanistic studies suggest that these compounds may exert their effects by targeting key oncogenic signaling pathways, such as the STAT3 and Akt pathways.
The conspicuous absence of anticancer data for this compound presents a clear opportunity for future research. A systematic investigation into its biological activities, including its potential cytotoxicity against cancer cells, is warranted. Such studies would not only fill a critical knowledge gap but also provide valuable structure-activity relationship (SAR) insights that could guide the design of even more potent and selective cinnamic acid-based anticancer drugs. Further preclinical and in vivo studies are necessary to validate the therapeutic potential of the most promising methoxy-substituted analogs identified to date.
References
comparative study of the antimicrobial effects of various dimethylcinnamic acid isomers
For Researchers, Scientists, and Drug Development Professionals
In the pressing search for novel antimicrobial agents, cinnamic acid and its derivatives have emerged as a promising class of compounds. Their natural origin, low toxicity, and amenability to chemical modification make them attractive scaffolds for drug development.[1] This guide provides a comparative overview of the antimicrobial effects of various dimethylcinnamic acid isomers, offering insights into their structure-activity relationships and detailing the experimental protocols for their evaluation.
Introduction to Dimethylcinnamic Acid Isomers
Cinnamic acid is an organic acid naturally found in plants, notably in cinnamon.[1] Its basic structure features a phenyl ring attached to an acrylic acid moiety. The antimicrobial activity of cinnamic acid derivatives is significantly influenced by the nature and position of substituents on the phenyl ring.[2] This guide focuses on the dimethylcinnamic acid isomers, where two methyl groups are substituted on the phenyl ring at various positions (e.g., 2,3-, 2,4-, 2,5-, 3,4-, and 3,5-). Understanding how the isomeric substitution pattern affects antimicrobial efficacy is crucial for the rational design of more potent therapeutic agents.
Comparative Antimicrobial Efficacy: A Look at the Isomers
Direct comparative studies on the antimicrobial activity of a full range of dimethylcinnamic acid isomers are limited in publicly available literature. However, by synthesizing data from various studies on substituted cinnamic acids, we can infer potential trends and highlight the importance of substitution patterns.
It is generally understood that the lipophilicity and electronic properties conferred by substituents on the phenyl ring play a pivotal role in the antimicrobial action of cinnamic acid derivatives.[2] Methyl groups, being electron-donating and lipophilic, can enhance the ability of the molecule to penetrate microbial cell membranes.
-
Dimethoxycinnamic Acids: Studies on dimethoxycinnamic acid isomers provide some clues. For instance, 2,3-dimethoxycinnamic acid has been reported to have a high MIC value (greater than 500 µg/mL) against Chromobacterium violaceum, suggesting that not all substitution patterns lead to potent activity.[3]
-
Methyl-substituted Cinnamic Acids: Research on single methyl-substituted cinnamic acids has indicated antifungal activity, with 3-methyl and 4-methylcinnamic acids showing efficacy against certain fungal strains.[4] This suggests that the presence of methyl groups can indeed contribute to antimicrobial properties.
The precise positioning of the two methyl groups in dimethylcinnamic acid isomers would likely lead to variations in their antimicrobial spectrum and potency. Factors such as steric hindrance and the overall electronic distribution of the molecule will influence its interaction with microbial targets. A systematic evaluation, as detailed in the experimental protocols below, is necessary to elucidate the specific antimicrobial profiles of each isomer.
Deciphering the Mechanism of Action
The antimicrobial action of cinnamic acid and its derivatives is believed to be multifactorial.[1] The primary proposed mechanisms include:
-
Disruption of Cell Membrane Integrity: The lipophilic nature of these compounds allows them to intercalate into the bacterial cell membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[1]
-
Intracellular pH Reduction: These acidic compounds can lower the internal pH of microbial cells, which can disrupt critical cellular processes such as DNA replication and protein synthesis.[1]
-
Enzyme Inhibition: Some cinnamic acid derivatives have been shown to inhibit specific fungal enzymes, such as benzoate 4-hydroxylase (CYP53), which is involved in the detoxification of aromatic compounds in fungi.[5]
The following diagram illustrates the proposed mechanisms of action:
Experimental Protocols for Antimicrobial Evaluation
To rigorously compare the antimicrobial effects of dimethylcinnamic acid isomers, a standardized set of in vitro assays should be employed. The following protocols are based on established methodologies.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique.
Workflow for MIC Determination:
Detailed Protocol:
-
Preparation of Test Compounds: Prepare stock solutions of each dimethylcinnamic acid isomer in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Broth Microdilution Assay:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each isomer in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Include positive (microorganism in broth) and negative (broth only) controls.
-
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial microbial inoculum.
Workflow for MBC/MFC Determination:
Detailed Protocol:
-
Following the determination of the MIC, take aliquots from the wells showing no visible growth.
-
Spread these aliquots onto appropriate agar plates (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar).
-
Incubate the plates under suitable conditions to allow for the growth of any surviving microorganisms.
-
The MBC/MFC is the lowest concentration of the compound that results in no more than 0.1% survival of the initial inoculum.
Time-Kill Kinetics Assay
This assay provides information on the rate at which an antimicrobial agent kills a microorganism over time.
Detailed Protocol:
-
Prepare tubes containing a standardized microbial suspension in a suitable broth.
-
Add the dimethylcinnamic acid isomers at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC) to the tubes. Include a growth control without any compound.
-
Incubate the tubes at the appropriate temperature with shaking.
-
At specific time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each tube.
-
Perform serial dilutions of the aliquots and plate them onto agar to determine the number of viable cells (CFU/mL).
-
Plot the log10 CFU/mL against time to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
Data Presentation and Interpretation
The results from these assays should be compiled into clear, comparative tables to facilitate the analysis of the structure-activity relationship among the dimethylcinnamic acid isomers.
Table 1: Hypothetical MIC and MBC Data for Dimethylcinnamic Acid Isomers (µg/mL)
| Isomer | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) |
| MIC | MBC | MIC | |
| 2,3-dimethylcinnamic acid | |||
| 2,4-dimethylcinnamic acid | |||
| 2,5-dimethylcinnamic acid | |||
| 3,4-dimethylcinnamic acid | |||
| 3,5-dimethylcinnamic acid | |||
| Cinnamic Acid (Control) | >5000[2] | - | >5000[2] |
Note: This table is a template for presenting experimental data. The values for the dimethylcinnamic acid isomers would need to be determined experimentally.
Conclusion and Future Directions
While cinnamic acid and its derivatives show considerable promise as antimicrobial agents, a comprehensive understanding of the structure-activity relationships of dimethylcinnamic acid isomers is still needed. The experimental framework provided in this guide offers a systematic approach to generate the necessary comparative data. Future research should focus on conducting these standardized assays to populate the comparative data tables and elucidate which isomeric forms possess the most potent and broad-spectrum antimicrobial activity. Such studies will be invaluable for guiding the development of new and effective antimicrobial drugs.
References
- 1. chemijournal.com [chemijournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-alkylimidazolium Salts Functionalized with p-Coumaric and Cinnamic Acid: A Study of Their Antimicrobial and Antibiofilm Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Esters, amides and substituted derivatives of cinnamic acid: synthesis, antimicrobial activity and QSAR investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 2,5-Dimethylcinnamic Acid: Assessing the Reproducibility of Published Methods
For researchers and professionals in drug development and materials science, the reliable synthesis of substituted cinnamic acids is a foundational requirement. 2,5-Dimethylcinnamic acid, a key intermediate, presents an interesting case study in assessing the reproducibility of classical organic reactions. This guide provides an in-depth comparison of two prominent methods for its synthesis: the Perkin reaction and the Knoevenagel condensation. We will delve into the mechanistic underpinnings of each, provide detailed experimental protocols, and offer a critical evaluation of their expected reproducibility, empowering you to make informed decisions in your synthetic endeavors.
Introduction to this compound
This compound is a derivative of cinnamic acid characterized by two methyl groups on the phenyl ring. This substitution pattern imparts specific steric and electronic properties that make it a valuable building block in the synthesis of various organic molecules, including potential pharmaceutical agents and specialized polymers. The reliable and reproducible synthesis of this compound is therefore of significant interest.
Method 1: The Perkin Reaction
The Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids, discovered by William Henry Perkin in 1868.[1][2] The reaction condenses an aromatic aldehyde with an acid anhydride in the presence of a weak base, typically the sodium or potassium salt of the corresponding acid.[2]
Mechanistic Considerations
The mechanism of the Perkin reaction involves the formation of an enolate from the acetic anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of 2,5-dimethylbenzaldehyde. A subsequent series of condensation and elimination steps yields the desired this compound. The choice of base and reaction temperature are critical parameters that can significantly influence the reaction rate and the formation of side products. While traditionally requiring high temperatures and long reaction times, modern variations utilizing microwave irradiation have been shown to dramatically reduce reaction times and improve yields.[3]
Experimental Protocols
This protocol is adapted from established procedures for the synthesis of cinnamic acid and its derivatives.[4]
Reagents:
-
2,5-Dimethylbenzaldehyde
-
Acetic Anhydride
-
Anhydrous Sodium Acetate
-
Deionized Water
-
Concentrated Hydrochloric Acid
-
Sodium Carbonate (saturated aqueous solution)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, combine 2,5-dimethylbenzaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and freshly fused, anhydrous sodium acetate (1 equivalent).
-
Heat the mixture in an oil bath at 180°C for 5 hours.
-
Allow the reaction mixture to cool slightly and then pour it into a larger flask containing deionized water.
-
Remove any unreacted aldehyde by steam distillation.
-
To the hot aqueous solution, add a saturated solution of sodium carbonate until the mixture is alkaline to precipitate any resinous byproducts.
-
Filter the hot solution.
-
Cool the filtrate and acidify with concentrated hydrochloric acid with vigorous stirring until the precipitation of this compound is complete.
-
Collect the crude product by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified this compound.
This protocol is a modern adaptation aimed at improving efficiency.[3]
Reagents:
-
2,5-Dimethylbenzaldehyde
-
Acetic Anhydride
-
Anhydrous Sodium Acetate
-
Deionized Water
-
Concentrated Hydrochloric Acid
-
Sodium Carbonate (saturated aqueous solution)
Procedure:
-
In a microwave-safe reaction vessel, combine 2,5-dimethylbenzaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and freshly fused, anhydrous sodium acetate (0.6 equivalents).
-
Irradiate the mixture in a microwave reactor at a suitable power (e.g., 320 W) for a short duration (e.g., 5-10 minutes). Monitor the reaction progress by thin-layer chromatography.
-
Follow the work-up procedure as described in Protocol 1A (steps 3-9).
Reproducibility Assessment
The Perkin reaction, while a cornerstone of organic synthesis, can present reproducibility challenges. The requirement for anhydrous conditions is critical, as moisture can hydrolyze the acetic anhydride and deactivate the sodium acetate. The high reaction temperatures in the conventional method can lead to the formation of byproducts, complicating purification and reducing yields. The microwave-assisted variant offers a more controlled and potentially more reproducible approach due to shorter reaction times and more uniform heating.
Method 2: The Knoevenagel Condensation
The Knoevenagel condensation is another powerful tool for the formation of carbon-carbon double bonds. It involves the reaction of an aldehyde or ketone with an active methylene compound, such as malonic acid, in the presence of a basic catalyst.[5] The Doebner modification, which utilizes pyridine as a solvent and a catalytic amount of piperidine, is a widely used variant for the synthesis of cinnamic acids.[6]
Mechanistic Considerations
The Knoevenagel condensation proceeds through the formation of a carbanion from the active methylene compound, which then attacks the carbonyl group of the aldehyde. Subsequent dehydration and, in the case of malonic acid, decarboxylation, leads to the formation of the α,β-unsaturated carboxylic acid. The choice of base and solvent system can significantly impact the reaction's efficiency and selectivity. Greener alternatives to the traditional pyridine/piperidine system have been developed, such as solvent-free reactions using ammonium bicarbonate as a catalyst.
Experimental Protocols
This protocol is adapted from a well-established procedure for the synthesis of substituted cinnamic acids.[6]
Reagents:
-
2,5-Dimethylbenzaldehyde
-
Malonic Acid
-
Pyridine
-
Piperidine
-
Concentrated Hydrochloric Acid
-
Deionized Water
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, dissolve 2,5-dimethylbenzaldehyde (1 equivalent) and malonic acid (2 equivalents) in pyridine.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Heat the reaction mixture at reflux for 2-3 hours. The evolution of carbon dioxide should be observed.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Stir the mixture until the precipitation of the crude product is complete.
-
Collect the solid by vacuum filtration and wash thoroughly with cold deionized water.
-
Recrystallize the crude this compound from a suitable solvent (e.g., ethanol or acetic acid/water) to yield the pure product.
This protocol offers an environmentally benign alternative to the traditional method.
Reagents:
-
2,5-Dimethylbenzaldehyde
-
Malonic Acid
-
Ammonium Bicarbonate
Procedure:
-
In a mortar and pestle, grind together 2,5-dimethylbenzaldehyde (1 equivalent), malonic acid (2 equivalents), and a catalytic amount of ammonium bicarbonate (e.g., 0.2 equivalents) until a homogeneous paste is formed.
-
Transfer the mixture to a reaction vessel and heat it in an oil bath at 100°C for 1-2 hours. Monitor the reaction by TLC.
-
After cooling, dissolve the reaction mixture in a suitable solvent (e.g., ethyl acetate) and wash with water to remove any unreacted malonic acid and the catalyst.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product to obtain pure this compound.
Reproducibility Assessment
The Knoevenagel condensation is generally considered to be a more reliable and higher-yielding method for the synthesis of cinnamic acids compared to the Perkin reaction. The reaction conditions are typically milder, which reduces the likelihood of side product formation. The traditional Doebner modification, while effective, uses pyridine, which is a toxic and unpleasant solvent. The reproducibility can be affected by the purity of the reagents and the careful control of the reaction temperature. The solvent-free "green" method offers a promising alternative with simplified work-up and reduced environmental impact, potentially leading to higher reproducibility due to fewer variables.
Comparative Analysis of Synthesis Methods
| Parameter | Perkin Reaction (Conventional) | Perkin Reaction (Microwave) | Knoevenagel Condensation (Traditional) | Knoevenagel Condensation (Green) |
| Starting Materials | 2,5-Dimethylbenzaldehyde, Acetic Anhydride, Sodium Acetate | 2,5-Dimethylbenzaldehyde, Acetic Anhydride, Sodium Acetate | 2,5-Dimethylbenzaldehyde, Malonic Acid, Pyridine, Piperidine | 2,5-Dimethylbenzaldehyde, Malonic Acid, Ammonium Bicarbonate |
| Reaction Temperature | High (180°C) | Moderate to High | Moderate (Reflux in Pyridine) | Moderate (100°C) |
| Reaction Time | Long (5 hours) | Short (5-10 minutes) | Moderate (2-3 hours) | Moderate (1-2 hours) |
| Typical Yield | Moderate | Good to Excellent | Good to Excellent | Good to Excellent |
| Reagent Toxicity | Acetic anhydride is corrosive and a lachrymator. | Acetic anhydride is corrosive and a lachrymator. | Pyridine is toxic and has a strong, unpleasant odor. Piperidine is toxic and corrosive. | Ammonium bicarbonate is a low-toxicity reagent. |
| Ease of Work-up | Involves steam distillation and multiple extractions. | Involves steam distillation and multiple extractions. | Involves precipitation and filtration. | Involves simple extraction and recrystallization. |
| Reproducibility | Moderate; sensitive to anhydrous conditions and high temperatures. | Good; better control over reaction parameters. | Good; generally reliable but sensitive to reagent purity. | Excellent; fewer variables and simpler procedure. |
Characterization of this compound
-
¹H NMR: The proton NMR spectrum is expected to show two singlets for the two methyl groups on the aromatic ring, signals for the aromatic protons, and two doublets for the vinylic protons with a coupling constant characteristic of a trans configuration (typically around 16 Hz). The carboxylic acid proton will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum should display signals for the two methyl carbons, the aromatic carbons (including the two quaternary carbons attached to the methyl groups), the two vinylic carbons, and the carbonyl carbon of the carboxylic acid.
-
Melting Point: The melting point of the purified this compound should be sharp and reproducible. For comparison, the melting point of the closely related 2,5-dimethoxycinnamic acid is reported to be in the range of 148-150 °C.[3]
It is imperative that researchers performing these syntheses conduct their own comprehensive characterization using techniques such as NMR, IR, and mass spectrometry, and determine the melting point to validate the structure and purity of their product.
Visualizing the Synthetic Workflows
To provide a clear visual representation of the experimental processes, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for the Perkin reaction.
Caption: Experimental workflow for the Knoevenagel condensation.
Conclusion and Recommendations
Both the Perkin reaction and the Knoevenagel condensation are viable methods for the synthesis of this compound. However, for researchers prioritizing higher yields, milder reaction conditions, and greater reproducibility, the Knoevenagel condensation is the recommended approach . The traditional Doebner modification is a reliable choice, and for those seeking a more environmentally friendly and potentially more reproducible method, the solvent-free variation with ammonium bicarbonate is an excellent alternative.
The Perkin reaction, particularly the microwave-assisted protocol, remains a valuable tool, especially when rapid synthesis is a primary concern. However, careful attention to anhydrous conditions is paramount for achieving reproducible results.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including available equipment, desired scale, and environmental considerations. This guide provides the necessary information to make an informed decision and to approach the synthesis of this compound with a strong understanding of the underlying chemistry and the factors that influence a successful and reproducible outcome.
References
- 1. 2,5-二甲氧基肉桂酸,主要为反式 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2,5-Dimethoxycinnamic acid (CAS 10538-51-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 2,5-二甲氧基肉桂酸,主要为反式 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000142) [hmdb.ca]
- 6. 2,5-Dihydroxycinnamicacid | C9H7O4 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
A Researcher's Guide to Characterizing Enzyme Inhibitor Specificity: The Case of 2,5-Dimethylcinnamic Acid
For researchers in drug discovery and chemical biology, the identification of a novel enzyme inhibitor is a moment of significant potential. However, the initial excitement of a 'hit' must be tempered with rigorous scientific inquiry. A critical question that immediately follows discovery is: how specific is this inhibition? Answering this question is paramount, as a lack of specificity, or high cross-reactivity, can lead to off-target effects, toxicity, and ultimately, the failure of a promising therapeutic candidate.
This guide provides a comprehensive framework for evaluating the specificity and cross-reactivity of a novel small molecule inhibitor, using the hypothetical case of 2,5-Dimethylcinnamic acid. While cinnamic acid and its derivatives are known to exhibit a range of biological activities, including enzyme inhibition, specific data on the 2,5-dimethyl substituted variant is scarce. Therefore, this guide will serve as a roadmap for researchers to thoroughly characterize this and other novel inhibitors.
The Importance of Specificity and Cross-Reactivity
In the context of enzyme inhibition, specificity refers to the ability of a compound to inhibit a single target enzyme with high potency, while having minimal or no effect on other enzymes, even those that are structurally related. Conversely, cross-reactivity describes the capacity of an inhibitor to bind to and modulate the activity of multiple, often unrelated, enzymes.
Understanding an inhibitor's specificity profile is crucial for several reasons:
-
Mechanistic Clarity: A highly specific inhibitor is an invaluable tool for elucidating the role of a particular enzyme in a biological pathway.
-
Therapeutic Window: For therapeutic applications, a specific inhibitor is more likely to have a favorable therapeutic window, with a clear dose-response relationship for its intended effect and a lower likelihood of off-target side effects.
-
Predictive Toxicology: Early assessment of cross-reactivity can help predict potential toxicities and guide lead optimization efforts to mitigate these risks.
Cinnamic Acid Derivatives: A Landscape of Potential Targets
Cinnamic acid and its derivatives have been reported to inhibit a variety of enzymes. This existing knowledge provides a logical starting point for investigating the potential targets of this compound. A literature survey reveals several enzyme classes of interest.
| Enzyme Target Class | Specific Examples | Reported Inhibitory Activity of Cinnamic Acid Derivatives |
| Tyrosinases | Mushroom Tyrosinase | Various hydroxyl- and methoxy-substituted cinnamic acid derivatives have shown inhibitory activity, with IC50 values in the micromolar range.[1][2][3][4][5] |
| α-Glucosidases | Intestinal Maltase & Sucrase | Caffeic acid, ferulic acid, and isoferulic acid have demonstrated mixed or non-competitive inhibition with IC50 values in the millimolar range.[6][7][8][9] |
| Cholinesterases | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Hybrids of cinnamic acid have shown potent inhibition of both AChE and BChE, with some derivatives exhibiting IC50 values in the low micromolar range.[10][11][12][13][14] |
| Phosphatases | Cdc25A & Cdc25B | A novel cinnamic acid derivative, TPY-835, was found to inhibit Cdc25A and Cdc25B with IC50 values of 5.1 µM and 5.7 µM, respectively.[15][16] |
| Protein Kinases | Pim-1 | Cinnamic acid derivatives have been identified as starting points for potent Pim-1 inhibitors.[17] |
This table is not exhaustive but illustrates the diverse range of enzymes that can be modulated by compounds structurally related to this compound. This diversity underscores the critical need for a systematic approach to determine the specific target(s) of our compound of interest.
A Phased Approach to Characterizing Inhibitor Specificity
We propose a multi-phased experimental workflow to systematically evaluate the specificity and cross-reactivity of this compound. This approach is designed to move from broad, initial screening to more focused, in-depth characterization.
Caption: A phased experimental workflow for characterizing enzyme inhibitor specificity.
Phase 1: Primary Screening
The initial step is to screen this compound against a diverse panel of enzymes. The composition of this panel should be guided by the known activities of cinnamic acid derivatives and should also include representative members of major enzyme families (e.g., proteases, kinases, phosphatases, oxidoreductases).
Experimental Protocol: General Enzyme Inhibition Assay (Colorimetric)
This protocol provides a general template that can be adapted for various colorimetric enzyme assays.
-
Preparation of Reagents:
-
Assay Buffer: Prepare a buffer that is optimal for the specific enzyme's activity (e.g., 50 mM Tris-HCl, pH 7.5).
-
Enzyme Stock Solution: Prepare a concentrated stock of the purified enzyme in assay buffer. The final concentration in the assay should be determined empirically to give a linear reaction rate.
-
Substrate Stock Solution: Dissolve the chromogenic substrate in a suitable solvent (e.g., water or DMSO) to create a concentrated stock.
-
Inhibitor Stock Solution: Prepare a high-concentration stock of this compound in DMSO (e.g., 10 mM).
-
Positive Control Inhibitor: Use a known inhibitor for each enzyme as a positive control.
-
Negative Control: DMSO at the same final concentration as the test compound wells.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of the test compound or control (DMSO) to the appropriate wells.
-
Add 88 µL of assay buffer containing the enzyme to each well.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the substrate solution to each well.
-
Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength for the chromogenic product at regular intervals (e.g., every 30 seconds for 10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_control))
-
Phase 2: Hit Confirmation and Potency Determination
Any "hits" identified in the primary screen (e.g., >50% inhibition at a single concentration) should be further investigated to confirm their activity and determine their potency.
Dose-Response Analysis (IC50 Determination):
The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a key measure of an inhibitor's potency.
-
Perform the enzyme inhibition assay as described above, but with a serial dilution of this compound (e.g., 10 concentrations ranging from 100 µM to 1 nM).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
Orthogonal Assays:
To rule out assay artifacts (e.g., compound interference with the detection method), it is essential to confirm the inhibitory activity using an orthogonal assay. This involves using a different detection method (e.g., a fluorescence-based assay instead of a colorimetric one) or a different substrate.
Phase 3: Mechanism of Action and Specificity Profiling
Once a primary target has been confirmed and its IC50 determined, the next steps are to understand how the inhibitor interacts with the enzyme and to assess its broader specificity.
Kinetic Analysis (Determining Ki and Mode of Inhibition):
The inhibition constant (Ki) is a more fundamental measure of an inhibitor's binding affinity than the IC50, as it is independent of the substrate concentration.[18][19][20][21][22] Kinetic studies also reveal the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).
-
Perform the enzyme inhibition assay with varying concentrations of both the substrate and this compound.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
The pattern of the lines on the plot will indicate the mode of inhibition.
-
The Ki can be calculated from the data using the appropriate equations for the determined mode of inhibition.
Caption: Specific vs. Cross-Reactive Inhibition.
Broad Specificity Profiling:
To gain a comprehensive understanding of the inhibitor's specificity, it should be tested against a large, commercially available panel of enzymes. For example, if the primary target is a kinase, screening against a panel of hundreds of kinases is a standard industry practice. These services provide valuable data on the inhibitor's selectivity score and identify any potential off-targets.
Structural Analogue Comparison:
Synthesizing and testing structurally related analogues of this compound can provide valuable structure-activity relationship (SAR) data. For example, comparing the activity of this compound with cinnamic acid, 2-methylcinnamic acid, and 5-methylcinnamic acid can reveal the importance of the methyl groups for potency and specificity.
Phase 4: Cellular Target Engagement
The final and most critical phase is to determine if the inhibitor engages its target in a cellular context and elicits the expected biological response.
Cell-Based Assays:
-
Target Engagement Assays: Techniques such as cellular thermal shift assays (CETSA) or NanoBRET can be used to confirm that the inhibitor binds to its target protein within intact cells.
-
Phenotypic Assays: If the target enzyme is involved in a known cellular pathway, an assay can be designed to measure a downstream phenotypic outcome (e.g., cell proliferation, apoptosis, or the production of a specific biomarker).
Conclusion
The journey from identifying a novel enzyme inhibitor to validating it as a specific and potent modulator of a biological target is a meticulous and multi-faceted process. For a compound like this compound, where specific biological data is lacking, a systematic and hypothesis-driven approach is essential. By following the phased workflow outlined in this guide—from broad initial screens to in-depth mechanistic studies and cellular validation—researchers can build a comprehensive specificity profile. This rigorous characterization is not merely an academic exercise; it is a critical step in de-risking a potential therapeutic candidate and providing the robust scientific foundation necessary for its advancement.
References
- 1. Tyrosinase inhibitory activities of cinnamic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Hydroxyl substituted benzoic acid/cinnamic acid derivatives: Tyrosinase inhibitory kinetics, anti-melanogenic activity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A series of cinnamic acid derivatives and their inhibitory activity on intestinal alpha-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholar.ui.ac.id [scholar.ui.ac.id]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Design, synthesis, and evaluation of novel cinnamic acid-tryptamine hybrid for inhibition of acetylcholinesterase and butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Synthesis of Amide and Ester Derivatives of Cinnamic Acid and Its Analogs: Evaluation of Their Free Radical Scavenging and Monoamine Oxidase and Cholinesterase Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. A novel cinnamic acid derivative that inhibits Cdc25 dual‐specificity phosphatase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel cinnamic acid derivative that inhibits Cdc25 dual-specificity phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A crystallographic fragment screen identifies cinnamic acid derivatives as starting points for potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Blog Archives - The Science Snail [sciencesnail.com]
- 19. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]
- 20. researchgate.net [researchgate.net]
- 21. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]
- 22. youtube.com [youtube.com]
Bridging the Gap: A Guide to Establishing In Vitro-In vivo Correlation for 2,5-Dimethylcinnamic Acid's Anti-Inflammatory Activity
Senior Application Scientist Note: The direct investigation of 2,5-Dimethylcinnamic acid's biological activities and its in vitro-in vivo correlation (IVIVC) is an emerging area of research with limited published data. This guide, therefore, serves a dual purpose. Firstly, it acknowledges this gap and, secondly, provides a comprehensive, technically sound framework for researchers to establish such a correlation, focusing on its potential anti-inflammatory properties. The methodologies outlined are based on well-established protocols for analogous cinnamic acid derivatives and are designed to be self-validating systems.
Introduction: The Rationale for IVIVC in Drug Discovery
The journey of a novel chemical entity from the laboratory bench to a potential therapeutic agent is fraught with challenges, not least of which is understanding how its activity in a controlled in vitro setting translates to a complex biological system (in vivo). An in vitro-in vivo correlation (IVIVC) aims to establish a predictive mathematical relationship between a compound's properties in laboratory-based tests and its subsequent pharmacokinetic and pharmacodynamic effects in a living organism. A robust IVIVC is a cornerstone of modern drug development, enabling the optimization of formulations and dosing regimens while minimizing the reliance on extensive animal testing.
Cinnamic acid and its derivatives are a well-documented class of compounds possessing a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.[1][2] The anti-inflammatory potential of many cinnamic acid derivatives has been linked to their ability to modulate key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines.[1][3] While the structure-activity relationships of various substituted cinnamic acids have been explored, the specific contribution of a 2,5-dimethyl substitution pattern remains to be fully elucidated.[4][5]
This guide will delineate a strategic approach to building an IVIVC for the anti-inflammatory activity of this compound, from initial in vitro screening to in vivo efficacy studies.
The In Vitro Investigation: Mechanistic Insights and Potency Determination
The initial phase of our investigation focuses on dissecting the potential anti-inflammatory mechanisms of this compound and quantifying its potency in relevant cellular models. The choice of assays is critical for generating data that can be meaningfully correlated with in vivo outcomes.
Key In Vitro Assays for Anti-Inflammatory Activity
Two primary pathways are central to the inflammatory response: the cyclooxygenase (COX) pathway, which produces prostaglandins, and the nitric oxide synthase (NOS) pathway, which generates nitric oxide (NO), a key inflammatory mediator.
-
Cyclooxygenase (COX) Inhibition Assay: This assay determines the ability of this compound to inhibit the activity of COX-1 and COX-2 enzymes. Selective inhibition of COX-2 is often a desirable characteristic for anti-inflammatory drugs, as COX-1 is involved in maintaining the integrity of the stomach lining.
-
Nitric Oxide (NO) Inhibition Assay in Macrophages: Macrophages are key immune cells that, when activated by inflammatory stimuli like lipopolysaccharide (LPS), produce large amounts of NO via the inducible nitric oxide synthase (iNOS) enzyme. This assay measures the reduction of NO production in the presence of the test compound.
Experimental Protocol: In Vitro Anti-Inflammatory Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for COX-2 and NO production.
Materials:
-
This compound
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS) from E. coli
-
Griess reagent
-
Cell culture medium (DMEM), fetal bovine serum (FBS), and antibiotics
-
96-well plates
Protocol Steps:
-
COX-2 Inhibition Assay (Cell-Free):
-
Prepare a series of dilutions of this compound in a suitable buffer.
-
In a 96-well plate, add the COX-2 enzyme to each well.
-
Add the different concentrations of this compound to the wells.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specified time at 37°C.
-
Stop the reaction and measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
-
-
Nitric Oxide (NO) Inhibition Assay (Cell-Based):
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS expression and NO production.
-
After incubation, collect the cell culture supernatant.
-
Measure the nitrite concentration in the supernatant using the Griess reagent, which correlates with NO production.
-
Perform a cell viability assay (e.g., MTT) to ensure that the observed reduction in NO is not due to cytotoxicity.
-
Calculate the percentage of NO inhibition and determine the IC50 value.
-
The In Vivo Investigation: Efficacy in a Preclinical Model
Following the characterization of its in vitro anti-inflammatory profile, the next crucial step is to assess the efficacy of this compound in a relevant animal model of inflammation.
The Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rats is a widely used and well-validated acute inflammatory model for screening potential anti-inflammatory drugs. Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by swelling (edema), which can be quantified over time.
Experimental Protocol: In Vivo Anti-Inflammatory Efficacy
Objective: To evaluate the dose-dependent anti-inflammatory effect of this compound in the carrageenan-induced rat paw edema model.
Materials:
-
This compound
-
Carrageenan
-
Male Wistar rats (180-200 g)
-
Pletysmometer (for measuring paw volume)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Protocol Steps:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing:
-
Divide the rats into several groups (n=6 per group):
-
Vehicle control group
-
Positive control group (e.g., Indomethacin, 10 mg/kg)
-
Test groups receiving different doses of this compound (e.g., 10, 30, and 100 mg/kg, administered orally).
-
-
-
Induction of Inflammation: One hour after the administration of the test compounds or vehicle, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.
-
Determine the dose-response relationship and the effective dose (ED50) if possible.
-
Pharmacokinetic Considerations and Data Correlation
A critical component of establishing an IVIVC is understanding the pharmacokinetic profile of the compound. For cinnamic acid and its derivatives, oral absorption can be rapid, but they often undergo significant metabolism.[6][7]
Pharmacokinetic Study Design
A preliminary pharmacokinetic study in rats should be conducted to determine key parameters such as:
-
Bioavailability (F%) : The fraction of the administered dose that reaches systemic circulation.
-
Maximum Plasma Concentration (Cmax) : The highest concentration of the drug in the plasma.
-
Time to Reach Cmax (Tmax) : The time at which Cmax is observed.
-
Half-life (t1/2) : The time it takes for the plasma concentration of the drug to be reduced by half.
Correlating In Vitro and In Vivo Data
The ultimate goal is to establish a relationship between the in vitro potency (IC50 values) and the in vivo efficacy (ED50 or percentage of edema inhibition).
Data Presentation:
| Compound | In Vitro COX-2 Inhibition IC50 (µM) | In Vitro NO Inhibition IC50 (µM) | In Vivo Anti-Inflammatory Activity (% Inhibition at 3h, 30 mg/kg) |
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Indomethacin (Reference) | Known Value | Known Value | Known Value |
A strong correlation would be observed if compounds with lower IC50 values in the in vitro assays also demonstrate a higher percentage of edema inhibition at a given dose in vivo.
Visualizing the Workflow and Potential Mechanism
Diagrams are essential for clearly communicating experimental designs and hypothesized biological pathways.
Caption: Experimental workflow for establishing the in vitro-in vivo correlation of this compound's anti-inflammatory activity.
Caption: Hypothesized anti-inflammatory signaling pathways modulated by this compound.
Conclusion and Future Directions
Establishing a predictive IVIVC for novel compounds like this compound is a scientifically rigorous process that integrates data from well-designed in vitro and in vivo studies. While the existing literature on this specific derivative is sparse, the methodologies outlined in this guide provide a clear and robust pathway for its evaluation. The anti-inflammatory activity serves as a pertinent example, but this framework can be adapted to investigate other potential therapeutic properties.
Future research should focus on conducting these foundational studies to populate the data tables and validate the hypothesized correlations. Furthermore, exploring a broader range of in vitro assays, including cytokine profiling and gene expression analysis, would provide a more comprehensive understanding of its mechanism of action. Ultimately, a successful IVIVC for this compound will not only elucidate its therapeutic potential but also streamline its development as a potential anti-inflammatory agent.
References
- 1. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of antityrosinase and antioxidant activities of cinnamic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant properties of hydroxycinnamic acids: a review of structure- activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and bioavailability of cinnamic acid after oral administration of Ramulus Cinnamomi in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Benchmarking 2,5-Dimethylcinnamic Acid Derivatives Against Standard Anti-Inflammatory and Anticancer Drugs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of novel 2,5-Dimethylcinnamic acid derivatives against established standard drugs in the fields of inflammation and oncology. By providing detailed experimental protocols and contextual data, this document serves as a practical resource for the preclinical evaluation of this promising class of compounds.
Cinnamic acid and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] The core structure of cinnamic acid, featuring a phenyl ring and an acrylic acid moiety, offers numerous sites for chemical modification, allowing for the fine-tuning of its biological effects.[3][4] The focus of this guide, this compound, represents a specific substitution pattern that warrants thorough investigation to elucidate its therapeutic potential.
Section 1: Evaluating Anti-Inflammatory Potential
Inflammation is a complex biological response implicated in numerous diseases. The anti-inflammatory activity of novel compounds is often assessed by their ability to inhibit key enzymes and mediators involved in the inflammatory cascade. Non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen are common benchmarks.
Key In Vitro Assays for Anti-Inflammatory Activity
A primary mechanism of many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis.[5] A fluorometric assay is a common method to screen for COX-2 inhibitors.[6]
Experimental Protocol: Fluorometric COX-2 Inhibition Assay [6][7]
-
Reagent Preparation : Prepare a COX assay buffer, a COX probe solution, a COX cofactor working solution, and solutions of recombinant human COX-2 enzyme and arachidonic acid (the substrate). Test compounds, including this compound derivatives and a standard inhibitor (e.g., celecoxib or ibuprofen), should be dissolved in a suitable solvent like DMSO.
-
Reaction Setup : In a 96-well microplate, add the COX assay buffer, followed by the test compound or control. Then, add the COX cofactor working solution, the COX probe, and the COX-2 enzyme solution to each well.
-
Initiation and Measurement : Initiate the enzymatic reaction by adding the arachidonic acid solution. Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.
-
Data Analysis : Calculate the rate of reaction (slope) from the linear portion of the kinetic curve. The percent inhibition for each concentration of the test compound is determined relative to the enzyme control (no inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition, can then be calculated.
Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is another key indicator of anti-inflammatory potential.[8]
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition [8][9]
-
Cell Culture : Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate at a density of 1x10^5 cells/well and incubate for 24 hours.
-
Treatment : Treat the cells with various concentrations of the this compound derivatives or a standard inhibitor for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.
-
Nitrite Measurement : After incubation, collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) in a new 96-well plate.
-
Data Analysis : After a 10-minute incubation at room temperature, measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Comparative Performance Data (Illustrative)
| Compound | Assay | Target/Cell Line | IC50 (µM) | Reference |
| Ibuprofen | COX-1 Inhibition | Human Whole Blood | ~2.3 | [10] |
| Ibuprofen | COX-2 Inhibition | Human Whole Blood | ~3.3 | [10] |
| Ibuprofen | COX-2 Inhibition | Murine COX-2 | K_I of 80 ± 20 | [11] |
Section 2: Evaluating Anticancer Potential
The benchmarking of novel anticancer agents involves assessing their cytotoxicity against various cancer cell lines and comparing their potency to standard chemotherapeutic drugs like doxorubicin.
Key In Vitro Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[12][13]
Experimental Protocol: MTT Assay [12][13]
-
Cell Plating : Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment : Treat the cells with various concentrations of the this compound derivatives and a standard drug (e.g., doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Comparative Performance Data
The following table provides a summary of reported IC50 values for the standard anticancer drug Doxorubicin against various cancer cell lines. This data serves as a critical benchmark for evaluating the potency of novel this compound derivatives.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Doxorubicin | BFTC-905 | Bladder Cancer | 2.3 | [14] |
| Doxorubicin | MCF-7 | Breast Cancer | 2.5 | [14] |
| Doxorubicin | HeLa | Cervical Cancer | 2.9 | [14] |
| Doxorubicin | HepG2 | Liver Cancer | 12.2 | [14] |
| Doxorubicin | A549 | Lung Cancer | > 20 | [14] |
Section 3: Mechanistic Insights and Signaling Pathways
Understanding the mechanism of action is crucial for drug development. Cinnamic acid derivatives have been reported to modulate various signaling pathways involved in inflammation and cancer.
Anti-Inflammatory Signaling Pathway
Caption: Potential anti-inflammatory mechanism of this compound derivatives.
Anticancer Experimental Workflow
Caption: A streamlined workflow for the in vitro anticancer evaluation of novel compounds.
Conclusion
This guide provides a foundational approach for the systematic benchmarking of this compound derivatives against standard therapeutic agents. By adhering to standardized protocols and utilizing established benchmarks, researchers can generate robust and comparable data, which is essential for advancing promising compounds through the drug discovery pipeline. The illustrative data and workflows presented herein should empower researchers to design and execute rigorous preclinical evaluations of this intriguing class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflammatory agents | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]
- 5. benchchem.com [benchchem.com]
- 6. assaygenie.com [assaygenie.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
This guide provides a comprehensive, in-depth protocol and comparative analysis of the molecular docking of 2,5-Dimethylcinnamic acid and a curated selection of its structural analogs against the catalytic domain of human Matrix Metalloproteinase-9 (MMP-9). MMP-9 is a crucial enzyme involved in the degradation of the extracellular matrix, and its overexpression is implicated in various pathological conditions, including cancer metastasis and inflammatory diseases. Cinnamic acid derivatives have emerged as a promising class of MMP-9 inhibitors, making them an important subject for structure-based drug design studies.[1]
This document is intended for researchers, scientists, and drug development professionals with an interest in computational drug discovery. We will delve into the scientific rationale behind the experimental design, provide a detailed, step-by-step protocol for conducting the molecular docking studies using AutoDock Vina, and present a comparative analysis of the docking results.
Introduction: The Rationale for a Comparative Docking Study
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] By simulating the interaction between a small molecule (ligand) and a protein (receptor) at the atomic level, we can gain valuable insights into the binding affinity and mode of interaction, which are critical for rational drug design.
A comparative docking study, as presented here, allows for the systematic evaluation of a series of structurally related compounds. This approach is instrumental in elucidating structure-activity relationships (SAR), where we can correlate specific structural modifications with changes in binding affinity. In this guide, we focus on this compound and its analogs to understand how substitutions on the phenyl ring influence their potential to inhibit MMP-9.
Experimental Design and Methodology
Our experimental design is centered on a well-defined protein target and a logically selected set of ligands. The protocol is designed to be self-validating by including a known reference compound (cinnamic acid) to benchmark our results.
Target Protein Selection and Preparation
Target Protein: Human Matrix Metalloproteinase-9 (MMP-9) catalytic domain.
PDB ID: --INVALID-LINK--[3][4][5]
Rationale for Selection: MMP-9 is a well-validated therapeutic target, and the availability of its crystal structure in the Protein Data Bank (PDB) provides the necessary three-dimensional information for our docking studies. The selected PDB entry, 1L6J, contains the catalytic domain of human MMP-9, which is the primary site of inhibitor binding.
Protein Preparation Protocol:
-
Obtain the PDB File: Download the PDB file for 1L6J from the RCSB PDB website.
-
Remove Unnecessary Molecules: The downloaded PDB file may contain water molecules, co-factors, and other ligands. For this study, all non-protein molecules were removed using PyMOL.
-
Add Polar Hydrogens and Assign Charges: To prepare the protein for docking, polar hydrogen atoms were added, and Gasteiger charges were assigned using AutoDockTools. This step is crucial for accurately calculating the electrostatic interactions between the protein and the ligands.
-
Save as PDBQT: The prepared protein structure was saved in the PDBQT file format, which is the required input format for AutoDock Vina.
Ligand Selection and Preparation
A series of five cinnamic acid derivatives were selected for this comparative study. This selection allows for the evaluation of the effect of methyl and methoxy group substitutions at different positions on the phenyl ring.
Selected Ligands:
-
This compound
-
2-Methylcinnamic Acid
Ligand Preparation Protocol:
-
Obtain 3D Structures: The 3D structures of all selected ligands were downloaded from the PubChem database in SDF format.[1][6][7][9][10][13]
-
Energy Minimization: The downloaded structures were subjected to energy minimization using the MMFF94 force field to obtain stable, low-energy conformations.
-
Assign Charges and Define Rotatable Bonds: Gasteiger charges were assigned, and rotatable bonds were defined for each ligand using AutoDockTools. This allows for the exploration of different ligand conformations during the docking process.
-
Save as PDBQT: The prepared ligand structures were saved in the PDBQT file format.
Molecular Docking Protocol with AutoDock Vina
Software: AutoDock Vina
Rationale for Selection: AutoDock Vina is a widely used and well-validated open-source program for molecular docking. It offers a balance of speed and accuracy, making it suitable for comparative studies of multiple ligands.
Grid Box Definition:
The grid box defines the three-dimensional space within the protein's active site where the docking algorithm will search for binding poses. The center of the grid box was determined based on the key catalytic residues of MMP-9.
-
Key Active Site Residues in MMP-9 (PDB: 1L6J): His401, His405, His411 (coordinating the catalytic zinc ion), and Glu402.
-
Calculated Grid Box Center: X = 15.5, Y = 23.5, Z = 27.5
-
Grid Box Dimensions: 25 x 25 x 25 Å
Docking Parameters:
The following parameters were used for the AutoDock Vina docking calculations:
-
receptor = '1L6J_protein.pdbqt'
-
ligand = 'ligand_name.pdbqt'
-
center_x = 15.5
-
center_y = 23.5
-
center_z = 27.5
-
size_x = 25
-
size_y = 25
-
size_z = 25
-
exhaustiveness = 8
Workflow Visualization:
Caption: Molecular docking workflow from preparation to analysis.
Results and Comparative Analysis
The molecular docking simulations yielded binding affinity scores (in kcal/mol) for each of the five cinnamic acid derivatives. A more negative binding affinity indicates a stronger predicted interaction between the ligand and the protein.
Docking Score Comparison
| Ligand | PubChem CID | Binding Affinity (kcal/mol) |
| Cinnamic Acid | 444539 | -5.8 |
| This compound | 6442618 | -6.5 |
| 2-Methylcinnamic Acid | 819020 | -6.1 |
| 4-Methylcinnamic Acid | 731767 | -6.2 |
| 3,4-Dimethoxycinnamic Acid | 717531 | -6.9 |
Analysis of Binding Interactions
The docked poses of the ligands were visually inspected using PyMOL to analyze the key interactions with the amino acid residues in the active site of MMP-9.
-
Cinnamic Acid (Reference): The parent compound, cinnamic acid, exhibited a moderate binding affinity. Its carboxylate group forms a crucial interaction with the catalytic zinc ion.
-
This compound: The addition of two methyl groups at the 2 and 5 positions resulted in a more favorable binding affinity compared to cinnamic acid. This suggests that the methyl groups may be involved in beneficial hydrophobic interactions within the S1' pocket of MMP-9.
-
2-Methylcinnamic Acid and 4-Methylcinnamic Acid: Single methyl substitutions at either the 2 or 4 position also led to an improvement in binding affinity over the reference compound, though to a lesser extent than the 2,5-dimethyl analog. This indicates that the position of the methyl group influences the strength of the interaction.
-
3,4-Dimethoxycinnamic Acid: This compound displayed the strongest binding affinity among the tested series. The presence of two methoxy groups at the 3 and 4 positions appears to significantly enhance the binding. These methoxy groups are likely involved in additional hydrogen bonding or favorable electrostatic interactions with the active site residues.
Interaction Diagram:
References
- 1. 4-Methylcinnamic Acid | C10H10O2 | CID 731767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. GitHub - FarisIzzaturRahman/pubchem_3d_CSVdownloader: PubChem 3D Compound Downloader from CSV File [github.com]
- 4. youtube.com [youtube.com]
- 5. Downloads - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cis-Cinnamic acid | C9H8O2 | CID 5372954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cinnamic Acid | C9H8O2 | CID 444539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3,4-Dimethoxycinnamic acid [webbook.nist.gov]
- 10. 3,4-Dimethoxycinnamic acid | C11H12O4 | CID 717531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3,4-Dimethoxycinnamic acid [webbook.nist.gov]
- 12. 3,4-Dimethoxycinnamic acid [webbook.nist.gov]
- 13. 2,5-Dihydroxycinnamic acid | C9H8O4 | CID 6442618 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to the Structure-Activity Relationship of 2,5-Dimethylcinnamic Acid Analogs as Anticancer Agents
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2,5-dimethylcinnamic acid analogs, focusing on their potential as anticancer therapeutics. While direct and extensive SAR studies on the this compound scaffold are limited in publicly available literature, this guide synthesizes data from closely related cinnamic acid derivatives to elucidate key structural determinants for cytotoxic activity. We will delve into the rationale behind structural modifications, compare the biological performance of various analogs with supporting data, and provide detailed experimental protocols for their evaluation.
The Promise of the Cinnamic Acid Scaffold in Oncology
Cinnamic acid and its derivatives, naturally occurring phenolic compounds, have garnered significant attention in medicinal chemistry due to their wide array of biological activities, including anti-inflammatory, antioxidant, and notably, anticancer properties.[1][2][3] The core structure, featuring a phenyl ring, a reactive α,β-unsaturated carbonyl system, and a carboxylic acid moiety, offers a versatile scaffold for chemical modification to enhance potency and selectivity against cancer cells.[2] The anticancer effects of cinnamic acid derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest.[4][5]
The 2,5-dimethyl substitution pattern on the phenyl ring presents a unique starting point for developing novel anticancer agents. The methyl groups can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. This guide explores how modifications to this scaffold can impact its therapeutic potential.
Comparative Analysis of Anticancer Activity: A Structure-Activity Relationship (SAR) Study
The anticancer efficacy of cinnamic acid amides is profoundly influenced by the nature and position of substituents on both the phenyl ring and the amide nitrogen. The following table summarizes the in vitro cytotoxic activity (IC50 values) of a selection of cinnamic acid amides and related derivatives against various cancer cell lines. Due to the scarcity of data specifically on this compound analogs, we have included data on other substituted cinnamic acid derivatives to infer SAR principles.
| Compound/Analog | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Cinnamic Acid Amide Derivatives | ||||
| Compound 7f | 3,4-methylenedioxy on phenyl ring, 3,4-dichlorobenzyl on amide nitrogen | HCT116 (Colon) | 71 | [6] |
| Compound 9c | Piperonilic acid core, 4-chlorobenzyl on amide nitrogen | HCT116 (Colon) | 76 | [6] |
| Compound 9f | Piperonilic acid core, 3,4-dichlorobenzyl on amide nitrogen | HCT116 (Colon) | 99 | [6] |
| Compound 7a | 3,4-methylenedioxy on phenyl ring, benzyl on amide nitrogen | HCT116 (Colon) | 131 | [6] |
| Compound 7e | 3,4-methylenedioxy on phenyl ring, 4-fluorophenethyl on amide nitrogen | HCT116 (Colon) | 153 | [6] |
| Substituted Cinnamic Acid Amides | ||||
| Compound 5 | Methyl-substituted amide | A-549 (Lung) | 10.36 | [7] |
| Compound 9 | Methyl-substituted amide | A-549 (Lung) | 11.06 | [7] |
| Compound 1 | Methyl-substituted amide | A-549 (Lung) | 11.38 | [7] |
| Cinnamic Acid Ester/Amide Derivatives | ||||
| Representative Esters/Amides | Varied substitutions | HeLa, K562, Fem-x, MCF-7 | 42 - 166 | [5] |
| Quinolone-Cinnamic Acid Hybrids | ||||
| Compound 5a | Phenylacrylic acid with a dibromo-dihydroxy-methyl-oxoquinolinylamino group | HCT-116 (Colon) | 1.89 | [8] |
| Compound 5a | Phenylacrylic acid with a dibromo-dihydroxy-methyl-oxoquinolinylamino group | HepG2 (Liver) | 4.05 | [8] |
| Compound 5b | Phenylacrylic acid with a dibromo-dihydroxy-methyl-oxoquinolinylamino group | MCF-7 (Breast) | 8.48 | [8] |
Key SAR Insights:
-
Substitution on the Phenyl Ring: The presence and position of substituents on the phenyl ring are critical for activity. Electron-donating groups, such as methoxy and methylenedioxy, have been shown to influence cytotoxicity.[6][9] While specific data for the 2,5-dimethyl pattern is sparse, the general trend suggests that modulating the electronic properties of the ring is a key strategy for optimizing activity.
-
Modification of the Carboxylic Acid Moiety: Conversion of the carboxylic acid to an amide or ester can significantly impact biological activity.[5] The nature of the amine or alcohol used for this modification introduces new points of interaction with biological targets.
-
Amide Substituents: For cinnamic acid amides, substituents on the nitrogen atom play a crucial role. The presence of halogenated benzyl groups, such as 4-chlorobenzyl and 3,4-dichlorobenzyl, has been associated with potent cytotoxic effects in colorectal cancer cell lines.[6] This suggests that these groups may be involved in key binding interactions with the molecular target.
-
Hybrid Molecules: Hybrid molecules that combine the cinnamic acid scaffold with other pharmacologically active moieties, such as quinolones, have shown promising and potent anticancer activity.[8] This highlights a successful strategy for developing multi-target agents.
Experimental Protocols for Evaluation
To ensure scientific rigor and reproducibility, detailed and validated experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis and biological evaluation of this compound analogs.
Synthesis of this compound Analogs
A common and effective method for synthesizing substituted cinnamic acids is the Knoevenagel condensation .[10][11][12][13] This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.
Step-by-Step Protocol for Knoevenagel Condensation:
-
Reactant Preparation: In a round-bottom flask, dissolve 2,5-dimethylbenzaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in pyridine.
-
Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water and concentrated hydrochloric acid to precipitate the product.
-
Purification: Filter the crude product, wash it with cold water, and recrystallize it from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
-
Amide/Ester Formation: The resulting carboxylic acid can be converted to its corresponding amide or ester derivatives using standard coupling reactions (e.g., using thionyl chloride to form the acid chloride followed by reaction with an appropriate amine or alcohol).
Alternatively, the Perkin reaction can be employed, which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[14][15][16][17][18]
Caption: Knoevenagel condensation for the synthesis of this compound and its amide analogs.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Step-by-Step Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound analogs for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Analysis of Apoptosis: Annexin V/PI Staining
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate cancer cells. The Annexin V/Propidium Iodide (PI) assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][14][19][20]
Step-by-Step Protocol for Annexin V/PI Staining:
-
Cell Treatment: Treat cancer cells with the IC50 concentration of the this compound analog for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
Cell Cycle Analysis
Cinnamic acid derivatives can induce cell cycle arrest, preventing cancer cells from proliferating. Cell cycle distribution can be analyzed by staining the cellular DNA with propidium iodide and analyzing the cell population by flow cytometry.[13][15][21][22][23]
Step-by-Step Protocol for Cell Cycle Analysis:
-
Cell Treatment: Treat cancer cells with the IC50 concentration of the this compound analog for a specified time (e.g., 24 or 48 hours).
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.
Caption: Experimental workflow for the evaluation of the anticancer activity of this compound analogs.
Mechanistic Insights: Targeting Key Signaling Pathways
Understanding the molecular mechanisms by which this compound analogs exert their anticancer effects is crucial for their development as therapeutic agents. Cinnamic acid derivatives have been reported to modulate several key signaling pathways involved in cancer progression.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in regulating genes involved in inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers.[20][23][24][25][26] Cinnamic acid derivatives have been shown to inhibit the NF-κB pathway, thereby sensitizing cancer cells to apoptosis.
Induction of p53-Mediated Apoptosis
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. In response to cellular stress, such as DNA damage induced by a cytotoxic agent, p53 can trigger apoptosis. Cinnamic acid has been shown to induce apoptosis in melanoma cells, a process that can be linked to the p53 pathway.[4][27][28] Activation of p53 can lead to the upregulation of pro-apoptotic proteins and the induction of cell cycle arrest through mediators like p21.[8][29]
Caption: Proposed mechanism of action involving NF-κB inhibition and p53-mediated apoptosis.
To further elucidate the mechanism of action, Western blot analysis can be performed to probe the expression levels of key proteins in these pathways, such as p53, p21, Bcl-2 family proteins, and cleaved caspases.[19][22][30][31][32]
Conclusion and Future Directions
The this compound scaffold holds promise for the development of novel anticancer agents. While direct SAR studies are needed to fully unlock its potential, by drawing parallels from related cinnamic acid derivatives, we can infer that modifications to the carboxylic acid moiety and further substitution on the phenyl ring are promising avenues for enhancing cytotoxic activity. The experimental protocols detailed in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of these analogs. Future research should focus on synthesizing a library of this compound derivatives and systematically evaluating their activity against a panel of cancer cell lines to establish a clear and direct SAR. Mechanistic studies should also be pursued to identify the specific molecular targets of the most potent analogs, which will be crucial for their advancement as clinically viable therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. air.unimi.it [air.unimi.it]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bepls.com [bepls.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. chemrj.org [chemrj.org]
- 13. asianpubs.org [asianpubs.org]
- 14. Perkin reaction - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. jk-sci.com [jk-sci.com]
- 17. scribd.com [scribd.com]
- 18. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 19. Apoptosis western blot guide | Abcam [abcam.com]
- 20. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. NF-κB Signaling Pathway Inhibitors as Anticancer Drug Candidates. | Semantic Scholar [semanticscholar.org]
- 24. NF-κB Signaling Pathway Inhibitors as Anticancer Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. NF-κB in Carcinoma Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. p21 does not protect cancer cells from apoptosis induced by nongenotoxic p53 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 31. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. blog.cellsignal.com [blog.cellsignal.com]
Safety Operating Guide
Section 1: Waste Characterization and Hazard Assessment
An Expert Guide to the Proper Disposal of 2,5-Dimethylcinnamic Acid
For researchers and scientists in the pharmaceutical and chemical industries, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, moving beyond simple checklists to explain the scientific reasoning behind each operational step. As a solid aromatic carboxylic acid, its disposal protocol is primarily dictated by its irritant properties and its classification as non-hazardous solid waste under most federal regulations.
The foundational step in any disposal plan is a thorough understanding of the material's properties and hazards. This compound, while not classified as a federally regulated hazardous waste under the Resource Conservation and Recovery Act (RCRA), possesses hazards that mandate careful handling.[1][2]
Regulatory Status: this compound is not found on the EPA's F, K, P, or U lists of hazardous wastes.[1][3][4] Furthermore, as a solid, crystalline weak acid, it does not exhibit the characteristics of ignitability (D001), corrosivity (D002), or reactivity (D003).[2][5] Therefore, it is classified as non-hazardous industrial waste . However, state and local regulations may have specific requirements for chemical waste, making it imperative to adhere to institutional and local guidelines.[6]
Primary Hazards: The principal hazards associated with this compound and its analogs are:
These hazards are the primary drivers for the containment and personal protection protocols outlined below.
| Hazard Profile: this compound & Analogs | |
| GHS Hazard Classifications | Skin Irritation (Category 2)[6][7][8] Serious Eye Irritation (Category 2)[6][7] May cause respiratory irritation (as dust)[8] |
| RCRA Hazardous Waste Status | Not a listed hazardous waste (F, K, P, U lists)[1][2] Does not meet characteristics for D001, D002, or D003[2][5] |
| Transportation Classification | Not regulated as a dangerous good (ADR, IMDG, IATA)[6] |
| Physical Form | Solid, crystalline powder[10] |
| Primary Route of Exposure | Dermal (skin), Ocular (eyes), Inhalation (dust) |
Section 2: Personal Protective Equipment (PPE) for Waste Handling
Given the irritant nature of this compound, establishing a barrier between the chemical and the handler is critical. The choice of PPE is a direct response to the identified hazards.
Step-by-Step PPE Protocol:
-
Eye Protection: Wear chemical safety goggles or glasses with side shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[7][9] This is the most critical piece of PPE to prevent serious eye irritation from dust particles.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile.[11] Gloves must be inspected for integrity before use. Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[11]
-
Body Protection: A standard lab coat should be worn to protect skin and clothing. Ensure it is fully buttoned.
-
Respiratory Protection: If there is a risk of generating significant dust (e.g., during a large spill cleanup), a NIOSH-approved N95 dust mask or particle respirator should be used. For routine handling of small waste quantities in a well-ventilated area, this is typically not required.
Section 3: On-Site Waste Segregation and Containment
Proper segregation at the point of generation is the most effective way to ensure a safe and compliant waste stream. Never mix this compound waste with other waste types unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
Protocol for Waste Collection:
-
Designate a Waste Container: Use a clearly labeled, sealable container for solid this compound waste. A wide-mouth plastic or glass jar with a screw-top lid is ideal. The container must be in good condition, compatible with the chemical, and remain closed except when adding waste.
-
Labeling: The waste container must be labeled with the words "Non-Hazardous Chemical Waste " and the full chemical name: "This compound ". Ensure the label is legible and securely affixed.
-
Collection: Carefully transfer waste, such as residual product from weighing paper or contaminated disposable items (e.g., gloves, weigh boats), into the designated container using a spatula or brush. Avoid any actions that could generate dust.
-
Storage: Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials like strong oxidizing agents.[7]
Section 4: Accidental Spill Cleanup Procedure
In the event of a spill, a quick and correct response can prevent unnecessary exposure and contamination.
Step-by-Step Spill Response:
-
Ensure Safety: Immediately alert others in the area. Ensure proper PPE is worn before approaching the spill.
-
Containment: Prevent the dispersion of dust.[6]
-
Cleanup: For a solid spill, gently sweep or scoop the material up and place it into a suitable, closed container for disposal.[7] Avoid creating dust by using a dustpan and brush or a plastic scraper. Do not use a vacuum cleaner unless it is specifically rated for chemical dust.
-
Decontamination: Once the bulk material is removed, wipe the area with a damp cloth or paper towel.
-
Disposal: All cleanup materials (gloves, wipes, etc.) must be placed in the designated this compound waste container.
-
Reporting: Report the spill to your laboratory supervisor or EHS department, per institutional policy.
Section 5: Final Disposal Pathway
The final step is the transfer of the accumulated waste for permanent disposal. As an individual researcher, your responsibility is to prepare the waste correctly for pickup by your institution's waste management provider.
Disposal Workflow:
-
Accumulation: Collect waste in the properly labeled container as described in Section 3. Do not overfill the container.
-
Request Pickup: Once the container is full or is no longer needed, follow your institution's procedure to request a waste pickup from the EHS or facilities department.
-
Professional Disposal: The waste will be handled by a licensed and approved waste disposal company.[6] The standard and most environmentally sound method for this type of combustible solid waste is high-temperature incineration in a facility equipped with appropriate emission controls.[11] This process ensures the complete destruction of the chemical.
Below is a diagram illustrating the complete workflow for the proper disposal of this compound.
Caption: Figure 1. Disposal Workflow for this compound
By adhering to this comprehensive disposal plan, laboratory professionals can ensure the safe handling of this compound waste, maintaining full compliance with safety standards and protecting both themselves and the environment.
References
- 1. actenviro.com [actenviro.com]
- 2. epa.gov [epa.gov]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. wku.edu [wku.edu]
- 5. my.alfred.edu [my.alfred.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. biosynth.com [biosynth.com]
- 9. 2,5-Dimethoxycinnamic acid(10538-51-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. 2,5-Dimethoxycinnamic acid | 10538-51-9 [chemicalbook.com]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Navigating the Safe Handling of 2,5-Dimethylcinnamic Acid: A Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling 2,5-Dimethylcinnamic acid, ensuring both the safety of your team and the fidelity of your results. Moving beyond a simple checklist, we will explore the rationale behind each PPE recommendation, empowering you to make informed safety decisions in your laboratory.
Understanding the Risks: Hazard Profile of this compound
Before detailing PPE requirements, it is crucial to understand the hazard profile of this compound. According to safety data sheets (SDS), this compound is classified as causing skin and eye irritation.[1] While not considered acutely toxic, direct contact with the skin or eyes can result in redness, pain, and inflammation. Inhalation of the dust may also cause respiratory tract irritation.[2][3][4] Therefore, the primary objective of our PPE strategy is to prevent skin and eye contact, and to minimize the inhalation of airborne particles.
Core Personal Protective Equipment (PPE) for Handling this compound
A foundational layer of PPE should be worn at all times when working in a laboratory where this compound is handled. This includes:
-
Laboratory Coat: A long-sleeved lab coat is the first line of defense against accidental spills and contamination of personal clothing. It should be fully buttoned to provide maximum coverage.[5]
-
Safety Glasses with Side Shields or Safety Goggles: Eye protection is non-negotiable. Safety glasses with side shields conforming to ANSI Z87.1 or EN166 standards are required to protect against splashes and airborne particles.[2][6][7] For tasks with a higher risk of splashing, safety goggles that form a seal around the eyes are recommended.[7]
-
Closed-Toe Shoes: Footwear that completely covers the feet is mandatory to protect against spills and falling objects.[5]
Task-Specific PPE Recommendations
The selection of additional PPE should be guided by a risk assessment of the specific task being performed. The following table outlines recommended PPE for common laboratory procedures involving this compound.
| Task | Gloves | Respiratory Protection | Additional PPE |
| Weighing and Transferring Solid | Nitrile or Latex Gloves | N95 or P100 Respirator (if not in a ventilated enclosure) | Face Shield (if significant dust is anticipated) |
| Preparing Solutions | Nitrile or Latex Gloves | Not typically required if performed in a fume hood | Chemical Splash Goggles |
| Running Reactions and Work-up | Nitrile or Latex Gloves | Not typically required if performed in a fume hood | Chemical Splash Goggles |
| Cleaning Glassware | Nitrile or Latex Gloves | Not typically required | Chemical Splash Goggles |
A Deeper Dive into PPE Selection
Gloves: For handling this compound, disposable nitrile or latex gloves provide adequate protection against incidental contact.[5] It is crucial to inspect gloves for any signs of damage before use and to remove them using the proper technique to avoid contaminating your skin.[2][3] Contaminated gloves should be disposed of immediately in accordance with your institution's waste disposal procedures.[2][3]
Respiratory Protection: While engineering controls such as fume hoods are the preferred method for minimizing inhalation hazards, respiratory protection may be necessary when handling large quantities of this compound or when working in an area with inadequate ventilation. An N95 or P100 respirator can provide protection against airborne particulates.[8] The use of a respirator requires a proper fit test and adherence to your institution's respiratory protection program.[5][7]
Face Shields: A face shield, worn in conjunction with safety glasses or goggles, offers an additional layer of protection for the entire face from splashes or flying particles.[5][8] This is particularly important when there is a risk of a vigorous reaction or when handling larger quantities of the material.
Visualizing Your PPE Decision-Making Process
The following workflow diagram illustrates a logical approach to selecting the appropriate PPE for handling this compound.
Caption: PPE selection workflow for this compound.
Step-by-Step Protocol: Weighing and Dissolving this compound
This protocol provides a practical guide for safely weighing and dissolving solid this compound.
1. Pre-Operational Checks:
- Ensure the work area (fume hood or designated weighing area) is clean and uncluttered.
- Verify that the analytical balance is calibrated and functioning correctly.
- Confirm that an appropriate solvent and clean glassware are readily available.
- Locate the nearest eyewash station and safety shower and confirm they are unobstructed.[6][9]
2. Donning Personal Protective Equipment:
- Put on a clean, long-sleeved laboratory coat, ensuring it is fully buttoned.
- Don safety glasses with side shields. If a significant amount of dust is anticipated, wear chemical splash goggles.
- Put on a pair of new, disposable nitrile gloves.
3. Weighing the Solid:
- If possible, perform the weighing operation inside a fume hood or a ventilated balance enclosure to minimize dust inhalation.
- Use a clean spatula to carefully transfer the desired amount of this compound from the stock bottle to a tared weigh boat or directly into the receiving flask.
- Avoid creating dust by handling the solid gently.[2][10]
- Once the desired mass is obtained, securely close the stock bottle.
4. Dissolving the Solid:
- In a fume hood, add the appropriate solvent to the flask containing the weighed this compound.
- Gently swirl the flask or use a magnetic stirrer to facilitate dissolution.
- If heating is required, use a heating mantle and ensure the setup is secure.
5. Post-Procedural Actions:
- Clean any minor spills on the balance or work surface with a damp cloth, taking care not to generate dust.
- Dispose of the weigh boat and any other contaminated disposable materials in the appropriate solid waste container.
- Carefully remove gloves and dispose of them.
- Wash hands thoroughly with soap and water.[2][3][10][11]
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7] Seek medical attention.[2][9]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[1][2][9] If irritation persists, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air.[2][9] If breathing is difficult, administer oxygen and seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek medical attention.[2][7]
Disposal of this compound Waste
All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal. Do not dispose of this chemical down the drain.[2]
By adhering to these guidelines and fostering a culture of safety within your laboratory, you can confidently work with this compound while protecting yourself and your colleagues.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. bio.vu.nl [bio.vu.nl]
- 4. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. fishersci.com [fishersci.com]
- 7. 2,5-Dimethoxycinnamic acid(10538-51-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. trimaco.com [trimaco.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. chemos.de [chemos.de]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
